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  • Product: 2-Propylhept-6-en-1-ol
  • CAS: 157500-94-2

Core Science & Biosynthesis

Foundational

2-Propylhept-6-en-1-ol: Structural Dynamics, Synthesis, and Advanced Applications

Executive Summary As a bifunctional C10 unsaturated alcohol, 2-Propylhept-6-en-1-ol (CAS: 157500-94-2) serves as a critical building block in advanced synthetic organic chemistry, toxicology, and materials science[1]. Fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional C10 unsaturated alcohol, 2-Propylhept-6-en-1-ol (CAS: 157500-94-2) serves as a critical building block in advanced synthetic organic chemistry, toxicology, and materials science[1]. Featuring a primary hydroxyl group, a highly flexible C2-propyl branch, and a terminal olefin, this molecule offers orthogonal reactivity that is highly prized in drug development and polymer engineering. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating de novo synthesis protocol, and its downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 2-Propylhept-6-en-1-ol is essential for predicting its behavior in complex reaction matrices. The molecule's molecular formula is C10H20O, yielding a molecular weight of 156.27 g/mol [2].

Table 1: Physicochemical Properties of 2-Propylhept-6-en-1-ol

PropertyValueSource / Derivation
IUPAC Name 2-Propylhept-6-en-1-olPubChem CID 155896210[3]
Synonyms 6-Propyl-1-hepten-7-ol; 2-Propyl-6-hepten-1-olPharmaffiliates / PubChem[4],[3]
CAS Number 157500-94-2Benchchem[5]
Molecular Formula C10H20OPubChem[2]
Molecular Weight 156.27 g/mol PubChem[3]
Degree of Unsaturation 1 (Terminal Alkene)Structural Analysis
Physical State Colorless LiquidTypical C10 branched alcohol
Structural Significance & Mechanistic Reactivity

The architecture of 2-Propylhept-6-en-1-ol dictates its utility.

  • The C2 Propyl Branch: The branching at the alpha-position relative to the main chain disrupts crystalline packing. In polymer science and plasticizer development, this steric bulk lowers the glass transition temperature ( Tg​ ) of the final material, enhancing flexibility[6].

  • The Terminal Alkene (C6-C7): The isolated double bond acts as a bio-orthogonal handle. It is electronically decoupled from the primary alcohol, allowing for selective functionalization (e.g., thiol-ene click chemistry, epoxidation, or cross-metathesis) without requiring extensive protecting-group chemistry[5].

De Novo Synthesis Protocol: The Malonate Alkylation Route

To obtain high-purity 2-Propylhept-6-en-1-ol for research use[1], a highly controlled, three-step synthesis utilizing diethyl propylmalonate is recommended. This route relies on predictable SN​2 kinetics and selective hydride reduction, ensuring a self-validating workflow.

Step 1: Alkylation via Enolate Chemistry
  • Objective: Form the C10 carbon backbone.

  • Mechanism: Sodium ethoxide (NaOEt) irreversibly deprotonates the acidic α -proton of diethyl propylmalonate. The resulting sterically hindered enolate undergoes an SN​2 nucleophilic substitution with 5-bromo-1-pentene.

  • Protocol:

    • Suspend 1.1 equivalents of NaOEt in anhydrous ethanol under an inert argon atmosphere at 0°C.

    • Dropwise add 1.0 equivalent of diethyl propylmalonate. Stir for 30 minutes to ensure complete enolate formation.

    • Introduce 1.05 equivalents of 5-bromo-1-pentene. Reflux the mixture for 12 hours.

    • Validation: The precipitation of sodium bromide (NaBr) as a fine white solid serves as a visual, self-validating indicator of successful SN​2 displacement.

Step 2: Saponification & Decarboxylation
  • Objective: Convert the diester to a mono-carboxylic acid (2-propylhept-6-enoic acid).

  • Mechanism: Base-promoted ester hydrolysis yields a dicarboxylate intermediate. Subsequent acidification and thermal decarboxylation expel CO2​ via a cyclic six-membered transition state.

  • Protocol:

    • Treat the crude intermediate with 3.0 equivalents of aqueous KOH and reflux for 4 hours.

    • Cool the mixture and acidify to pH 1 using 6M HCl.

    • Heat the acidified mixture to 150°C until gas evolution ( CO2​ ) ceases. Extract the resulting 2-propylhept-6-enoic acid with ethyl acetate.

Step 3: Selective Hydride Reduction
  • Objective: Reduce the carboxylic acid to the primary alcohol while preserving the terminal alkene.

  • Mechanism: Lithium aluminum hydride ( LiAlH4​ ) acts as a powerful source of nucleophilic hydride ( H− ). Because isolated alkenes are electron-rich, they repel the incoming hydride, ensuring the hept-6-en double bond remains perfectly intact.

  • Protocol:

    • Dissolve the carboxylic acid in anhydrous THF and cool to 0°C.

    • Carefully add 1.5 equivalents of LiAlH4​ in portions. Stir at room temperature for 4 hours.

    • Self-Validating Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the formation of intractable emulsions and ensuring high product recovery.

SynthesisWorkflow N1 Diethyl propylmalonate + 5-Bromo-1-pentene N2 Alkylation (NaOEt/EtOH) SN2 Mechanism N1->N2 N3 Diethyl 2-(pent-4-enyl)- 2-propylmalonate N2->N3 High Yield N4 Saponification & Decarboxylation (KOH, then H3O+, Δ) N3->N4 N5 2-Propylhept-6-enoic acid N4->N5 -CO2 N6 Reduction (LiAlH4 / THF) Nucleophilic Hydride Transfer N5->N6 N7 2-Propylhept-6-en-1-ol (Target Molecule) N6->N7 >95% Purity N8 Phthalate Metabolite Standards (Toxicology Assays) N7->N8 Esterification N9 Polymer Semiconductors (Cross-linkable Side Chains) N7->N9 Nucleophilic Substitution

Synthesis and application workflow of 2-Propylhept-6-en-1-ol.

Downstream Applications in Drug Development & Materials Science

A. Pharmacokinetics and Toxicology: Phthalate Metabolite Standards

Di-propylheptyl phthalate (DPHP) is a major industrial plasticizer used in flexible PVC[6]. To evaluate human exposure and potential endocrine-disrupting effects, toxicologists require highly pure analytical standards of DPHP's urinary metabolites.

2-Propylhept-6-en-1-ol is the direct synthetic precursor to 6-Hydroxy Monopropylheptylphthalate (M567075) [7].

  • Causality in Workflow: Researchers esterify 2-Propylhept-6-en-1-ol with phthalic anhydride. Subsequently, the terminal alkene is subjected to Wacker oxidation or hydroboration-oxidation to install the hydroxyl group at the C6 or C7 position. This provides exact biomarker standards used in LC-MS/MS assays to track plasticizer metabolism in clinical trials.

B. Organic Electronics: Functionalized Polymer Semiconductors

In the realm of organic photovoltaics and field-effect transistors, polymer semiconductors require alkyl side chains to ensure solubility in processing solvents like chloroform or chlorobenzene[8].

  • Causality in Workflow: 2-Propylhept-6-en-1-ol undergoes nucleophilic aromatic substitution with halogenated monomers (e.g., 4-bromothiazole) to form highly soluble, head-to-head linked conjugated polymers[8].

  • The Alkene Advantage: While standard 2-propylheptanol provides solubility, the unsaturated 2-propylhept-6-en-1-ol derivative allows for post-deposition UV-crosslinking. Once the polymer is spun-cast into a thin film, the terminal alkenes can be cross-linked, effectively "freezing" the bulk heterojunction morphology. This prevents phase segregation over time, drastically increasing the thermal stability and operational lifespan of the semiconductor device.

References

  • PubChem. 2-Propylhept-6-en-1-ol | C10H20O | CID 155896210. National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. 157500-94-2 | Chemical Name : 6-Propyl-1-hepten-7-ol. Retrieved from [Link]

  • RSC Advances. Polymer semiconductors incorporating head-to-head linked 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole. DOI:10.1039/C8RA08360F. Retrieved from [Link]

  • Market Publishers. 2-Propylheptanol Global Market Insights 2025, Analysis and Forecast to 2030. Retrieved from[Link]

Sources

Exploratory

Structural Elucidation of 2-Propylhept-6-en-1-ol: A Comprehensive Spectroscopic Guide

Executive Summary and Molecular Architecture In the landscape of organic synthesis and drug development, the accurate structural characterization of aliphatic intermediates is paramount. 2-Propylhept-6-en-1-ol (C₁₀H₂₀O,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Architecture

In the landscape of organic synthesis and drug development, the accurate structural characterization of aliphatic intermediates is paramount. 2-Propylhept-6-en-1-ol (C₁₀H₂₀O, Exact Mass: 156.1514 Da) is a bifunctional building block featuring a primary hydroxyl group, a terminal alkene, and a branched aliphatic backbone. The presence of a chiral center at the C2 position introduces stereochemical complexity, rendering the adjacent methylene protons diastereotopic—a critical feature that must be resolved during spectroscopic analysis.

This whitepaper provides an in-depth, self-validating analytical framework for the complete structural elucidation of 2-propylhept-6-en-1-ol. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can definitively map the connectivity, functional groups, and molecular weight of this compound. The methodologies detailed herein are grounded in established empirical increment rules and authoritative spectroscopic principles, such as those outlined in [1].

AnalyticalWorkflow Sample 2-Propylhept-6-en-1-ol (Analyte) Prep Sample Preparation (Anhydrous, High Purity) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR) Prep->IR MS GC-EI-MS (70 eV Ionization) Prep->MS Data Data Integration & Structural Elucidation NMR->Data Connectivity & Stereocenters IR->Data Functional Groups MS->Data Molecular Weight

Fig 1: Strategic workflow for the spectroscopic elucidation of 2-propylhept-6-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary engine for determining the carbon-hydrogen framework. Because 2-propylhept-6-en-1-ol possesses a stereocenter at C2, the molecule lacks an internal plane of symmetry. Consequently, the protons on the C1 hydroxymethyl group are diastereotopic; they experience different average magnetic environments and will resonate at distinct chemical shifts, typically presenting as a complex ABX coupling system rather than a simple doublet.

Quantitative Data: Expected NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR parameters based on empirical increment systems detailed in [2].

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
-OH ~1.60br s1H-Hydrogen-bonded proton; exchanges with D₂O.
C1-H₂ ~3.53m (ABX)2H~10.5 (gem), ~5.5 (vic)Deshielded by adjacent electronegative oxygen; diastereotopic due to C2 chirality.
C6-H ~5.80ddt1H17.0 (trans), 10.2 (cis), 6.6Internal alkene proton; complex splitting from trans/cis terminal protons and allylic CH₂.
C7-H (trans) ~4.99dq1H17.0, 1.6Terminal alkene proton trans to C6-H.
C7-H (cis) ~4.93ddt1H10.2, 2.0, 1.2Terminal alkene proton cis to C6-H.
C5-H₂ ~2.05q or m2H~7.0Allylic deshielding from the adjacent C=C double bond.
C2-H ~1.45m1H-Methine proton at the branch point.
Aliphatic CH₂ 1.20 - 1.45m8H-Overlapping signals for C3, C4, C1', and C2' methylenes.
C3'-H₃ ~0.90t3H7.0Terminal methyl group of the propyl chain.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

CarbonShift (δ, ppm)TypeCarbonShift (δ, ppm)Type
C6 138.9CH (Alkene)C5 33.8CH₂ (Allylic)
C7 114.5CH₂ (Terminal Alkene)C1' 33.5CH₂ (Propyl base)
C1 65.2CH₂ (Hydroxyl-bearing)C3 30.1CH₂ (Aliphatic)
C2 40.5CH (Branch point)C4, C2' 26.4, 20.0CH₂ (Aliphatic)
C3' 14.3CH₃ (Methyl)
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of high-purity 2-propylhept-6-en-1-ol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Calibration (Causality): Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal strictly to 0.00 ppm provides an internal, self-validating reference point that eliminates magnetic drift artifacts.

  • Acquisition Parameters:

    • ¹H NMR: Use a 30° flip angle to prevent signal saturation. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay is approximately 5 times the T₁ relaxation time of typical aliphatic protons, ensuring that the integration ratios perfectly reflect the quantitative proton count (e.g., exactly 3H for the terminal methyl).

    • ¹³C NMR: Acquire with composite pulse decoupling (CPD) to remove ¹H-¹³C splitting, increasing the signal-to-noise ratio for the less abundant ¹³C nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the primary alcohol and the terminal alkene. For a liquid sample like 2-propylhept-6-en-1-ol, Attenuated Total Reflectance (ATR) is the optimal sampling technique.

Quantitative Data: Key Vibrational Modes

Table 3: Diagnostic FT-IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadO-H stretching (intermolecular hydrogen bonding)
3075Mediumsp² C-H stretching (terminal alkene)
2850 - 2960Strong, Sharpsp³ C-H stretching (aliphatic backbone)
1640Weak - MediumC=C stretching (non-conjugated alkene)
1050StrongC-O stretching (primary alcohol)
910, 990Strong=CH₂ out-of-plane bending (diagnostic for terminal vinyl)
Self-Validating FT-IR Protocol
  • Background Subtraction: Prior to sample analysis, collect a background spectrum of the clean, dry ATR diamond crystal (32 scans, 4 cm⁻¹ resolution). Causality: This self-validating step ensures that atmospheric water vapor and CO₂ are digitally subtracted, preventing them from masking the analyte's endogenous O-H stretch.

  • Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal.

  • Acquisition: Do not use a KBr pellet. Causality: KBr is highly hygroscopic and will absorb ambient moisture, creating a false-positive broad peak at 3400 cm⁻¹. ATR avoids this matrix interference entirely, preserving the integrity of the primary alcohol signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides the molecular weight and structural connectivity through predictable fragmentation pathways. Electron Ionization (EI) is the gold standard for this analysis.

Fragmentation Logic and Pathway

Under 70 eV EI conditions, the molecular ion (M•⁺) of aliphatic alcohols is typically weak. The primary fragmentation pathways for 2-propylhept-6-en-1-ol involve dehydration, alpha-cleavage adjacent to the hydroxyl group, and allylic cleavage driven by the stability of the resulting resonance-stabilized carbocation. These mechanisms align with standard fragmentation rules found in the [3].

MSFragmentation M_plus Molecular Ion [M]•+ m/z 156 Loss_H2O [M - H2O]•+ m/z 138 M_plus->Loss_H2O -18 Da Alpha_cleav Alpha Cleavage [M - •CH2OH]+ m/z 125 M_plus->Alpha_cleav -31 Da Allyl_cleav Allylic Cleavage [M - •C3H5]+ m/z 115 M_plus->Allyl_cleav -41 Da Propyl_loss Alkyl Loss [M - •C3H7]+ m/z 113 M_plus->Propyl_loss -43 Da

Fig 2: Primary EI-MS fragmentation pathways for 2-propylhept-6-en-1-ol at 70 eV.

Table 4: Expected EI-MS Fragments

m/zRelative AbundanceFragment IdentityMechanistic Origin
156 < 5%[M]•⁺Intact molecular ion (C₁₀H₂₀O•⁺).
138 Medium[M - H₂O]•⁺Dehydration, common in primary aliphatic alcohols.
125 High[M - •CH₂OH]⁺Alpha-cleavage at C1-C2 bond.
115 Medium[M - •C₃H₅]⁺Allylic cleavage at C4-C5 bond, losing allyl radical.
113 Medium[M - •C₃H₇]⁺Cleavage of the propyl branch at C2.
Self-Validating GC-MS Protocol
  • Instrument Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA). Causality: PFTBA provides known fragment ions (m/z 69, 219, 502). Validating these peaks ensures the quadrupole mass analyzer is correctly calibrated across the entire mass range before sample injection.

  • Ionization Energy: Set the EI source strictly to 70 eV. Causality: The de Broglie wavelength of a 70 eV electron perfectly matches the length of standard organic covalent bonds (~0.14 nm), maximizing ionization efficiency and ensuring the resulting fragmentation spectrum is directly comparable to universally accepted library data.

  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL solution (in hexane) onto a non-polar capillary column (e.g., HP-5MS). Program the oven from 60°C to 250°C at 10°C/min. This ensures the analyte elutes as a sharp, symmetrical peak, separating it from any potential synthetic impurities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at:[Link]

Foundational

The Physical and Chemical Properties of Unsaturated Heptenols: A Comprehensive Guide for Chemical Synthesis and Drug Development

Executive Summary Unsaturated heptenols (molecular formula C₇H₁₄O) represent a structurally diverse class of alkenols characterized by a seven-carbon aliphatic backbone containing both a reactive hydroxyl group and a car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unsaturated heptenols (molecular formula C₇H₁₄O) represent a structurally diverse class of alkenols characterized by a seven-carbon aliphatic backbone containing both a reactive hydroxyl group and a carbon-carbon double bond. The relative positions of these two functional groups dictate their thermodynamic stability, sensory profiles, and chemical reactivity. Compounds such as 6-hepten-1-ol and 1-hepten-3-ol are highly valued as critical intermediates in the total synthesis of complex natural products (e.g., the alkaloid Sarain A)[1], the formulation of advanced fragrances[2], and the development of novel pharmaceutical agents[3].

This whitepaper provides an in-depth analysis of the physical properties, chemical reactivity, and field-proven experimental protocols for unsaturated heptenols, designed specifically for researchers and drug development professionals.

Physical Properties: Thermodynamics and Molecular Dynamics

The physical properties of heptenols are governed by a delicate balance between intermolecular hydrogen bonding (facilitated by the polar hydroxyl group) and the steric geometry introduced by the non-polar alkene moiety. The position of the double bond influences the molecule's overall dipole moment and polarizability, which directly impacts its boiling point, density, and lipophilicity (LogP).

Quantitative Data Summary

The following table synthesizes the core physical properties of the most widely utilized heptenol isomers.

Table 1: Comparative Physical Properties of Key Heptenol Isomers

CompoundCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index (n20/D)LogP
1-Hepten-3-ol 4938-52-7153.0 - 156.00.8361.4331.90 - 2.00[4]
(E)-2-Hepten-1-ol 33467-76-483.0 (at 20 mmHg)0.839 - 0.8451.437 - 1.4441.72 - 2.16[5]
3-Hepten-1-ol 10606-47-0~156.0 (est.)[6]0.840 - 0.850[6]1.430 - 1.440[6]~1.90[6]
6-Hepten-1-ol 4117-10-6112.0 - 114.0 (at 69 mmHg)[2]0.850[2]1.440[2]1.96[7]
Causality in Physical Behavior

The boiling points of primary heptenols (e.g., 6-hepten-1-ol) are generally higher than their secondary counterparts (e.g., 1-hepten-3-ol) under standard atmospheric pressure. This is due to the primary hydroxyl group being less sterically hindered, allowing for a tighter, more extensive intermolecular hydrogen-bonding network.

Furthermore, the LogP values cluster tightly around 1.9. This specific partition coefficient is a critical parameter in drug development; it indicates moderate lipophilicity, ensuring the molecule can effectively cross cellular lipid bilayers while maintaining sufficient aqueous solubility for systemic distribution in biological assays.

Chemical Reactivity and Mechanistic Pathways

The dual functionality of heptenols provides orthogonal reactive sites, making them versatile building blocks. The hydroxyl group can undergo esterification, oxidation, or substitution, while the alkene is susceptible to electrophilic addition, epoxidation, or cross-metathesis.

G A 6-Hepten-1-ol (Starting Material) B 6-Hepten-1-al (Oxidation) A->B Swern / PCC [O] C Hept-6-enyl Acetate (Esterification) A->C AcOH, H+ [-H2O] D Epoxyheptanol (Epoxidation) A->D mCPBA [O]

Figure 1: Divergent chemical transformation pathways of 6-hepten-1-ol.

Experimental Methodologies: Protocols and Causality

To ensure reproducibility and scientific integrity, experimental protocols must be treated as self-validating systems. The following workflows detail the synthesis of key heptenol derivatives, explicitly outlining the mechanistic causality behind each operational choice.

Protocol 1: Swern Oxidation of 6-Hepten-1-ol to 6-Hepten-1-al

The oxidation of primary alcohols to aldehydes is notoriously prone to over-oxidation, yielding unwanted carboxylic acids. The 1 is strategically chosen here because the low-temperature conditions (-78 °C) strictly arrest the oxidation state at the aldehyde[1].

Step-by-Step Methodology:

  • Activation of DMSO: In a flame-dried, argon-purged flask, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool the system to -78 °C using a dry ice/acetone bath. Slowly add dimethyl sulfoxide (DMSO, 2.2 eq).

    • Causality: The cryogenic temperature prevents the explosive decomposition of the highly reactive alkoxysulfonium intermediate.

  • Alcohol Addition: Dropwise add 6-hepten-1-ol (1.0 eq) dissolved in DCM. Stir for 15 minutes.

    • Causality: The primary hydroxyl group nucleophilically attacks the activated sulfur species, forming the key alkoxysulfonium ylide.

  • Base-Promoted Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise and allow the reaction to slowly warm to room temperature over 1 hour.

    • Causality: Et₃N deprotonates the ylide, driving the intramolecular elimination to yield 6-hepten-1-al and dimethyl sulfide gas.

  • Self-Validation (TLC & NMR): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The disappearance of the polar alcohol spot validates complete conversion. Post-workup, ¹H NMR must show a distinct aldehydic proton singlet near δ 9.7 ppm, confirming the precise oxidation state[8].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure.

Protocol 2: Fischer-Speier Esterification to Hept-6-enyl Acetate

Hept-6-enyl acetate is a highly stable derivative synthesized via an acid-catalyzed9[9].

Workflow Step1 1. Reagent Mixing (Alcohol + Acid + Catalyst) Step2 2. Reflux (Thermal Equilibrium Shift) Step1->Step2 Step3 3. Aqueous Workup (NaHCO3 Neutralization) Step2->Step3 Step4 4. Desiccation (Anhydrous MgSO4) Step3->Step4 Step5 5. Distillation (Product Isolation) Step4->Step5

Figure 2: Step-by-step workflow for the Fischer esterification of heptenols.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 6-hepten-1-ol (1.0 eq) and glacial acetic acid (3.0 eq) in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq).

    • Causality: Acetic acid is used in a 3-fold molar excess to drive the Le Chatelier equilibrium exclusively toward the ester product.

  • Refluxing: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

    • Causality: Sustained thermal energy overcomes the activation barrier of the nucleophilic acyl substitution mechanism.

  • Aqueous Workup: Cool to room temperature and pour into crushed ice. Neutralize the excess acid by slowly adding saturated sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Causality: Neutralization immediately halts the reverse hydrolysis reaction during the aqueous extraction phase.

  • Extraction and Desiccation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and dry over anhydrous MgSO₄.

    • Causality: Removing trace water is critical before distillation to prevent azeotrope formation and subsequent product degradation.

  • Self-Validation (GC-MS): Analyze the crude organic phase prior to distillation. A successful reaction is validated by the appearance of the ester molecular ion and a characteristic m/z 43 fragmentation peak (acetyl cation)[10].

Conclusion

Unsaturated heptenols are highly versatile, bifunctional building blocks. By understanding the thermodynamic principles governing their physical properties and the mechanistic causality behind their reactivity, researchers can precisely engineer these molecules for advanced applications in total organic synthesis and pharmaceutical drug discovery.

References

  • Chemsrc - 6-Hepten-1-ol Chemical & Physical Properties URL
  • PubChem (NIH)
  • Sigma-Aldrich - 1-Hepten-3-ol analytical standard URL
  • The Good Scents Company - (E)
  • Chem-Impex - 6-Hepten-1-ol URL
  • BenchChem - An In-depth Technical Guide on the Physical Properties of Hept-6-enyl Acetate URL
  • PubChem (NIH) - 2-Heptenyl acetate, (2E)
  • Organic Letters (ACS Publications)

Sources

Exploratory

Comprehensive Technical Guide on 2-Propylhept-6-en-1-ol: Structural Characterization, Synthesis, and Applications in Advanced Chemical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern synthetic chemistry and toxicology research, bifunctional alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In modern synthetic chemistry and toxicology research, bifunctional aliphatic molecules serve as critical building blocks for complex biomarker synthesis. 2-Propylhept-6-en-1-ol is a highly versatile, C10 unsaturated primary alcohol. Featuring both a terminal alkene and a sterically hindered primary alcohol, this compound is heavily utilized as an intermediate in the synthesis of phthalate metabolites, such as 6-Hydroxy Monopropylheptylphthalate[1]. These metabolites are essential reference standards in plasticizer research, environmental monitoring, and toxicological assays.

This whitepaper provides an authoritative breakdown of the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with 2-propylhept-6-en-1-ol.

Chemical Identity & Physicochemical Profiling

Accurate nomenclature is the foundation of chemical reproducibility. While IUPAC rules dictate that the alcohol functional group takes priority in numbering—yielding the name 2-propylhept-6-en-1-ol [2]—the compound is frequently encountered in commercial catalogs under the non-IUPAC synonym 6-propyl-1-hepten-7-ol [3].

Quantitative Data Summary
ParameterSpecification / Value
IUPAC Name 2-Propylhept-6-en-1-ol
CAS Registry Number 157500-94-2[4]
PubChem CID 155896210[2]
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.26 g/mol [4]
Commercial Synonyms 6-Propyl-1-hepten-7-ol[3]; 2-Propyl-6-hepten-1-ol[4]
Common Stabilizer 4-tert-Butylcatechol (TBC)[5]

Structural Mechanistics & Reactivity Dynamics

The synthetic utility of 2-propylhept-6-en-1-ol stems from its bifunctional nature. The two reactive sites are separated by a flexible alkyl chain, allowing for orthogonal functionalization without the need for complex protecting group strategies in many workflows.

  • The Primary Alcohol (C1): Subject to standard esterification, etherification, and oxidation. However, the adjacent propyl group at the C2 position introduces mild steric hindrance, necessitating the use of nucleophilic catalysts (like DMAP) during acylation.

  • The Terminal Alkene (C6=C7): Highly susceptible to epoxidation, hydroboration-oxidation, and cross-metathesis. Because terminal alkenes are prone to radical-induced auto-oxidation, commercial batches are often stabilized with radical scavengers like TBC[5].

Reactivity Core 2-Propylhept-6-en-1-ol CAS: 157500-94-2 Alkene Terminal Alkene (C6=C7) Core->Alkene Functional Group 1 Alcohol Primary Alcohol (C1-OH) Core->Alcohol Functional Group 2 Epox Epoxidation (Epoxides) Alkene->Epox mCPBA Metathesis Cross-Metathesis (Chain Extension) Alkene->Metathesis Grubbs Catalyst Ester Esterification (Phthalate Metabolites) Alcohol->Ester Acyl Chlorides / Anhydrides Oxidation Oxidation (Aldehydes/Acids) Alcohol->Oxidation PCC / Jones Reagent

Bifunctional reactivity pathways of 2-propylhept-6-en-1-ol.

Experimental Workflows: Synthesis of Phthalate Metabolites

To support toxicology research, 2-propylhept-6-en-1-ol is frequently coupled with phthalic anhydride to generate monoester biomarkers[1]. Below is a field-proven, self-validating protocol for this transformation.

Mechanistic Causality in Protocol Design
  • TBC Removal: Commercially sourced 2-propylhept-6-en-1-ol contains TBC[5]. While present in ppm quantities, TBC contains phenolic hydroxyls that can competitively acylate. Pre-filtration through basic alumina ensures absolute purity.

  • DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the anhydride to form a highly electrophilic N-acylpyridinium intermediate. This overcomes the steric hindrance imposed by the 2-propyl group, accelerating the esterification rate.

  • Thermal Control: Dropwise addition at 0°C mitigates the exothermic nature of the acylation, preventing localized heating that could lead to unwanted alkene isomerization.

Workflow Step1 Step 1: Preparation Dry DCM N2 Atm Step2 Step 2: Activation Phthalic Anhydride DMAP Step1->Step2 Step3 Step 3: Coupling Add Alcohol 0°C to RT Step2->Step3 Step4 Step 4: Quench NH4Cl (aq) Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Hex/EtOAc Step4->Step5

Step-by-step experimental workflow for the esterification of 2-propylhept-6-en-1-ol.

Step-by-Step Methodology
  • Step 1: Preparation. Dissolve phthalic anhydride (1.1 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Self-Validating Check: The solution should remain clear; turbidity indicates moisture contamination.

  • Step 2: Base Addition. Add triethylamine (TEA, 1.5 eq) to the mixture and cool the reaction flask to 0°C using an ice bath.

  • Step 3: Coupling. Dissolve 2-propylhept-6-en-1-ol (1.0 eq, pre-filtered through basic alumina) in a small volume of dry DCM. Add this solution dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Step 4: Quench & Wash. Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Step 5: Purification. Concentrate the crude product under reduced pressure and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Analytical Validation (Self-Validating System)

A robust protocol must include internal checkpoints to verify success without relying solely on final yield.

  • In-Process TLC Validation: The disappearance of the 2-propylhept-6-en-1-ol precursor can be monitored via Thin Layer Chromatography (TLC). Because the terminal alkene is preserved during esterification, the product spot will actively stain yellow/brown when treated with a KMnO₄ dip, confirming the structural integrity of the unsaturated tail.

  • Post-Purification ¹H-NMR Validation: The diagnostic shift of the C1 methylene protons is the definitive proof of successful acylation. In the starting material, the -CH₂-OH protons typically resonate around ~3.5 ppm . Upon successful conversion to the phthalate ester, these protons will experience a strong downfield shift to ~4.1 - 4.3 ppm due to the deshielding effect of the newly formed ester carbonyl.

References

  • 2-Propylhept-6-en-1-ol | C10H20O | CID 155896210 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • CAS No : 157500-94-2 | Chemical Name : 6-Propyl-1-hepten-7-ol Source: Pharmaffiliates URL:[Link]

Sources

Foundational

solubility and stability of 2-Propylhept-6-en-1-ol

An in-depth technical analysis and operational whitepaper on the physicochemical behavior and handling of 2-Propylhept-6-en-1-ol, designed for researchers and drug development professionals. Executive Overview As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and operational whitepaper on the physicochemical behavior and handling of 2-Propylhept-6-en-1-ol, designed for researchers and drug development professionals.

Executive Overview

As a Senior Application Scientist, I frequently navigate the analytical challenges posed by bifunctional aliphatic compounds. 2-Propylhept-6-en-1-ol (CAS: 157500-94-2), also known as 6-Propyl-1-hepten-7-ol, is a highly specialized C10 alcohol[1]. It serves as a critical intermediate in the synthesis of phthalate metabolites, such as 6-Hydroxy Monopropylheptylphthalate, which are indispensable for toxicological screening and pharmacokinetic assays[2].

However, the molecule's structural duality—combining a reactive terminal alkene with a primary hydroxyl group—introduces specific solubility constraints and stability vulnerabilities. This guide dissects the causality behind its physicochemical behavior and establishes self-validating protocols to ensure absolute data integrity during drug development workflows.

Part 1: Physicochemical Profiling & Solubility Causality

The solubility dynamics of 2-Propylhept-6-en-1-ol are dictated by its amphiphilic-like structure, heavily skewed toward lipophilicity.

Aqueous Insolubility: According to the ESOL (Estimated SOLubility) topological model, the compound exhibits poor water solubility[3]. Causality: The 2-propyl substitution on the heptene backbone creates a bulky, sterically hindering hydrophobic tail. This aliphatic mass fundamentally disrupts the hydrogen-bonding network of water. The thermodynamic cost of creating a cavity in the aqueous phase for this C10 chain far outweighs the enthalpic gain from the single primary alcohol's hydrogen bonding.

Organic Solubility: Conversely, the compound demonstrates excellent solubility in organic solvents such as Dichloromethane (DCM) and Methanol (MeOH)[4]. Causality: Methanol acts as an optimal solvent because its hydroxyl group engages in hydrogen bonding with the compound's primary alcohol, while its methyl group interacts favorably with the hydrocarbon chain via London dispersion forces. DCM, a polar aprotic solvent with high polarizability, easily solvates both the bulky aliphatic tail and the electron-rich pi-cloud of the terminal alkene.

Part 2: Stability Challenges & Degradation Mechanisms

Terminal alkenes are notoriously susceptible to autoxidation and polymerization. 2-Propylhept-6-en-1-ol requires rigorous handling to prevent degradation[5].

The Mechanism of Degradation: The allylic position (carbon 5, adjacent to the terminal double bond) is highly reactive. When exposed to environmental stress (UV light or thermal energy), trace radicals can abstract an allylic hydrogen, forming a resonance-stabilized radical. If oxygen is present, it rapidly reacts with this radical to form peroxides. This initiates a chain reaction leading to either oxidative cleavage (yielding shorter-chain aldehydes/ketones) or cross-linking polymerization.

Stabilization Strategy: To mitigate this, commercial high-purity standards are frequently stabilized with 4-tert-butylcatechol (TBC) [6][7]. Causality: TBC acts as a sacrificial radical scavenger. It donates a hydrogen atom to quench the highly reactive allylic or peroxy radicals, converting itself into a stable quinone and successfully terminating the degradation chain reaction. Furthermore, thermal kinetics dictate that storing the compound at -20°C exponentially decreases the rate of any residual autoxidation[2][4].

DegradationPathway Monomer 2-Propylhept-6-en-1-ol (Intact Monomer) Stress Environmental Stress (O2, Heat, UV) Monomer->Stress Exposure Stabilizer TBC Stabilizer (Radical Scavenger) Monomer->Stabilizer Formulated with Radical Allylic Radical / Peroxide Formation Stress->Radical Initiation Degradation Polymerization & Oxidative Cleavage Radical->Degradation Propagation Stabilizer->Radical Quenches Preserved Stable Stock (-20°C Storage) Stabilizer->Preserved Preserves

Logical relationship between environmental stress, degradation, and TBC stabilization.

Part 3: Self-Validating Experimental Protocols

In drug development, the preparation of analytical stock solutions cannot rely on blind trust. The following protocol integrates a self-validating feedback loop to guarantee the structural integrity of 2-Propylhept-6-en-1-ol before it is deployed in downstream assays.

Protocol: Preparation and Validation of Standardized Stock Solutions

  • Inert Atmosphere Handling: Purge a glovebox or Schlenk line with Nitrogen or Argon. Causality: The absolute absence of oxygen prevents the initiation of peroxide formation during handling.

  • Solvent Deoxygenation: Sparge Methanol or DCM with inert gas for 15 minutes prior to use.

  • Aliquot Preparation: Weigh out the required mass (e.g., 50 mg) into amber glass vials. Causality: Amber glass blocks UV photons, preventing the photo-initiation of allylic radicals.

  • Dissolution: Add the deoxygenated solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Self-Validation (QC Step): Withdraw a 10 µL aliquot, dilute to 100 µg/mL, and inject into a GC-MS equipped with a non-polar DB-5 column. Causality: A DB-5 column effectively resolves aliphatic alcohols. The GC-MS will separate the intact monomer from high-molecular-weight polymers (which fail to elute cleanly) and oxidative cleavage products. A single sharp peak at the expected retention time, accompanied by the correct mass fragmentation pattern, scientifically validates the stock's purity.

  • Cryogenic Storage: Flush the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store strictly at -20°C[2].

ProtocolWorkflow Step1 1. Inert Handling (Ar/N2 Purge) Step2 2. Solvent Addition (Deoxygenated DCM/MeOH) Step1->Step2 Step3 3. GC-MS Validation (Purity Check) Step2->Step3 Step4 4. Cryogenic Storage (-20°C, Amber Vials) Step3->Step4 Passes QC (>98% Purity) Fail Discard & Re-purify Step3->Fail Fails QC (Peroxides detected)

Self-validating workflow for the preparation and storage of standard solutions.

Part 4: Quantitative Data Summary

The following table synthesizes the core physicochemical parameters and their operational implications for laboratory handling.

ParameterValueCausality / Operational Implication
CAS Number 157500-94-2Unique chemical identifier for procurement and tracking.
Molecular Formula C10H20ODictates the amphiphilic, yet lipophilic-dominant nature.
Molecular Weight ~156.26 g/mol Influences volatility and GC-MS retention time parameters.
Storage Temperature -20°CCritically suppresses thermal autoxidation kinetics.
Aqueous Solubility Poor (ESOL model)Hydrophobic C10 tail sterically disrupts water H-bonding.
Organic Solubility High (DCM, Methanol)Driven by favorable polarizability and H-bond acceptance.
Common Stabilizer TBC (4-tert-butylcatechol)Scavenges allylic radicals to prevent runaway polymerization.

References

  • PubChem (National Center for Biotechnology Information). "2-Propylhept-6-en-1-ol | C10H20O | CID 155896210".[Link]

  • Axel (As-1). "6-Propyl-1-hepten-7-ol 50mg CAS No:157500-94-2".[Link]

Sources

Exploratory

theoretical calculations on 2-Propylhept-6-en-1-ol molecular geometry

Title: Theoretical Calculations on the Molecular Geometry of 2-Propylhept-6-en-1-ol: A Comprehensive Computational Guide Chemical Profile and Computational Challenges 2-Propylhept-6-en-1-ol (Formula: C₁₀H₂₀O) is a branch...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Theoretical Calculations on the Molecular Geometry of 2-Propylhept-6-en-1-ol: A Comprehensive Computational Guide

Chemical Profile and Computational Challenges

2-Propylhept-6-en-1-ol (Formula: C₁₀H₂₀O) is a branched, unsaturated aliphatic alcohol of significant interest in synthetic organic chemistry and materials science[1]. Structurally, it consists of a seven-carbon main chain with a terminal alkene at C6, a primary hydroxyl group at C1, and a propyl branch at C2.

From a computational perspective, this molecule presents a highly complex potential energy surface (PES) due to three distinct geometric features:

  • Extreme Flexibility: The saturated segments of the heptenyl backbone and the propyl branch contain multiple rotatable C–C single bonds, leading to a massive combinatorial explosion of possible conformers[2].

  • Stereocenter at C2: The C2 carbon is chiral (bonded to a hydrogen, a hydroxymethyl group, a propyl group, and a pent-4-enyl group). Geometric optimizations must explicitly define the absolute configuration (e.g., S or R) to ensure consistency across the PES.

  • Intramolecular Non-Covalent Interactions: The polar hydroxyl group acts as both a hydrogen bond donor and acceptor, while the terminal alkene provides an electron-rich π-system. In non-polar environments or the gas phase, the aliphatic chain can fold into a "hairpin" structure to maximize intramolecular OH···π interactions and London dispersion forces[3].

Methodological Framework: Causality in Computational Choices

To accurately determine the global minimum and the Boltzmann-weighted ensemble of 2-Propylhept-6-en-1-ol, a hierarchical, self-validating computational approach is required.

Phase 1: Conformational Space Exploration

Submitting an arbitrary 2D-to-3D generated structure directly to Density Functional Theory (DFT) is a critical error; it almost guarantees convergence to a local, rather than global, minimum. Because flexible molecules possess hundreds of local minima, the PES must first be mapped using a stochastic search (e.g., Monte Carlo Multiple Minimum) powered by Molecular Mechanics (MM) force fields like OPLS3e or MMFF94[2].

Phase 2: DFT Optimization and Dispersion Corrections

Standard functionals like B3LYP systematically underestimate medium-range electron correlation, often incorrectly favoring extended "all-trans" conformations over folded structures in aliphatic chains[3]. To capture the subtle intramolecular dispersion forces inherent to 2-Propylhept-6-en-1-ol, one must employ dispersion-corrected functionals (e.g., B3LYP-D3) or meta-GGA functionals (e.g., M06-2X)[3]. A robust basis set, such as def2-TZVP or 6-311++G(d,p), is necessary to accommodate the diffuse electron density of the oxygen atom[4].

Phase 3: Solvation Modeling

Gas-phase calculations often misrepresent the true geometric behavior of amphiphilic molecules. In a vacuum, the molecule will artificially fold to self-solvate its polar -OH group. Applying an implicit solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), screens these electrostatic interactions and frequently reorders the energetic hierarchy of the conformers[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

  • System Initialization: Construct the 3D model of S-2-Propylhept-6-en-1-ol. Assign appropriate partial charges using the Gasteiger or RESP methodology.

  • Stochastic Conformational Search: Execute a conformational search using the MMFF94 force field. Generate a minimum of 10,000 structures to ensure exhaustive sampling of the torsional space.

  • RMSD Clustering & Energy Windowing: Filter the generated ensemble to remove redundant geometries using a Root Mean Square Deviation (RMSD) threshold of 0.5 Å for heavy atoms. Retain only unique conformers situated within a 10.0 kcal/mol energy window above the MM global minimum[5].

  • Primary DFT Optimization: Submit the filtered conformers to a preliminary DFT optimization using the M06-2X/6-31G(d) level of theory in the gas phase. This step eliminates force-field artifacts and refines the geometries[3].

  • High-Level DFT & Solvation Refinement: Isolate the top conformers (within a 5.0 kcal/mol window) and re-optimize them using a high-level basis set (M06-2X/def2-TZVP) coupled with the IEF-PCM implicit solvation model (e.g., simulating water or chloroform)[5].

  • Vibrational Frequency Validation (Critical Step): Perform frequency calculations on all final geometries at the exact same level of theory (M06-2X/def2-TZVP). Validation Check: The structure is only accepted if the number of imaginary frequencies is exactly zero, confirming it is a true local minimum rather than a transition state[4].

  • Thermodynamic Analysis: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs free energy (ΔG) at 298.15 K. Calculate the statistical weight of each conformer using the Boltzmann distribution.

Quantitative Data Presentation

Table 1: Recommended DFT Functionals and Basis Sets for Flexible Aliphatic Alcohols

FunctionalDispersion CorrectionBasis SetApplication PhaseRationale
B3LYP None6-31G(d)PreliminaryFast screening; however, it often fails to capture folded aliphatic chains accurately.
B3LYP Grimme's D36-311++G(d,p)Final OptimizationAccurately captures medium-range intramolecular dispersion (e.g., OH···π interactions).
M06-2X Implicit in functionaldef2-TZVPFinal OptimizationHighly accurate for main-group thermochemistry and non-covalent interactions.
ωB97X-D Empirical Dispersioncc-pVTZSingle-Point EnergyExcellent for long-range corrected energy evaluations and final benchmarking.

Table 2: Representative Conformational Energetics of 2-Propylhept-6-en-1-ol (M06-2X/def2-TZVP)

Conformer IDConformation TypeΔE_gas (kcal/mol)ΔG_solv (kcal/mol)Imaginary FrequenciesBoltzmann Pop. (%)
Conf_01 Folded (OH···π interacting)0.000.00068.4%
Conf_02 Extended (All-trans)1.240.85016.2%
Conf_03 Partially Folded1.891.4206.1%
Conf_04 Extended (Gauche defect)2.452.1001.9%

(Note: Data illustrates typical aliphatic chain behavior where dispersion forces stabilize folded structures in non-polar media, while solvation narrows the energy gap between folded and extended states).

Workflow Visualization

The following diagram illustrates the self-validating computational pipeline required to process highly flexible aliphatic molecules.

Workflow Start Input 2D Structure 2-Propylhept-6-en-1-ol ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch Clustering RMSD Clustering (ΔE < 10 kcal/mol) ConfSearch->Clustering DFTOpt DFT Geometry Optimization (M06-2X/def2-TZVP) Clustering->DFTOpt FreqCalc Frequency Calculations (Zero Imaginary Frequencies) DFTOpt->FreqCalc Thermo Thermodynamic Corrections (Gibbs Free Energy, 298.15 K) FreqCalc->Thermo Solvation Implicit Solvation Model (IEF-PCM) Thermo->Solvation End Global Minimum Geometry & Boltzmann Population Solvation->End

Computational workflow for the geometric optimization of 2-Propylhept-6-en-1-ol.

References

  • Title: 2-Propylhept-6-en-1-ol | High Purity | RUO - Benchchem | Source: benchchem.
  • Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC | Source: nih.
  • Title: Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - NSF Public Access Repository | Source: nsf.
  • Title: Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Publishing | Source: rsc.
  • Title: A Chemical/Computational Approach to the Determination of Absolute Configuration of Flexible and Transparent Molecules: Aliphatic Diols As a Case Study | The Journal of Organic Chemistry | Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for the Preparation of 2-Propylhept-6-en-1-ol

Executive Summary 2-Propylhept-6-en-1-ol (C₁₀H₂₀O) is a highly versatile, branched, terminal-olefinic primary alcohol. In drug development and materials science, it serves as a critical bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylhept-6-en-1-ol (C₁₀H₂₀O) is a highly versatile, branched, terminal-olefinic primary alcohol. In drug development and materials science, it serves as a critical bifunctional building block. The presence of both a terminal olefin and a primary hydroxyl group provides orthogonal reactivity handles: the hydroxyl group can be readily converted into leaving groups (tosylates, halides) or oxidized, while the terminal alkene is primed for cross-metathesis, hydroboration, or epoxidation.

This application note details a highly efficient, three-step synthetic route to prepare 2-propylhept-6-en-1-ol from commercially available pentanal, utilizing enamine catalysis to overcome the traditional bottlenecks of aliphatic aldehyde alkylation.

Retrosynthetic Strategy & Mechanistic Rationale

The Challenge of Direct Alkylation

From a retrosynthetic perspective, the target molecule consists of a hept-6-en-1-ol main chain with a propyl branch at the C2 position. The most direct disconnection is at the C2–C3 bond, suggesting the alkylation of pentanal (valeraldehyde) with 5-bromo-1-pentene.

However, direct α-alkylation of aldehydes using strong bases (e.g., LDA, NaH) is notoriously inefficient. Aldehydes possess highly electrophilic carbonyl carbons and relatively unhindered α-protons. Attempting direct deprotonation inevitably triggers competitive self- and uncontrollable polyalkylation, destroying the yield.

The Stork Enamine Solution

To circumvent this, we employ the , a foundational methodology in organic synthesis. By condensing pentanal with a secondary amine (morpholine), the aldehyde is temporarily masked as an enamine (1-morpholinopent-1-ene).

Causality of Reagent Choice:

  • Morpholine: Chosen over pyrrolidine because morpholine enamines are slightly less reactive, which prevents unwanted side reactions and makes the intermediate easier to handle, while still being sufficiently nucleophilic to attack unhindered primary halides.

  • 5-Bromo-1-pentene: Acts as the electrophile. The primary bromide undergoes a smooth Sₙ2 displacement by the enamine's α-carbon.

  • Sodium Borohydride (NaBH₄): Selected for the final reduction step due to its high chemoselectivity. It efficiently reduces the intermediate aldehyde (2-propylhept-6-enal) to the primary alcohol without risking the reduction or isomerization of the terminal olefin.

Visualized Synthetic Workflow

SyntheticRoute A Pentanal (Valeraldehyde) C 1-Morpholinopent-1-ene (Enamine Intermediate) A->C Step 1: Condensation B Morpholine (Dean-Stark, -H₂O) B->C E 2-Propylhept-6-enal (Alkylated Aldehyde) C->E Step 2: Alkylation & Hydrolysis D 5-Bromo-1-pentene (Electrophile) D->E G 2-Propylhept-6-en-1-ol (Target Molecule) E->G Step 3: Selective Reduction F NaBH₄ / MeOH (Reducing Agent) F->G

Fig 1. Enamine-mediated synthetic workflow for 2-Propylhept-6-en-1-ol.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure reaction success before proceeding to the next step.

Phase 1: Masking (Enamine Formation)

Objective: Convert pentanal to 1-morpholinopent-1-ene.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add pentanal (17.2 g, 0.20 mol), morpholine (20.9 g, 0.24 mol, 1.2 equiv), and catalytic p-toluenesulfonic acid (p-TsOH, 0.38 g, 0.002 mol) into 200 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux. The azeotropic removal of water drives the equilibrium forward.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly ~3.6 mL of water is collected (typically 4–6 hours). IR Spectroscopy of an aliquot should confirm the complete disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of an enamine C=C stretch (~1650 cm⁻¹).

  • Workup: Cool to room temperature and remove toluene under reduced pressure. The crude enamine should be used immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: C-C Bond Formation (Alkylation & Hydrolysis)

Objective: Alkylate the enamine and hydrolyze the iminium salt to yield 2-propylhept-6-enal.

  • Setup: Dissolve the crude enamine in 150 mL of anhydrous acetonitrile under an argon atmosphere.

  • Alkylation: Add 5-bromo-1-pentene (32.8 g, 0.22 mol, 1.1 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to reflux (82 °C) for 18 hours.

  • Hydrolysis: Cool the reaction to room temperature. Add 100 mL of 10% aqueous HCl. Stir vigorously for 2 hours. This step collapses the intermediate iminium halide back into the aldehyde, releasing morpholine hydrochloride into the aqueous phase.

  • Workup: Extract the mixture with diethyl ether (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: GC-MS analysis of the crude oil must show a dominant peak corresponding to 2-propylhept-6-enal (m/z = 154.25). TLC (Hexanes/EtOAc 9:1) should show a single UV-inactive, PMA-stainable spot.

Phase 3: Chemoselective Reduction

Objective: Reduce the aldehyde to.

  • Setup: In a 250 mL flask, dissolve the crude 2-propylhept-6-enal (~0.15 mol) in 100 mL of methanol. Cool to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 2.8 g, 0.075 mol, 0.5 equiv) in small portions over 30 minutes to control hydrogen gas evolution and exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the remaining hydride by carefully adding 20 mL of saturated aqueous NH₄Cl. Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc, 85:15).

  • Self-Validation Checkpoint: ¹H-NMR (CDCl₃) must show the disappearance of the aldehydic proton (~9.5 ppm) and the emergence of a doublet integrating to 2 protons at ~3.5 ppm (-CH₂OH). IR Spectroscopy will reveal a broad O-H stretch (~3300 cm⁻¹).

Process Analytics & Route Comparison

To justify the selection of the Stork Enamine route, we compare it against the traditional Malonic Ester Synthesis (using diethyl propylmalonate). The enamine route demonstrates superior atom economy and operational simplicity.

MetricRoute A: Stork Enamine Synthesis (Recommended)Route B: Malonic Ester Synthesis
Total Steps 34
Overall Yield 65 – 75% 40 – 50%
Atom Economy High (Water is the primary byproduct)Low (Loss of CO₂, EtOH, and metal salts)
Key Reagents Morpholine, 5-Bromo-1-pentene, NaBH₄Diethyl malonate, NaOEt, LiAlH₄
Scalability Excellent (Standard batch reactors)Moderate (Exothermic decarboxylation step)
Chemoselectivity High (Enamine prevents over-alkylation)Moderate (Risk of dialkylation at the malonate)

References

  • Title: The Enamine Alkylation and Acylation of Carbonyl Compounds Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Aldol Reaction and Enamine Chemistry Source: Wikipedia (Sourced for general mechanism and historical context) URL: [Link]

  • Title: 2-Propylhept-6-en-1-ol | C10H20O | CID 155896210 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Application

Advanced Application Note: Utilization of 2-Propylhept-6-en-1-ol in Grignard-Based Synthetic Workflows

Executive Summary 2-Propylhept-6-en-1-ol (C10H20O) is a highly versatile bifunctional aliphatic building block featuring a primary hydroxyl group and a terminal unactivated alkene[1]. In the context of drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylhept-6-en-1-ol (C10H20O) is a highly versatile bifunctional aliphatic building block featuring a primary hydroxyl group and a terminal unactivated alkene[1]. In the context of drug development and complex target synthesis, utilizing this molecule in Grignard chemistry requires strategic functional group manipulation. Because Grignard reagents are highly basic nucleophiles, direct reaction with 2-propylhept-6-en-1-ol is impossible without prior modification. This guide details the divergent synthetic workflows required to utilize this molecule either as an electrophilic acceptor (via oxidation) or as a nucleophilic donor (via halogenation and metal insertion).

Mechanistic Causality & Expert Insights

To successfully integrate 2-propylhept-6-en-1-ol into a Grignard workflow, researchers must navigate three critical mechanistic realities:

  • The Hydroxyl Quench (Acid-Base Causality): The primary alcohol has a pKa of ~16. The conjugate acid of a standard alkyl Grignard reagent has a pKa of ~50. Direct exposure of 2-propylhept-6-en-1-ol to a Grignard reagent will result in an immediate, highly exothermic acid-base quench, yielding a magnesium alkoxide and destroying the organometallic species[2]. Therefore, the molecule must be oxidized to an aldehyde to act as an electrophile, or converted to a halide to act as a Grignard precursor.

  • Kinetics of Intramolecular Carbomagnesiation: If converted to a Grignard reagent (forming (2-propylhept-6-en-1-yl)magnesium halide), the system becomes a 6-heptenyl Grignard[3]. Unlike 5-hexenyl systems—which undergo extremely rapid 5-exo-trig cyclization and are often used as radical clocks—6-heptenyl systems cyclize to cyclohexylmethyl derivatives at a significantly slower rate. By strictly maintaining the reaction temperature at or below 25 °C, the open-chain Grignard reagent can be efficiently trapped by external electrophiles without significant intramolecular cyclization[4],[5].

  • Surface-Mediated Initiation: The formation of the Grignard reagent from the corresponding bromide is a heterogeneous process occurring at the magnesium surface via radical intermediates[2]. Once initiated, mass transfer becomes the rate-limiting step. Using Tetrahydrofuran (THF) instead of Diethyl Ether (Et2O) is critical here; THF's superior coordinating ability stabilizes the organomagnesium species and suppresses Wurtz-type homocoupling side reactions.

Divergent Synthetic Workflows

G SM 2-Propylhept-6-en-1-ol (Bifunctional SM) Aldehyde 2-Propylhept-6-enal (Electrophile) SM->Aldehyde Oxidation (Swern/DMP) Bromide 1-Bromo-2-propylhept-6-ene (Pre-Nucleophile) SM->Bromide Halogenation (Appel Reaction) ProdA Secondary Alcohol (via Grignard Addition) Aldehyde->ProdA + RMgX (Grignard Addition) Grignard (2-Propylhept-6-en-1-yl)magnesium bromide (Nucleophile) Bromide->Grignard + Mg(0), THF (Insertion) ProdB Elongated Carbon Skeleton (via Electrophilic Trapping) Grignard->ProdB + Electrophile (e.g., CO2, RCHO) Cyclo Cyclohexylmethyl derivative (6-exo-trig Side Product) Grignard->Cyclo Heat (>40 °C) (Intramolecular)

Figure 1: Divergent synthetic workflows for 2-propylhept-6-en-1-ol in Grignard chemistry.

Validated Experimental Protocols

Protocol A: Oxidation and Grignard Addition (Electrophilic Pathway)

This protocol converts 2-propylhept-6-en-1-ol into 2-propylhept-6-enal to serve as a Grignard acceptor.

Step 1: Swern Oxidation

  • Preparation: In an oven-dried flask under argon, add oxalyl chloride (1.2 eq) to anhydrous CH2Cl2 (0.2 M). Cool to -78 °C.

  • Activation: Dropwise add anhydrous DMSO (2.4 eq). Causality: This generates the highly electrophilic alkoxysulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Slowly add 2-propylhept-6-en-1-ol (1.0 eq) dissolved in a minimum volume of CH2Cl2. Maintain at -78 °C for 45 minutes. Self-Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the alcohol (Rf ~0.3) and appearance of a less polar spot (Rf ~0.6).

  • Quench: Add triethylamine (5.0 eq) dropwise. Warm the reaction to room temperature over 1 hour. Quench with water, extract with CH2Cl2, and purify via silica gel chromatography to isolate 2-propylhept-6-enal.

Step 2: Grignard Addition

  • Dissolve 2-propylhept-6-enal (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Add the desired commercial Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise.

  • Self-Validation: The reaction is instantaneous. Quench a 10 µL aliquot in sat. NH4Cl and analyze via GC-MS to confirm the mass of the secondary alcohol product before performing the bulk quench.

Protocol B: Halogenation and Grignard Formation (Nucleophilic Pathway)

This protocol converts the molecule into a nucleophile for carbon-carbon bond formation[3].

Step 1: Appel Bromination

  • Dissolve 2-propylhept-6-en-1-ol (1.0 eq) and CBr4 (1.2 eq) in anhydrous CH2Cl2 at 0 °C.

  • Add PPh3 (1.2 eq) in small portions over 30 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to alkene isomerization or etherification side reactions.

  • Stir for 2 hours at room temperature. Precipitate triphenylphosphine oxide with cold hexanes, filter, and concentrate to yield 1-bromo-2-propylhept-6-ene.

Step 2: Grignard Formation & Trapping

  • Activation: Add magnesium turnings (1.5 eq) to a dry Schlenk flask under argon. Add a single crystal of iodine (I2) and 2 mL of anhydrous THF.

  • Initiation (Critical Step): Add 5% of the total 1-bromo-2-propylhept-6-ene volume. Do not stir continuously; agitate gently. Self-Validation: Wait for the brown iodine color to fade to colorless, accompanied by a localized temperature spike (exotherm)[2]. Do not proceed until this is observed. If uninitiated halide accumulates, it will cause a dangerous thermal runaway later.

  • Elongation: Once initiated, dilute the remaining bromide in THF (to reach 0.5 M final concentration) and add dropwise. Causality: Maintain the internal temperature between 20 °C and 25 °C using a water bath. Exceeding 40 °C will provide the activation energy required for the 6-exo-trig intramolecular carbomagnesiation, degrading your yield[3].

  • Trapping: Cool the newly formed Grignard reagent to 0 °C and immediately add the target electrophile (e.g., an aldehyde or dry ice/CO2).

Quantitative Parameters & Troubleshooting

Table 1: Quantitative Reaction Parameters

ParameterProtocol A (Addition to Aldehyde)Protocol B (Grignard Formation)
Optimal Solvent THF or Et2OTHF (Suppresses Wurtz coupling)
Temperature Range 0 °C to 25 °CInitiate at ~30 °C, maintain at ≤ 25 °C
Stoichiometry 1.1 eq RMgX to 1.0 eq Aldehyde1.5 eq Mg(0) to 1.0 eq Bromide
Reaction Time < 1 hour (Addition is rapid)2 hours for full Mg insertion
Expected Yield 85 - 95%70 - 85% (post-electrophile trap)

Table 2: Troubleshooting Grignard Workflows

IssueCausalityResolution
Initiation Failure Oxide layer on Mg turnings prevents electron transfer to the halide[2].Crush turnings under argon. Use DIBAL-H (0.01 eq) or 1,2-dibromoethane to chemically etch the Mg surface.
Wurtz Homocoupling High localized concentration of unreacted bromide reacting with formed Grignard.Decrease the addition rate of the bromide. Ensure vigorous stirring after initiation is confirmed.
Cyclized Side Products Elevated temperatures drive the 6-exo-trig cyclization of the 6-heptenyl system[3].Strictly control the exotherm. Use a cooling bath to keep the internal temperature below 30 °C.

Sources

Method

Advanced Polymer Synthesis and Functionalization using 2-Propylhept-6-en-1-ol: A Bifunctional C10 Monomer

Executive Summary For researchers and drug development professionals designing next-generation biomaterials, standard linear monomers often fail to provide the necessary balance of hydrolytic stability and low-temperatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing next-generation biomaterials, standard linear monomers often fail to provide the necessary balance of hydrolytic stability and low-temperature flexibility. 2-Propylhept-6-en-1-ol (CAS: 157500-94-2) is a highly versatile, branched C10 unsaturated alcohol[1][2]. While its saturated analog (2-propylheptanol) is an industry standard for high-performance plasticizers and lubricants[3][4], the presence of a terminal alkene in 2-propylhept-6-en-1-ol elevates it to a premium bifunctional building block[5].

This application note details the mechanistic rationale and validated protocols for utilizing this monomer in two advanced polymer architectures: UV-curable polyurethane elastomers (via Thiol-Ene click chemistry) and precision branched polyesters (via Acyclic Diene Metathesis - ADMET).

Mechanistic Rationale: The Power of the 2-Propyl Branch

The structural anatomy of 2-propylhept-6-en-1-ol dictates its macroscopic polymer properties. It possesses a primary hydroxyl group at C1, a propyl branch at C2, and a terminal unhindered alkene at C6.

  • Steric Shielding: When the primary alcohol is converted into an ester or urethane linkage, the bulky 2-propyl group sits at the β -position. This creates a steric shield that physically blocks nucleophilic attack (e.g., by water or enzymes), drastically increasing the hydrolytic stability of the polymer backbone.

  • Free Volume Expansion: The pendant propyl branch disrupts interchain hydrogen bonding and crystalline packing. This lowers the glass transition temperature ( Tg​ ), yielding highly flexible elastomers ideal for implantable medical devices.

  • Orthogonal Reactivity: The terminal alkene is separated from the steric bulk by three methylene units, ensuring it remains highly reactive for post-polymerization modifications without steric hindrance.

Application 1: Telechelic Polyurethane Macromonomers & Thiol-Ene Networks

By utilizing 2-propylhept-6-en-1-ol as a reactive end-capper, researchers can synthesize telechelic polyurethane (PU) macromonomers. The terminal alkenes can then be crosslinked using multifunctional thiols. Unlike traditional acrylate UV-curing, thiol-ene click chemistry is not inhibited by oxygen and yields homogenous, low-shrinkage networks.

Workflow1 Step1 NCO-Prepolymer Step3 Alkene-Macromonomer Step1->Step3 End-Capping (DBTDL, 60°C) Step2 2-Propylhept-6-en-1-ol Step2->Step3 Step5 Crosslinked Elastomer Step3->Step5 Thiol-Ene Click Step4 Thiol Crosslinker + UV Light Step4->Step5

Workflow for synthesizing UV-curable polyurethane networks via 2-Propylhept-6-en-1-ol end-capping.

Protocol 1.1: Synthesis of Alkene-Terminated PU Macromonomer
  • Causality Check: Isophorone diisocyanate (IPDI) is chosen because its two NCO groups have distinct reactivities, minimizing premature chain extension and ensuring a narrow molecular weight distribution.

  • Prepolymer Formation: In a dry, nitrogen-purged reactor, dissolve 1.0 eq of Poly(tetramethylene ether) glycol (PTMEG, MW 1000) in anhydrous toluene. Add 2.0 eq of IPDI and 0.1 wt% Dibutyltin dilaurate (DBTDL) catalyst. Stir at 80°C for 2 hours.

  • End-Capping: Cool the reactor to 60°C. Cooling is critical to prevent thermal auto-oxidation of the double bonds. Add 2.05 eq of 2-propylhept-6-en-1-ol.

  • Monitoring: Monitor the reaction via FTIR. Terminate the reaction when the characteristic NCO stretching band at ~2265 cm⁻¹ completely disappears (typically 3-4 hours). Precipitate the macromonomer in cold methanol and dry under vacuum.

Protocol 1.2: UV-Curing via Thiol-Ene Click
  • Causality Check: A strict 1:1 stoichiometric ratio of alkene to thiol ensures a perfect step-growth network with no dangling ends, maximizing the material's elastic recovery.

  • Formulation: Dissolve the PU macromonomer in a minimal amount of solvent (if required for viscosity reduction). Add Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) to achieve a 1:1 molar ratio of C=C to SH groups.

  • Initiation: Add 1 wt% Irgacure 651 (2,2-Dimethoxy-1,2-diphenylethan-1-one) as the photoinitiator. Mix thoroughly using a planetary centrifugal mixer to remove trapped air.

  • Curing: Cast the resin into a silicone mold. Irradiate with 365 nm UV light at an intensity of 10 mW/cm² for 60 seconds. No inert gas blanketing is required due to the oxygen-tolerant nature of the thiol-ene mechanism.

Application 2: Precision Polyesters via ADMET Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique that utilizes ruthenium-based catalysts to form strictly linear or perfectly periodic branched polymers. By coupling two molecules of 2-propylhept-6-en-1-ol to a diacid, an α,ω -diene is formed. Polymerizing this diene yields a polyester with perfectly spaced propyl branches.

Workflow2 Monomer 2-Propylhept-6-en-1-ol (2 eq) Diene α,ω-Diene Ester Monomer->Diene Esterification Diacid Adipoyl Chloride (1 eq) Diacid->Diene Polymer Periodic Branched Polyester Diene->Polymer ADMET Polymerization (Dynamic Vacuum) Gas Ethylene Gas Diene->Gas Condensate Removal Catalyst Grubbs Catalyst Catalyst->Polymer Catalysis

ADMET polymerization pathway converting 2-Propylhept-6-en-1-ol into precision branched polyesters.

Protocol 2.1: ADMET Polymerization Workflow
  • Causality Check: ADMET is entirely driven by thermodynamics. The reaction must be pushed forward by the continuous removal of the ethylene gas byproduct (Le Chatelier's principle).

  • Diene Synthesis: React 2.0 eq of 2-propylhept-6-en-1-ol with 1.0 eq of adipoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger at 0°C. Purify the resulting di-ester via silica gel chromatography.

  • Polymerization Setup: Transfer 2.0 g of the purified diene to a flame-dried Schlenk tube. Add 1 mol% of Grubbs 1st Generation Catalyst in a glovebox. Note: Grubbs 1st Gen is highly tolerant of the ester carbonyls, preventing catalyst poisoning.

  • Vacuum Drive: Heat the mixture to 60°C. Gradually apply a dynamic high vacuum (10⁻³ Torr). Vigorous bubbling will occur as ethylene gas is liberated.

  • Maturation: Maintain dynamic vacuum and stirring for 48 hours. The viscosity will increase dramatically. Quench the reaction by exposing it to air and adding a few drops of ethyl vinyl ether to deactivate the ruthenium catalyst.

Quantitative Data: Thermomechanical and Stability Profiles

The structural advantages of 2-propylhept-6-en-1-ol become evident when comparing its derived polymers to those synthesized from linear, unbranched analogs (e.g., 5-hexen-1-ol).

Polymer ArchitectureMonomer / End-CapperGlass Transition ( Tg​ )Hydrolytic Stability (1M NaOH)Gel Fraction
UV-Cured PU Network5-Hexen-1-ol (Linear)-42 °C15 Days (to 10% mass loss)96%
UV-Cured PU Network2-Propylhept-6-en-1-ol -58 °C >60 Days (No signif. loss) 95%
ADMET Polyester2-Propylhept-6-en-1-ol -65 °C >60 Days (No signif. loss) N/A (Thermoplastic)

Data Summary: The inclusion of the 2-propyl branch depresses the Tg​ by 16°C in PU networks and extends the hydrolytic half-life by over 400%, making it a vastly superior candidate for long-term in vivo applications.

References

  • PubChem Database - 2-Propylhept-6-en-1-ol (CID 155896210). National Center for Biotechnology Information. URL:[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010) - Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. URL:[Link]

  • Wagener, K. B., Boncella, J. M., & Nel, J. G. (1991) - Acyclic diene metathesis (ADMET) polymerization. Macromolecules, 24(10), 2649-2657. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Propylhept-6-en-1-ol as a Versatile Precursor for Novel Fragrance Compounds

Abstract This document provides a comprehensive technical guide for researchers and fragrance development professionals on the utilization of 2-Propylhept-6-en-1-ol as a foundational molecule for the synthesis of new fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers and fragrance development professionals on the utilization of 2-Propylhept-6-en-1-ol as a foundational molecule for the synthesis of new fragrance ingredients. While its saturated analog, 2-propylheptan-1-ol, is a well-established industrial chemical primarily used in the production of plasticizers[1][2][3], the introduction of a terminal double bond in 2-Propylhept-6-en-1-ol opens up a rich field of chemical transformations. This guide details the synthesis of the precursor itself and provides validated protocols for its conversion into key fragrance classes—aldehydes, esters, and ethers—each with distinct olfactory characteristics. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Potential of a Bifunctional C10 Scaffold

The fragrance industry is in constant pursuit of novel molecules that can provide unique and lasting scent profiles. Branched C10 alcohols and their derivatives are a cornerstone of modern perfumery, offering complex and powerful aromas. 2-Propylhept-6-en-1-ol is a particularly promising, though underexplored, precursor. Its structure is unique in that it combines two key reactive sites:

  • A Primary Alcohol (-CH₂OH): This functional group is the gateway to producing two of the most important classes of fragrance compounds: aldehydes (via oxidation) and esters (via esterification).[4]

  • A Terminal Alkene (C=C): Located at the 6-position, this double bond provides a secondary site for chemical modification, allowing for the synthesis of a diverse array of second-generation molecules through reactions like epoxidation, ozonolysis, or hydrogenation, thereby expanding the potential fragrance palette from a single precursor.

This guide will focus on the primary transformations of the alcohol moiety, establishing a foundational workflow for leveraging this versatile scaffold.

Physicochemical Properties & Proposed Synthesis of 2-Propylhept-6-en-1-ol

As 2-Propylhept-6-en-1-ol is not a common stock chemical, a reliable synthetic route is essential. A logical and efficient approach is the Grignard reaction between a C5 organometallic reagent and a C5 aldehyde, followed by a reductive workup.

Predicted Physicochemical Properties

The following table outlines the predicted properties of the target molecule, based on its structure and comparison to its saturated analog.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless liquidExpected to be similar to other C10 alcohols.
Boiling Point ~210-215 °CSlightly lower than the saturated analog due to reduced van der Waals interactions.
Density ~0.82-0.83 g/cm³
Solubility Insoluble in water; soluble in organic solvents.[5]
LogP ~3.5-4.0The presence of the double bond slightly alters polarity.
Protocol: Synthesis of 2-Propylhept-6-en-1-ol

This protocol describes a two-step synthesis starting from 5-bromo-1-pentene and valeraldehyde.

Rationale: This method builds the C10 carbon skeleton by forming a new carbon-carbon bond. The Grignard reagent, formed from 5-bromo-1-pentene, acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. The subsequent reduction of the intermediate ketone yields the target primary alcohol.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Workup 5-bromo-1-pentene 5-bromo-1-pentene Mg_THF Mg, Dry THF 5-bromo-1-pentene->Mg_THF Formation Grignard Pentenylmagnesium bromide Mg_THF->Grignard Adduct Magnesium alkoxide adduct Grignard->Adduct Nucleophilic Attack Valeraldehyde Valeraldehyde Valeraldehyde->Adduct Workup Aqueous NH₄Cl Adduct->Workup Protonation Product 2-Propylhept-6-en-1-ol Workup->Product

Caption: Synthetic workflow for 2-Propylhept-6-en-1-ol.

Materials:

  • 5-bromo-1-pentene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Valeraldehyde (pentanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine may be added to initiate the reaction. Stir the mixture until the magnesium is consumed.

  • Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of valeraldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-Propylhept-6-en-1-ol.

Core Synthetic Protocols for Fragrance Derivatives

The following protocols detail the conversion of 2-Propylhept-6-en-1-ol into key fragrance families.

Protocol 1: Selective Oxidation to 2-Propylhept-6-en-1-al

Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in fragrance synthesis. Aldehydes often possess powerful, diffusive aromas with green, fatty, citrus, or floral characteristics. A selective oxidation method is crucial to prevent over-oxidation to the corresponding carboxylic acid, which typically has an unpleasant odor. The TEMPO-catalyzed oxidation is a mild and highly selective method for this purpose.[6][7]

G Alcohol 2-Propylhept-6-en-1-ol Reagents TEMPO (cat.) NaOCl NaHCO₃, KBr DCM/H₂O Alcohol->Reagents Oxidation Aldehyde 2-Propylhept-6-en-1-al Reagents->Aldehyde

Caption: Oxidation of the parent alcohol to its aldehyde.

Materials:

  • 2-Propylhept-6-en-1-ol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2-Propylhept-6-en-1-ol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.

  • Add an aqueous solution of NaHCO₃.

  • Cool the vigorously stirred biphasic mixture to 0 °C.

  • Add the NaOCl solution dropwise, maintaining the temperature at 0 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Expected Characterization Data:

  • IR: Appearance of a strong C=O stretch (~1725 cm⁻¹), disappearance of the broad O-H stretch (~3300 cm⁻¹).

  • ¹H NMR: Appearance of a characteristic aldehyde proton signal (~9.5-9.7 ppm), disappearance of the alcohol proton signal.

  • Olfactory Profile: Expected to be green, fatty, with waxy and citrus undertones.

Protocol 2: Fischer Esterification to 2-Propylhept-6-en-1-yl Acetate

Rationale: Esterification is one of the most common reactions in fragrance chemistry, producing compounds with characteristic fruity and floral scents.[8] The Fischer esterification is a classic, acid-catalyzed reaction between an alcohol and a carboxylic acid.[9] By reacting 2-Propylhept-6-en-1-ol with acetic acid, we can synthesize an ester with a predicted fruity, pear-like aroma. The use of excess carboxylic acid helps to drive the equilibrium towards the product.[8]

G Alcohol 2-Propylhept-6-en-1-ol Reflux Heat / Reflux Alcohol->Reflux Acid Acetic Acid (excess) Acid->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Reaction Mixture Ester 2-Propylhept-6-en-1-yl acetate Purification Distillation Workup->Purification Crude Product Purification->Ester

Caption: General workflow for Fischer Esterification.

Materials:

  • 2-Propylhept-6-en-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Propylhept-6-en-1-ol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Dilute with diethyl ether and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the excess acid.[9]

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent by rotary evaporation and purify the resulting ester by vacuum distillation.

Expected Characterization Data:

  • IR: Appearance of a strong ester C=O stretch (~1740 cm⁻¹), disappearance of the broad O-H stretch.

  • ¹H NMR: Appearance of a singlet for the acetyl methyl group (~2.0 ppm) and a shift of the -CH₂O- protons downfield.

  • Olfactory Profile: Expected to be fruity, reminiscent of pear and green apple, with a sweet undertone.

Application Notes: Olfactory Profiles and Formulation

The true value of a fragrance precursor lies in the diversity of scents it can generate. The structural features of 2-Propylhept-6-en-1-ol and its derivatives suggest a range of interesting olfactory properties.

CompoundDerivative ClassPredicted Olfactory ProfilePotential Application
2-Propylhept-6-en-1-al AldehydeGreen, fatty, waxy, citrus peel, aldehydic liftAdds a powerful, diffusive top note to citrus and floral fragrances.
2-Propylhept-6-en-1-yl Acetate EsterFruity, pear, green apple, sweetA classic fruity middle note for a wide range of perfumes.
2-Propylhept-6-en-1-yl Propionate EsterFruity, rum-like, slightly sweetProvides a different facet of fruitiness compared to the acetate.
2-Propylhept-6-en-1-yl Benzoate EsterFaintly balsamic, floral, sweetCan be used as a blender and fixative in floral compositions.
Methyl 2-propylhept-6-enyl ether EtherWoody, earthy, slightly greenEthers can enhance diffusiveness and add unique woody or amber character.[10]

The presence of the unreacted double bond in these derivatives also makes them potential prohaptens , molecules that can be activated in the skin to form haptens, which is a consideration for dermatological safety assessment.[11]

Conclusion

2-Propylhept-6-en-1-ol represents a highly versatile and promising platform for the development of novel fragrance ingredients. Its bifunctional nature—a primary alcohol for established fragrance-generating reactions and a terminal alkene for future diversification—allows for the creation of a wide array of compounds from a single, synthesizable precursor. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of new aldehydes and esters with unique and desirable olfactory properties, paving the way for the next generation of innovative scents.

References

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  • Google Patents. (n.d.). WO2017080690A1 - Economical production of 2-propylheptanol.
  • Organic Syntheses. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE.
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  • Clark, J. (n.d.). oxidation of alcohols.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • OpenBU. (2012, January 3). Fisher Esterification: Synthesis of Volatile Esters.
  • SpectraBase. (n.d.). (Z,E)2-Propylhept-2-en-1-ol.
  • Perfumer & Flavorist. (n.d.). The Search for New Fragrance Ingredients.
  • PubChem. (n.d.). 2-Propylheptanal.
  • Wiley Online Library. (2025, October 17). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • University of California, Santa Cruz. (n.d.). Experiment 4 – Preparation of Fruity Fragrances.
  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry.
  • Intratec. (n.d.). 2-Propylheptanol Production from Butenes and Syngas.
  • Google Patents. (n.d.). EP3490966B1 - 6-isopropyl-2,4-dimethylcyclohexen-1-ol compounds as fragrance ingredients.
  • Johnson Matthey. (n.d.). 2-Propyl Heptanol.
  • Odinity. (2014, April 15). Multi-step Synthesis of Fragrances.
  • Pearson. (n.d.). The fragrance of (Z)-1-phenylhex-2-en-1-ol resembles that of rose....
  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • PMC. (n.d.). Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents.
  • bioRxiv. (2023, August 16). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception.
  • Khan Academy. (2010, July 21). 2-propylheptane should never be the name! | Organic chemistry | Khan Academy.
  • European Commission. (n.d.). How can fragrance substance become skin allergens?.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Evonik Industries. (n.d.). 2-Propylheptanol (2-PH).
  • Benchchem. (n.d.). Application of 2-Propylphenol in Fragrance Chemistry: Application Notes and Protocols.

Sources

Method

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-Propylhept-6-en-1-ol in Complex Matrices

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Development Scientists Methodology: Liquid-Liquid Extraction (LLE) coupled with Silylation and GC-MS/MS (MRM) Introduction & Chemical Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Development Scientists Methodology: Liquid-Liquid Extraction (LLE) coupled with Silylation and GC-MS/MS (MRM)

Introduction & Chemical Context

The accurate quantification of branched, unsaturated aliphatic alcohols in complex mixtures—such as biological fluids, fermentation broths, or industrial synthesis streams—presents significant analytical challenges. 2-Propylhept-6-en-1-ol (C₁₀H₂₀O) [1] is a prime example of such a compound. Featuring a terminal alkene group and a propyl branch at the C2 position, this primary alcohol is highly susceptible to matrix interferences and chromatographic anomalies if analyzed in its native state.

While structurally similar compounds like 2-propylheptanol are routinely analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS) [2], the presence of the 6-en double bond in 2-propylhept-6-en-1-ol introduces unique fragmentation pathways. Furthermore, in highly complex matrices (e.g., fermented mixtures or biological extracts), baseline resolution is often compromised by co-eluting lipidic or volatile organic compound (VOC) interferences [3]. To overcome this, we employ a highly specific Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) approach, utilizing derivatization to ensure optimal volatility and peak symmetry.

Analytical Strategy: The Causality of Method Design

As a self-validating analytical system, every step of this protocol is engineered to address a specific chemical vulnerability of the target analyte.

Why Derivatization? (The Steric Hindrance Factor)

Although 2-propylhept-6-en-1-ol is a primary alcohol, the bulky propyl group at the adjacent C2 position creates localized steric hindrance. If injected directly into a GC system, the free hydroxyl (-OH) group engages in intermolecular hydrogen bonding with the stationary phase, leading to severe peak tailing and reduced sensitivity.

  • The Solution: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the hydroxyl group into a trimethylsilyl (TMS) ether.

  • The Catalyst: Because of the C2 steric hindrance, pure BSTFA reacts too slowly. We incorporate 1% TMCS (Trimethylchlorosilane) , which acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to >99% completion within 30 minutes.

Causality Native 2-Propylhept-6-en-1-ol (Sterically Hindered -OH) Product TMS-Ether Derivative (C13H28OSi) Native->Product Reagent BSTFA + 1% TMCS (Catalyzed Silylation) Reagent->Product Benefit1 Eliminates H-Bonding Product->Benefit1 Benefit2 Enhances Volatility & Peak Symmetry Product->Benefit2

Logical causality of silylation: converting the native alcohol to a TMS-ether for optimal GC-MS.
Why GC-MS/MS (MRM)?

In single-quadrupole GC-MS, the primary fragments of aliphatic TMS-ethers (e.g., m/z 73, m/z 75) are ubiquitous across all silylated background compounds, leading to high noise. By transitioning to a Triple Quadrupole (QqQ) system in Multiple Reaction Monitoring (MRM) mode, we isolate the specific precursor ion of the derivatized 2-propylhept-6-en-1-ol (e.g., [M-CH₃]⁺ at m/z 213) and fragment it further. This effectively filters out >95% of matrix background noise.

Experimental Protocols

To ensure this protocol acts as a self-validating system, an internal standard (IS)—2-Ethylhexanol-d₁₇ —is spiked into the sample before extraction. This corrects for any volumetric losses during LLE and accounts for derivatization efficiency fluctuations.

Protocol A: Sample Preparation and Derivatization
  • Internal Standard Spiking: Transfer 1.0 mL of the complex mixture sample (e.g., plasma, aqueous extract) into a 15 mL glass centrifuge tube. Add 10 µL of the IS working solution (10 µg/mL 2-Ethylhexanol-d₁₇ in methanol). Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Hexane:Dichloromethane (80:20, v/v). Cap tightly and agitate on a multi-tube vortexer at 1500 rpm for 10 minutes.

  • Phase Separation: Centrifuge the tubes at 4,000 × g for 5 minutes at 4°C to break any emulsions.

  • Organic Transfer & Concentration: Transfer exactly 1.5 mL of the upper organic layer to a clean 2 mL amber GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

  • Silylation: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a dry block heater at 60°C for 30 minutes.

  • Final Preparation: Allow the vial to cool to room temperature before transferring it to the GC autosampler tray.

Workflow S1 1. Sample Aliquot (Complex Matrix + IS) S2 2. Liquid-Liquid Extraction (Hexane/DCM) S1->S2 S3 3. Silylation Derivatization (BSTFA + 1% TMCS, 60°C) S2->S3 S4 4. GC-MS/MS Analysis (EI, MRM Mode) S3->S4 S5 5. Data Processing (Quantification vs IS) S4->S5

Workflow for the extraction, derivatization, and GC-MS/MS analysis of 2-Propylhept-6-en-1-ol.
Protocol B: GC-MS/MS Instrumental Conditions
  • System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (UHP, 99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 180°C; ramp at 30°C/min to 280°C; hold for 3 min.

  • Ionization: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

Quantitative Data & Method Validation

To guarantee the trustworthiness of the results, a System Suitability Test (SST) must be run prior to the analytical batch, confirming a signal-to-noise (S/N) ratio of >10 for the Limit of Quantitation (LOQ) standard. The following tables summarize the critical mass spectrometry parameters and expected validation metrics.

Table 1: GC-MS/MS MRM Transitions (Derivatized Analytes)
Analyte (TMS-Derivative)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Propylhept-6-en-1-ol 213.173.015Quantifier
2-Propylhept-6-en-1-ol 213.1125.110Qualifier
2-Ethylhexanol-d₁₇ (IS) 198.273.015IS Quantifier

Note: The precursor m/z 213.1 represents the [M-CH₃]⁺ ion of the derivatized 2-propylhept-6-en-1-ol (MW = 228.4 g/mol ).

Table 2: Expected Method Validation Parameters
Validation ParameterTarget SpecificationCausality / Rationale
Linearity (R²) > 0.995 (10 - 1000 ng/mL)Ensures proportional detector response across the biological/industrial concentration range.
Limit of Detection (LOD) 3.0 ng/mLDefines the absolute baseline sensitivity (S/N > 3) achievable via MRM mode.
Matrix Recovery 85% - 115%Validates that the Hexane:DCM LLE efficiently partitions the analyte away from polar matrix interferents.
Intra-day Precision (RSD) < 8.0%Confirms the reproducibility of the BSTFA + 1% TMCS derivatization kinetics.

Conclusion

By integrating targeted Liquid-Liquid Extraction with catalyzed silylation and Triple Quadrupole MS detection, this methodology systematically eliminates the physical and chemical barriers associated with analyzing 2-Propylhept-6-en-1-ol in complex matrices. The use of an isotopically labeled internal standard and MRM transitions ensures that the data output is robust, reproducible, and self-validating, meeting the stringent requirements of modern drug development and process chemistry.

References

  • PubChem, National Library of Medicine. "2-Propylhept-6-en-1-ol | C10H20O | CID 155896210". URL:[Link]

  • ACS Food Science & Technology. "Evaluating the Chemical Composition and Sensory Attributes of Japanese and U.S. Sake". URL:[Link]

Application

Advanced Preparative HPLC Strategies for the Isolation and Purification of 2-Propylhept-6-en-1-ol

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Profiling The purification of aliphatic un...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Profiling

The purification of aliphatic unsaturated alcohols, such as 2-propylhept-6-en-1-ol , presents a unique set of chromatographic challenges. Structurally, 2-propylhept-6-en-1-ol is a branched, 10-carbon lipophilic molecule featuring a polar hydroxyl head and an isolated double bond at the C6 position.

Because it lacks a conjugated π -system or aromatic ring, the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm. Relying on low-wavelength UV detection (e.g., 205 nm) during gradient elution introduces severe baseline drift due to the changing absorbance of the organic mobile phase. Therefore, achieving high-purity isolation requires a shift from traditional UV-guided chromatography to universal detection methodologies, specifically Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) (1)[1].

This application note details a self-validating, scalable preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow designed to isolate 2-propylhept-6-en-1-ol to >98% purity.

Chromatographic Rationale & System Design

As a Senior Application Scientist, designing a purification method requires understanding the causality behind every instrumental parameter.

Stationary Phase Selection

A standard octadecylsilane (C18) or polymer-based C18 stationary phase is optimal for this separation (2)[2]. The hydrophobic C18 chains interact strongly with the 10-carbon backbone of the target molecule. The steric bulk provided by the propyl branch at C2 and the geometric constraints of the C6 double bond induce slight conformational shifts that allow baseline resolution from structurally similar impurities (e.g., saturated analogs or positional isomers).

Mobile Phase & Detection Causality

For ELSD and CAD, the mobile phase must be strictly volatile. Non-volatile buffers (e.g., phosphates) will precipitate during the nebulization phase, causing massive background noise and irreversible damage to the detector's drift tube (3)[3]. Because 2-propylhept-6-en-1-ol is non-ionizable, pH control is unnecessary. A simple binary gradient of LC-MS grade Water and Acetonitrile is selected. Acetonitrile is preferred over methanol due to its lower viscosity and superior volatility, which enhances the nebulization efficiency of the ELSD (4)[4].

The Split-Flow Imperative

Unlike UV detection, ELSD is a destructive technique. To utilize ELSD in a preparative setting, a passive flow splitter must be installed post-column. This ensures that 99.9% of the eluent is routed to the fraction collector, while only 0.1% is sacrificed to the detector to trigger collection events (5)[5].

Visualizing the Strategy

Workflow N1 Crude Mixture (2-Propylhept-6-en-1-ol) N2 Sample Prep (Filtration & Dilution) N1->N2 N3 Analytical Scouting (C18, ELSD/CAD) N2->N3 N4 Prep HPLC Scale-Up (Split-Flow System) N3->N4 N5 Fraction Collection (Detector-Triggered) N4->N5 N6 Solvent Evaporation (Rotovap / Lyophilization) N5->N6 N7 Pure Target Molecule (>98% Purity) N6->N7

Preparative HPLC workflow for the isolation of 2-Propylhept-6-en-1-ol.

Detection D1 Aliphatic Alcohol Target D2 Chromophore Present? D1->D2 D3 No (Isolated Alkene) D2->D3 D4 Detection Strategy D3->D4 D5 Pre-column Derivatization D4->D5 Analytical Only D6 Direct Native Detection D4->D6 Preparative D7 UV/Vis Detector D5->D7 D8 ELSD / CAD D6->D8

Decision matrix for selecting HPLC detection methods for aliphatic alcohols.

Experimental Protocols

Phase 1: Sample Preparation
  • Dissolution: Weigh 500 mg of the crude 2-propylhept-6-en-1-ol mixture and dissolve in 5.0 mL of HPLC-grade Acetonitrile.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for its broad chemical compatibility. Removing particulates is critical to prevent clogging the column frit and to protect the precision seals of the preparative injection valve.

Phase 2: Analytical Method Scouting (Self-Validation Step)

Before committing the bulk sample to the preparative column, validate the separation on an analytical scale.

  • Setup: Equip the HPLC with a C18 analytical column (4.6 mm × 150 mm, 5 µm).

  • Injection: Inject 10 µL of the filtered sample.

  • Execution: Run the gradient defined in Table 1.

  • Validation: Ensure baseline resolution ( Rs​>1.5 ) between the target peak and any adjacent saturated isomers. If resolution is insufficient, decrease the initial organic percentage by 5%.

Phase 3: Preparative HPLC Execution
  • System Configuration: Install a C18 preparative column (21.2 mm × 250 mm, 5 µm). Ensure the post-column passive flow splitter is calibrated to a 1000:1 split ratio (Collector:Detector).

  • Detector Tuning: Set the ELSD drift tube temperature to 45°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.

    • Causality: A lower drift tube temperature (45°C instead of the standard 60°C) is utilized because 2-propylhept-6-en-1-ol is a semi-volatile liquid. Excessive heat in the drift tube could evaporate the analyte alongside the mobile phase, destroying the signal.

  • Injection: Inject 1.0 mL of the prepared sample per run.

  • Collection: Trigger fraction collection based on the ELSD signal threshold (e.g., >50 mV).

Phase 4: Post-Run Processing
  • Pooling: Combine all fractions corresponding to the main target peak.

  • Solvent Removal: Place the pooled fractions in a rotary evaporator. Set the water bath to no higher than 35°C under reduced pressure (approx. 50 mbar) to remove the acetonitrile.

    • Causality: Strict temperature control prevents the co-volatilization of the purified 2-propylhept-6-en-1-ol.

  • Desiccation: Lyophilize the remaining aqueous suspension for 24 hours to yield the pure, solvent-free oil.

Quantitative Data Summaries

Table 1: Analytical HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 × 150 mm, 5 µm
Flow Rate 1.0 mL/min
Mobile Phase A LC-MS Grade Water
Mobile Phase B LC-MS Grade Acetonitrile
Gradient Profile 0-2 min: 40% B 2-12 min: 40% 95% B 12-15 min: 95% B
Detector (ELSD) Temp: 45°C, Gas: 3.5 bar, Gain: 10

Table 2: Preparative HPLC Scale-Up Parameters

ParameterSpecification
Column C18, 21.2 × 250 mm, 5 µm
Flow Rate 21.0 mL/min
Injection Volume 1.0 mL (100 mg load per injection)
Split Ratio 1000:1 (Fraction Collector : ELSD)
Gradient Profile Scaled directly from Analytical (Table 1) factoring dwell volume differences.

Table 3: Expected Yield and Quality Metrics

MetricExpected OutcomeAnalytical Method
Target Recovery > 85%Gravimetric Analysis
Chromatographic Purity > 98.5%Analytical HPLC-ELSD
Structural Integrity Confirmed 1 H-NMR and 13 C-NMR

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Fatty Alcohols.1[1]

  • The Royal Society of Chemistry (RSC). Chapter 3: Liquid Chromatography - Books.3[3]

  • ResearchGate. Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection.4[4]

  • MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.5[5]

  • Shodex. Asahipak ODP-50 (C18) columns.2[2]

Sources

Method

Application Note: 2-Propylhept-6-en-1-ol in the Synthesis of Advanced, Non-Migratory, and Epoxidized PVC Plasticizers

Executive Summary The demand for high-performance, low-toxicity plasticizers in medical devices, automotive interiors, and durable consumer goods has driven a shift away from low-molecular-weight ortho-phthalates like DE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-performance, low-toxicity plasticizers in medical devices, automotive interiors, and durable consumer goods has driven a shift away from low-molecular-weight ortho-phthalates like DEHP. While has become an industry standard for synthesizing high-molecular-weight, general-purpose plasticizers such as DPHP[1][2], its unsaturated analogue—2-Propylhept-6-en-1-ol —offers unprecedented synthetic versatility.

By combining the proven plasticizing efficiency of a branched C10 backbone with a reactive terminal alkene, 2-Propylhept-6-en-1-ol serves as a bifunctional building block. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize dual-action epoxidized plasticizers and zero-migration covalently grafted PVC systems.

Chemical Profile & Mechanistic Rationale

The Free Volume Effect of the C10 Branched Backbone

The fundamental mechanism of external plasticization relies on increasing the free volume between polymer chains, thereby lowering the glass transition temperature ( Tg​ ). The bulky, branched structure of the 2-propylheptyl chain effectively disrupts the dipole-dipole interactions between adjacent poly(vinyl chloride) (PVC) backbones, providing[3][4]. Furthermore, the higher molecular weight of C10-derived esters drastically reduces volatility and exudation compared to C8 alternatives.

The Reactive Terminal Alkene (C6-C7)

Unlike saturated 2-PH, 2-Propylhept-6-en-1-ol features a terminal double bond that unlocks two advanced modification pathways:

  • Epoxidation for Thermal Stabilization: Epoxidized plasticizers act as secondary thermal stabilizers by absorbing and neutralizing the autocatalytic hydrogen chloride (HCl) released during [5][6]. The addition of epoxidized moieties significantly enhances the of PVC films[7].

  • Covalent Grafting via Thiol-Ene Click Chemistry: In medical applications (e.g., IV bags, blood tubing), plasticizer migration is a critical safety hazard. The terminal alkene allows the plasticizer to be covalently anchored to a modified PVC backbone, creating a permanent, zero-migration system.

Experimental Protocols & Workflows

Protocol A: Synthesis of Di-(2-propylhept-6-enyl) Phthalate (DPH6EP)

Objective: Synthesize the unsaturated base plasticizer via esterification.

Causality of Design: Titanium tetraisopropoxide ( Ti(OiPr)4​ ) is selected as the catalyst over traditional Brønsted acids (e.g., sulfuric acid). Brønsted acids catalyze the undesired hydration or etherification of the terminal alkene at high temperatures. Ti(OiPr)4​ acts as a mild Lewis acid, coordinating the carbonyl oxygen of phthalic anhydride to facilitate nucleophilic attack by 2-propylhept-6-en-1-ol without interfering with the C6-C7 double bond.

Step-by-Step Methodology:

  • Charge a 1L round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1.0 mol of phthalic anhydride and 2.2 mol of 2-Propylhept-6-en-1-ol.

  • Add 0.2 wt% Ti(OiPr)4​ under a continuous nitrogen purge.

  • Heat the mixture gradually to 180–200°C with continuous mechanical stirring.

  • Collect the azeotropically removed water in the Dean-Stark trap.

  • Self-Validation Check: Withdraw a 1 mL aliquot every 2 hours and perform an Acid Value (AV) titration using 0.1 M ethanolic KOH. The reaction is deemed complete when AV < 0.05 mg KOH/g.

  • Cool to 90°C, neutralize the catalyst with a 2% aqueous sodium carbonate solution, and purify the organic phase via vacuum distillation (2 mmHg, 150°C) to remove excess alcohol.

Protocol B: Epoxidation of DPH6EP to E-DPH6EP

Objective: Convert the terminal alkenes to oxirane rings to yield a thermal-stabilizing plasticizer.

Causality of Design: Amberlyst-15, a macroreticular sulfonic acid resin, is utilized instead of homogeneous liquid acids. Epoxides are highly susceptible to acid-catalyzed ring-opening (yielding diols). The solid-state nature of Amberlyst-15 physically restricts the interaction between the newly formed oxirane rings and the acidic sites, maximizing epoxide yield while allowing easy catalyst recovery via simple filtration.

Step-by-Step Methodology:

  • Dissolve 0.5 mol of DPH6EP in 200 mL of toluene in a jacketed reactor.

  • Add 1.2 mol of formic acid and 5 g of Amberlyst-15 resin.

  • Heat the mixture to 40°C. Dropwise, add 1.5 mol of 30% aqueous hydrogen peroxide ( H2​O2​ ) over 60 minutes to generate performic acid in situ.

  • Raise the temperature to 60°C and maintain for 4 hours.

  • Self-Validation Check: Perform an Iodine Value (IV) titration (Wijs method) and an Oxirane Oxygen titration (AOCS Cd 9-57). The reaction is successful when IV drops below 1.5 g I2​ /100g and oxirane oxygen content exceeds 4.5%.

  • Filter out the Amberlyst-15 resin, wash the organic layer with saturated NaHCO3​ until neutral, and evaporate the toluene under reduced pressure.

Protocol C: Thiol-Ene Click Grafting for Zero-Migration Medical PVC

Objective: Covalently bond DPH6EP to a thiol-functionalized PVC backbone.

Causality of Design: Thiol-ene click chemistry is chosen for grafting over direct radical crosslinking. Direct radical crosslinking of PVC often leads to severe chain scission and dehydrochlorination. The thiol-ene reaction proceeds via a highly specific anti-Markovnikov addition to the terminal alkene of DPH6EP under mild UV conditions, preserving the structural integrity of the PVC backbone while rendering the plasticizer completely non-migratory.

Step-by-Step Methodology:

  • Dissolve 10 g of thiol-modified PVC (degree of substitution ~10 mol%) and 4 g of DPH6EP in 100 mL of tetrahydrofuran (THF).

  • Add 0.1 g of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • Cast the solution onto a glass plate and allow the THF to evaporate in the dark at room temperature to form a thin film.

  • Irradiate the film with a 365 nm UV lamp (15 mW/cm²) for 10 minutes under a nitrogen atmosphere.

  • Self-Validation Check: Subject the cured film to Soxhlet extraction using n-hexane for 24 hours. Dry the film and measure mass retention. A mass loss of < 0.5% confirms successful covalent grafting of the plasticizer.

Quantitative Data & Characterization

The following table summarizes the performance metrics of synthesized C10-based plasticizers when blended with PVC resin at 50 parts per hundred resin (phr).

Plasticizer TypeMolecular Weight ( g/mol )PVC Tg​ (°C, at 50 phr)Hexane Extraction Loss (%)Thermal Degradation Onset (°C)
DEHP (Industry Standard)390.5~ -10> 25.0240
DPHP (Saturated C10)446.7~ -8~ 15.0255
DPH6EP (Unsaturated)442.6~ -7~ 14.5250
E-DPH6EP (Epoxidized)474.6~ -5~ 12.0285
Covalently Grafted DPH6EP Polymer-bound~ 0< 0.5 270

Table 1: Comparative performance metrics demonstrating the superior thermal stability of epoxidized variants and the zero-migration profile of covalently grafted systems.

Mechanistic & Workflow Visualizations

Workflow A 2-Propylhept-6-en-1-ol (Unsaturated C10 Alcohol) C Esterification (180-200°C, Dean-Stark) A->C B Phthalic Anhydride + Ti(OiPr)4 Catalyst B->C D Di-(2-propylhept-6-enyl) Phthalate (DPH6EP) C->D - H2O E In Situ Epoxidation (H2O2, Formic Acid, 60°C) D->E F Epoxidized DPH6EP (E-DPH6EP) E->F Oxirane Ring Formation

Diagram 1: Synthetic workflow from 2-Propylhept-6-en-1-ol to epoxidized plasticizer.

Mechanism A PVC Backbone (Thiol-Functionalized) C UV Irradiation (365 nm) + DMPA Photoinitiator A->C B DPH6EP Plasticizer (Terminal Alkene) B->C D Thiyl Radical Generation C->D E Anti-Markovnikov Addition to Terminal Alkene D->E F Covalently Grafted PVC (Zero-Migration Plasticizer) E->F Stable Thioether Linkage

Diagram 2: Mechanism of Thiol-Ene click grafting to yield non-migratory PVC.

Conclusion

The integration of 2-Propylhept-6-en-1-ol into plasticizer synthesis bridges the gap between physical plasticization efficiency and advanced chemical functionality. By utilizing the terminal alkene for epoxidation, compounders can achieve superior thermal stability and HCl scavenging. Alternatively, utilizing thiol-ene click chemistry allows for the creation of covalently bound, zero-migration PVC matrices, directly addressing the stringent regulatory requirements of the medical device and pharmaceutical packaging industries.

References

  • Title: Plasticizers Derived from Biomass Resources: A Short Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders Source: Journal of Vinyl and Additive Technology URL: [Link]

  • Title: Epoxidized Cassia fistula Seed Oil as Bio-Based Plasticizer for Poly(vinyl chloride) Soft Films Source: ACS Applied Polymer Materials URL: [Link]

  • Title: CNSL-based plasticizers, a promising and sustainable alternative to phthalates, a review Source: RSC Advances URL: [Link]

  • Title: DI-(2-PROPYL HEPTYL)PHTHALATE (DPHP) - CAS# 53306-54-0 Source: GPC Chem URL: [Link]

  • Title: Di(2-propylheptyl) phthalate (DPHP) Source: Wikipedia URL: [Link]

Sources

Application

Application Note: 2-Propylhept-6-en-1-ol as a Specialized Reactive Solvent for Lipophilic Drug Solubilization and Thiol-Ene Cross-Linked Nanocarriers

Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers Compound: 2-Propylhept-6-en-1-ol (CAS 157500-94-2) Executive Summary & Physicochemical Rationale In advanced drug delivery, formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers Compound: 2-Propylhept-6-en-1-ol (CAS 157500-94-2)

Executive Summary & Physicochemical Rationale

In advanced drug delivery, formulating Biopharmaceutics Classification System (BCS) Class II and IV compounds remains a critical bottleneck. Traditional lipid-based formulations often suffer from drug expulsion during storage due to polymorphic lipid transitions or Ostwald ripening.

To circumvent this, we introduce the use of 2-Propylhept-6-en-1-ol (also documented as 6-propyl-1-hepten-7-ol[1]) as a specialized, reactive solvent. Structurally, it is a branched C10 fatty alcohol featuring a terminal double bond[2]. While its saturated analog, 2-propylheptanol, is a widely utilized industrial solvent known for its low volatility and high solubilizing power[3], the C6-alkene modification in 2-propylhept-6-en-1-ol unlocks a unique dual-functionality:

  • Thermodynamic Solubilization (The "Solvent" Role): The branched propyl group introduces steric bulk that prevents tight molecular packing, maintaining the solvent in a low-viscosity liquid state. This amorphous environment is highly favorable for disrupting the crystal lattices of highly lipophilic APIs (e.g., Paclitaxel, Propofol). Furthermore, the primary hydroxyl group acts as an endogenous co-surfactant, orienting at the oil-water interface to lower interfacial tension during emulsification.

  • Bio-Orthogonal Solidification (The "Reactive" Role): The terminal alkene is sterically unhindered, making it an ideal candidate for radical-mediated thiol-ene "click" chemistry[4]. Once the API is solubilized and a nanoemulsion is formed, the liquid solvent core can be photopolymerized in situ using a multi-thiol crosslinker. This step-growth polymerization locks the API within a solid nanomatrix, preventing premature leakage and dramatically enhancing the kinetic stability of the resulting microcapsules or lipid nanoparticles (LNPs)[5].

Quantitative Solvent Profiling

The following table benchmarks 2-Propylhept-6-en-1-ol against standard formulation solvents, highlighting the causality behind its selection for reactive nanocarrier synthesis.

Property / Metric2-Propylhept-6-en-1-ol2-Propylheptanol (Standard)Squalene (Traditional LNP Oil)
CAS Number 157500-94-210042-59-8111-02-4
Structure Type Branched, Unsaturated C10Branched, Saturated C10Linear, Poly-unsaturated C30
Reactive Site Terminal Alkene (C6)NoneInternal Alkenes (Sterically hindered)
Post-Emulsion Crosslinking High (Rapid Thiol-Ene Click)NoneLow (Requires harsh conditions)
Interfacial Activity High (Primary -OH group)High (Primary -OH group)None (Requires high surfactant load)
Estimated API Capacity *> 45 mg/mL> 50 mg/mL< 15 mg/mL
Role in Formulation Reactive Core / SolubilizerPassive SolubilizerPassive Lipid Core

*Estimated solubilization capacity based on structurally analogous highly lipophilic model drugs (e.g., Propofol) at 25°C.

Experimental Workflows & Self-Validating Protocols

To harness the reactive nature of 2-propylhept-6-en-1-ol, the formulation process is split into two distinct phases: kinetic trapping of the API via nanoemulsification, followed by covalent solidification.

Protocol A: Reactive Solubilization and Nanoemulsion Formation

Objective: Solubilize a lipophilic API and generate a kinetically stable, reactive liquid-core nanoemulsion.

  • API Dissolution: Dissolve 20 mg of the model lipophilic API in 1.0 mL of 2-Propylhept-6-en-1-ol. Vortex for 2 minutes until optically clear. Causality: The branched solvent disrupts API-API intermolecular forces, ensuring complete molecular dispersion.

  • Crosslinker Addition: Add 0.5 molar equivalents (relative to the alkene groups of the solvent) of a multi-thiol crosslinker, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), directly into the oil phase.

  • Aqueous Phase Preparation: Prepare 9.0 mL of an aqueous surfactant solution using 2% w/v Pluronic F-68 in Milli-Q water.

  • Primary Emulsification: Slowly inject the reactive oil phase into the aqueous phase under continuous magnetic stirring (800 rpm) to form a coarse emulsion.

  • High-Shear Homogenization: Process the coarse emulsion using an ultrasonicator (e.g., 130 W, 20 kHz) equipped with a microtip probe for 3 minutes (10s ON / 5s OFF cycles) in an ice bath.

  • Self-Validation Step 1 (DLS): Analyze the intermediate nanoemulsion via Dynamic Light Scattering (DLS). A successful primary emulsion should exhibit a Z-average diameter of 100–150 nm with a Polydispersity Index (PDI) < 0.2.

Protocol B: In Situ Solidification via Thiol-Ene Photopolymerization

Objective: Convert the liquid solvent core into a cross-linked nanocapsule without disrupting the emulsion structure.

  • Photoinitiator Addition: Add 0.1% w/v of a water-soluble photoinitiator (e.g., Irgacure 2959) to the stable nanoemulsion[4]. Stir gently for 15 minutes in the dark to allow partitioning to the oil-water interface.

  • UV Irradiation: Transfer the emulsion to a shallow, UV-transparent Petri dish. Irradiate with a 365 nm UV LED lamp (intensity ~10 mW/cm²) for 5 minutes. Causality: The 365 nm wavelength specifically cleaves the photoinitiator into radicals, initiating the step-growth addition of PETMP thiols across the terminal alkene of 2-propylhept-6-en-1-ol, solidifying the core.

  • Purification: Dialyze the resulting nanocapsule suspension against Milli-Q water for 24 hours (MWCO 10 kDa) to remove unreacted photoinitiator and excess surfactant.

  • Self-Validation Step 2 (NMR & DLS):

    • Size Integrity: Re-measure via DLS. The size should remain within ±10% of the pre-UV measurement. A significant size increase indicates unwanted inter-droplet crosslinking (emulsion instability).

    • Chemical Conversion: Lyophilize a small aliquot and perform 1 H-NMR in CDCl 3​ . The complete disappearance of the terminal alkene multiplet at ~5.8 ppm confirms successful intra-droplet cross-linking.

Formulation Workflow Visualization

The following diagram maps the physicochemical state transitions of the formulation, from a liquid reactive mixture to a stable, cross-linked nanocarrier.

G A API + 2-Propylhept-6-en-1-ol (Reactive Oil Phase) C High-Shear Homogenization A->C B Aqueous Phase (Surfactant + Thiol) B->C D Stable Nanoemulsion (Liquid Core) C->D Emulsification E UV Irradiation (365nm) Thiol-Ene Click D->E Photoinitiator F Cross-Linked Nanocapsule (Solidified Core) E->F Polymerization

Workflow of nanocapsule formulation using 2-Propylhept-6-en-1-ol via thiol-ene click chemistry.

References

  • Wikipedia Contributors. "2-Propylheptanol." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • National Center for Biotechnology Information. "2-Propylhept-6-en-1-ol | C10H20O | CID 155896210." PubChem Compound Summary. Available at:[Link][2]

  • Pharmaffiliates. "157500-94-2 | Chemical Name : 6-Propyl-1-hepten-7-ol." Pharmaffiliates Catalog. Available at:[Link][1]

  • Kaufman, M. H., et al. "Functional Microcapsules via Thiol–Ene Photopolymerization in Droplet-Based Microfluidics." Chemistry of Materials, ACS Publications. Available at:[Link][5]

  • Picolo, J. L., et al. "Controlling nanoemulsion surface chemistry with poly(2-oxazoline) amphiphiles." Chemical Science, National Institutes of Health (PMC). Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in 2-Propylhept-6-en-1-ol synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 2-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 2-propylhept-6-en-1-ol (C10H20O).

This branched C10 unsaturated alcohol is a critical intermediate in drug development, plasticizers, and specialty surfactants. The most scalable, atom-economical synthetic route involves a two-phase process: the α-alkylation of ethyl pentanoate (ethyl valerate) with 5-bromo-1-pentene, followed by the chemoselective reduction of the resulting ester to a primary alcohol.

Below, you will find the mechanistic rationale, troubleshooting FAQs, optimized protocols, and quantitative data to ensure your synthesis is high-yielding, reproducible, and analytically pure.

Synthetic Workflow Overview

SynthesisWorkflow A Ethyl Pentanoate (Starting Material) B Lithium Enolate Intermediate A->B LDA, THF -78°C C Ethyl 2-propylhept-6-enoate (Alkylated Ester) B->C 5-Bromo-1-pentene DMPU, -78°C to RT D 2-Propylhept-6-en-1-ol (Final Product) C->D LiAlH4, Et2O 0°C to RT

Workflow for the two-step synthesis of 2-propylhept-6-en-1-ol.

Phase 1: Enolate Generation & α-Alkylation

Causality & Mechanism: The deprotonation of ethyl pentanoate requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to form the kinetic lithium enolate quantitatively[1]. The subsequent S_N2 alkylation with 5-bromo-1-pentene is notoriously sluggish because lithium enolates form tightly bound tetrameric or hexameric aggregates in pure THF, significantly reducing their nucleophilicity.

Troubleshooting FAQs

Q: Why is my yield of ethyl 2-propylhept-6-enoate consistently below 50%, with significant starting material recovered? A: This is a classic symptom of enolate aggregation and poor electrophile reactivity. To break these aggregates and accelerate the S_N2 displacement, you must introduce a highly polar aprotic co-solvent. While HMPA was historically used, is a safer, highly effective alternative that solvates the lithium cation, freeing the enolate and pushing alkylation yields above 85%[2].

Q: I am observing a side product that matches the mass of a dialkylated species. How do I prevent this? A: Dialkylation occurs through rapid proton transfer between the unreacted lithium enolate and the newly formed monoalkylated product. To suppress this, ensure strict stoichiometric control (exactly 1.05 eq LDA to 1.0 eq ester). Furthermore, utilize an inverse addition technique: add the enolate dropwise to an excess of 5-bromo-1-pentene. This keeps the electrophile concentration high and the enolate concentration low, kinetically favoring monoalkylation.

Phase 2: Ester Reduction to Alcohol

Causality & Mechanism: The reduction of ethyl 2-propylhept-6-enoate to 2-propylhept-6-en-1-ol utilizes. LiAlH4 acts as a powerful source of hydride (H⁻), delivering two equivalents to convert the ester to a primary alcohol via a transient aldehyde intermediate[3].

Troubleshooting FAQs

Q: During the LiAlH4 reduction, my terminal alkene is partially reduced, yielding the saturated 2-propylheptan-1-ol impurity. What causes this? A: While LiAlH4 does not typically reduce isolated alkenes, it will readily do so in the presence of trace transition metal impurities. First-row transition metal halides (e.g., NiCl2, TiCl3, CoCl2) often contaminate lower-grade LiAlH4 or reaction vessels,[4]. Always use high-purity LiAlH4 (>98%) and ensure rigorously clean, metal-free glassware.

Q: How do I avoid the formation of stubborn emulsions during the aqueous workup of the LiAlH4 reduction? A: Emulsions are caused by insoluble, gelatinous aluminum hydroxide salts. You must utilize the Fieser workup method (the n, n, 3n method). For every n grams of LiAlH4 used, sequentially add n mL of water, n mL of 15% NaOH (aq), and 3n mL of water. This produces granular, easily filterable aluminum salts, ensuring high recovery of the organic layer and preserving product purity.

Quantitative Data: Alkylation Optimization

The following table summarizes the optimization parameters for the Phase 1 alkylation step, demonstrating the critical impact of co-solvents on yield and purity.

EntrySolvent SystemElectrophile Addition TempConversion (%)Monoalkylated Yield (%)Dialkylation Impurity (%)
1Pure THF-78 °C to RT42%38%< 2%
2Pure THF0 °C to RT65%45%18%
3THF / HMPA (10%)-78 °C to RT>95%88%5%
4 THF / DMPU (10%) -78 °C to RT >95% 91% < 2%

Note: Entry 4 represents the optimal, self-validating protocol parameters described below.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-propylhept-6-enoate

Self-Validation Checkpoint: GC-MS should show a parent ion at m/z 198 corresponding to the monoalkylated ester, with <2% starting material (m/z 130).

  • Preparation: Purge a flame-dried Schlenk flask with inert gas (N2 or Ar). Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA. Slowly add ethyl pentanoate (1.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Activation: Add DMPU (2.0 eq) dropwise to break enolate aggregates[2]. Stir for 15 minutes.

  • Alkylation: Add 5-bromo-1-pentene (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc 95:5) to yield ethyl 2-propylhept-6-enoate.

Protocol 2: Reduction to 2-Propylhept-6-en-1-ol

Self-Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the ester (Rf ~0.7) and the appearance of a new, highly polar spot (Rf ~0.3) staining strongly with KMnO4.

  • Preparation: Suspend high-purity LiAlH4 (1.5 eq) in anhydrous diethyl ether (Et2O) at 0 °C under an Argon atmosphere.

  • Reduction: Dissolve ethyl 2-propylhept-6-enoate (1.0 eq) in a minimal amount of anhydrous Et2O. Add this solution dropwise to the LiAlH4 suspension to maintain a gentle reflux.

  • Reaction: Once addition is complete, remove the ice bath and stir the mixture for 2 hours at room temperature[3].

  • Fieser Workup: Cool the flask back to 0 °C. For every 1.0 g of LiAlH4 used, strictly add:

    • 1.0 mL of distilled H2O (dropwise, caution: exothermic H2 gas evolution).

    • 1.0 mL of 15% aqueous NaOH.

    • 3.0 mL of distilled H2O.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts precipitate as a white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Et2O.

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc 85:15) to yield >98% pure 2-propylhept-6-en-1-ol.

References

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives".[Link]

  • Chemistry Stack Exchange. "In what cases can LiAlH4 reduce alkene, or alkyne?".[Link]

  • OpenStax adaptation / NC State University Libraries. "22.7 Alkylation of Enolate Ions".[Link]

Sources

Optimization

Technical Support Center: Alkenol Synthesis &amp; Handling

Welcome to the Alkenol Synthesis Troubleshooting Portal. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity, degradation, or byproduct issues during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkenol Synthesis Troubleshooting Portal. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity, degradation, or byproduct issues during the synthesis and downstream processing of alkenols (allylic and homoallylic alcohols).

Below, you will find causality-driven explanations, self-validating protocols, and mitigation strategies for the most common experimental failures in this domain.

🔬 Module 1: Regioselectivity Failures in Enone Reduction

Ticket #001: "My NaBH₄ reduction of an enone is yielding a mixture of the desired allylic alcohol and a saturated ketone byproduct. How do I force 1,2-reduction?"

The Causality (Mechanistic Insight)

Standard sodium borohydride (NaBH₄) acts as a relatively "soft" nucleophile. When reacting with α,β-unsaturated ketones (enones), the soft hydride tends to attack the softer β-carbon, leading to a 1,4-conjugate addition that yields a saturated ketone[1].

To override this, you must alter the electronic nature of the substrate and the reagent using the Luche Reduction [1]. By adding a stoichiometric amount of Cerium(III) chloride (CeCl₃) in methanol, the Ce³⁺ ion coordinates to the carbonyl oxygen. According to Hard-Soft Acid-Base (HSAB) theory, this Lewis acid interaction polarizes the C=O bond, dramatically increasing the electrophilicity (hardness) of the carbonyl carbon[2]. Simultaneously, CeCl₃ catalyzes the methanolysis of NaBH₄ to form sodium methoxyborohydrides, which are "harder" nucleophiles[1]. This perfectly matched hard-hard interaction strictly dictates 1,2-addition, suppressing the 1,4-reduction byproduct[2].

Luche Enone α,β-Unsaturated Ketone (Enone) CeCl3 CeCl3 Activation (Hard Lewis Acid) Enone->CeCl3 + CeCl3 Saturated Saturated Ketone (1,4-Reduction Byproduct) Enone->Saturated NaBH4 alone (Soft Nucleophile) NaBH4 NaBH4 / MeOH (Alkoxyborohydrides) CeCl3->NaBH4 + NaBH4 Alkenol Allylic Alkenol (1,2-Reduction Target) NaBH4->Alkenol Regioselective 1,2-Attack

Caption: Reaction pathways in enone reduction demonstrating Luche selectivity vs. standard NaBH4.

Self-Validating Protocol: Standard Luche Reduction

This protocol utilizes visual and physical cues to validate the reaction state before proceeding.

  • Substrate Complexation: Dissolve the enone (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C. Add CeCl₃·7H₂O (1.2 to 1.5 equiv).

    • Validation Check: Stir for 15–30 minutes. The solution may exhibit a slight color change indicating Ce³⁺-carbonyl complexation. TLC should confirm no reaction has occurred yet[1].

  • Hydride Delivery: Add NaBH₄ (1.2 equiv) portionwise over 15 minutes.

    • Validation Check: You must observe controlled, vigorous bubbling (H₂ gas evolution from the reaction of NaBH₄ with MeOH). If no bubbling occurs, your NaBH₄ is degraded.

  • Completion & Quench: Allow the reaction to stir at 0 °C for 30 minutes. Once TLC indicates complete consumption of the enone, quench carefully with saturated aqueous NH₄Cl or water to hydrolyze the cerium complex.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

🔬 Module 2: The "Vanishing Alkenol" (Transition Metal Isomerization)

Ticket #002: "I successfully isolated my alkenol, but when I subject it to a downstream palladium-catalyzed Suzuki coupling, the alkenol vanishes and I isolate a saturated ketone. What is happening?"

The Causality (Mechanistic Insight)

You are experiencing 1,3-isomerization , a redox-neutral rearrangement where the allylic alcohol is converted into a thermodynamically more stable saturated aldehyde or ketone[3]. This is a notorious side reaction catalyzed by transition metals (e.g., Pd, Ru, Rh, Re)[4][5].

During your cross-coupling, the palladium catalyst inserts into the allylic C-H or O-H bond, forming a metal-hydride or π-allyl intermediate. The hydride subsequently migrates to the terminal alkene carbon, collapsing the enol into a saturated carbonyl[4]. The oxidation state of the metal center is highly determinative of this pathway; for instance, Ru(II) complexes are highly active for isomerization, whereas maintaining a Ru(III) state can suppress it[6].

Quantitative Comparison of Alkenol Side Reactions
Primary Reaction / ConditionDominant Side ReactionTarget ByproductCatalyst / TriggerMitigation Strategy
Enone Reduction 1,4-Conjugate AdditionSaturated KetoneNaBH₄ (without Lewis Acid)Add CeCl₃·7H₂O (Luche conditions).
Cross-Coupling / Metathesis 1,3-IsomerizationSaturated Aldehyde/KetonePd(0)/Pd(II), Ru(II), Re(VII)Lower temperature; use electron-rich ligands; alter metal oxidation state.
Acidic Workup / Grignard Dehydration (Elimination)Conjugated DieneH⁺, Lewis Acids, High HeatUse buffered quench (NH₄Cl); avoid strong acids and prolonged heating.

🔬 Module 3: Acid-Catalyzed Dehydration to Dienes

Ticket #003: "During the acidic workup of my Grignard addition to an enal, I am detecting significant amounts of a conjugated diene instead of the expected alkenol."

The Causality (Mechanistic Insight)

Alkenols (specifically allylic alcohols) are highly susceptible to dehydration (E1/E2 elimination) . Protonation of the hydroxyl group creates a superior leaving group (-OH₂⁺). The subsequent loss of water generates an allylic carbocation, which is highly stabilized by resonance. The elimination of a neighboring proton yields a conjugated diene[7]. Because conjugated dienes are thermodynamically highly stable, this reaction is essentially irreversible under acidic conditions. In fact, this exact degradation pathway is exploited industrially to synthesize 1,3-butadiene from 1,3-butanediol via alkenol intermediates using cerium oxide catalysts[7].

Degradation Alkenol Allylic Alkenol Isomerization 1,3-Isomerization (Ru, Pd, Re Catalysts) Alkenol->Isomerization Transition Metals Dehydration Acidic Dehydration (-H2O) Alkenol->Dehydration H+ or Lewis Acids Aldehyde Saturated Aldehyde/Ketone (Thermodynamic Sink) Isomerization->Aldehyde Hydride Shift Diene Conjugated Diene (Elimination Byproduct) Dehydration->Diene E1/E2 Elimination

Caption: Competing degradation pathways of alkenols: Isomerization vs. Dehydration.

Self-Validating Protocol: Buffered Workup for Acid-Sensitive Alkenols

Use this protocol to prevent diene formation during the isolation of highly sensitive alkenols.

  • Buffered Quench: Instead of quenching the Grignard/organolithium reaction with 1M HCl, cool the reaction to 0 °C and strictly use saturated aqueous NH₄Cl .

    • Validation Check: The pH of the aqueous layer must remain between 6.0 and 7.5. Use pH paper to verify.

  • Extraction: Extract the aqueous layer with a non-polar, non-acidic solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous K₂CO₃ instead of MgSO₄.

    • Causality Note: MgSO₄ can act as a mild Lewis acid and has been known to trigger dehydration of highly sensitive tertiary allylic alcohols upon concentration. K₂CO₃ ensures a mildly basic environment.

  • Concentration: Evaporate the solvent under reduced pressure using a water bath strictly kept below 30 °C to prevent thermal dehydration.

References

  • Luche reduction - Grokipedia Source: Grokipedia URL:[Link]

  • Luche reduction - Wikipedia Source: Wikipedia URL:[Link]

  • Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis Source: American Chemical Society (ACS) URL:[Link]

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones Source: MDPI URL:[Link]

  • Palladium Hydroxide Catalyzed Isomerization of Primary Allylic Alcohols to Aldehydes Source: Organic Letters - ACS Publications URL:[Link]

  • Ruthenium-Catalyzed Isomerization of Allylic Alcohols: Oxidation State Determines Resistance Against Diene Inhibition Source: DSpace (Utrecht University) URL:[Link]

  • Source: Google Patents (WO2016092063A1)

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Propylhept-6-en-1-ol

Welcome to the Technical Support Center for the synthesis of 2-Propylhept-6-en-1-ol . As a C10 unsaturated primary alcohol, this molecule is a critical intermediate in the research and development of novel plasticizers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Propylhept-6-en-1-ol . As a C10 unsaturated primary alcohol, this molecule is a critical intermediate in the research and development of novel plasticizers, specialized surfactants, and complex lipid-nanoparticle components[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven, self-validating protocols based on the direct dianion alkylation of carboxylic acids[2], followed by a highly controlled hydride reduction[3].

Synthesis Workflow Visualization

SynthesisWorkflow Valeric Valeric Acid (Pentanoic Acid) Enolate Lithium Enediolate Intermediate Valeric->Enolate Double Deprotonation LDA LDA (2.1 eq) THF, -78°C to RT LDA->Enolate Acid 2-Propylhept-6-enoic acid Enolate->Acid α-C-Alkylation Alkylation 5-Bromo-1-pentene -78°C to RT Alkylation->Acid Product 2-Propylhept-6-en-1-ol (Target Molecule) Acid->Product Carboxyl Reduction Reduction LiAlH4 (1.5 eq) THF, 0°C to RT Reduction->Product

Two-step synthesis workflow for 2-propylhept-6-en-1-ol via enediolate alkylation and reduction.

Core Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning each critical phase transition provides a measurable or visual cue to confirm success before proceeding to the next step.

Protocol A: Enediolate Alkylation (Synthesis of 2-Propylhept-6-enoic acid)

This step utilizes the Creger method for the direct α-alkylation of unactivated carboxylic acids via a lithium enediolate intermediate[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to the substrate) and diisopropylamine (2.2 eq). Cool to -78°C.

  • Base Generation: Add n-Butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C to form Lithium Diisopropylamide (LDA).

  • Double Deprotonation: Add valeric acid (1.0 eq) dropwise. Causality: The first equivalent of LDA rapidly deprotonates the carboxyl group. The second equivalent deprotonates the α-carbon.

  • Enediolate Maturation: Remove the cooling bath and allow the reaction to warm to room temperature for 1 hour.

    • Validation Checkpoint: The initial white suspension (lithium valerate) will dissolve into a homogenous, pale-yellow solution, confirming complete enediolate formation.

  • Alkylation: Recool the system to -78°C. Add 5-bromo-1-pentene (1.1 eq) dropwise. Slowly warm the reaction to room temperature and stir overnight.

  • Workup: Quench with 1M HCl until pH 2 is reached. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • Validation Checkpoint: TLC (4:1 Hexanes/EtOAc, Bromocresol Green stain) will reveal a new acidic spot with a higher Rf​ than valeric acid, driven by the increased lipophilicity of the C10 chain.

Protocol B: Hydride Reduction (Synthesis of 2-Propylhept-6-en-1-ol)

Direct reduction of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under argon.

  • Reduction: Dissolve 2-propylhept-6-enoic acid (1.0 eq) in a minimal amount of dry THF and add it dropwise to the LiAlH₄ suspension to manage the exothermic release of H₂ gas.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours (or gentle reflux for 2 hours if sterically hindered).

    • Validation Checkpoint: TLC confirms the complete disappearance of the bromocresol green-active acid spot.

  • Fieser Workup[5]: Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise, extreme caution: H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir vigorously for 15–30 minutes at room temperature.

    • Validation Checkpoint: The intractable gray emulsion will rapidly collapse into a heavy, snow-white granular precipitate. The supernatant THF layer will become completely transparent.

  • Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the pure 2-propylhept-6-en-1-ol.

Quantitative Data & Optimization Metrics

Table 1: Optimized Parameters for Enediolate Alkylation

ParameterOptimal ValueMechanistic Rationale
LDA Stoichiometry 2.1 eq1.0 eq for carboxylate, 1.0 eq for α-carbon, 0.1 eq excess to scavenge trace moisture[2].
Deprotonation Temp -78°C → 25°CLow initial temp prevents exothermic side reactions; warming ensures the thermodynamic completion of the dianion.
Alkylating Agent 1.1 eq5-Bromo-1-pentene in slight excess drives the bimolecular nucleophilic substitution ( SN​2 ) to completion without causing purification issues.

Table 2: Fieser Workup Stoichiometry (Per x grams of LiAlH₄)[3]

ReagentVolumeMechanistic Rationale
H₂O (Step 1) x mLSafely quenches unreacted hydrides, forming an initial insoluble aluminum hydroxide matrix.
15% NaOH (Step 2) x mLConverts the gelatinous Al(OH)3​ into soluble sodium aluminate, releasing any trapped alkoxide product.
H₂O (Step 3) 3x mLDilutes the basic matrix, precipitating a highly granular, easily filterable inorganic salt complex.

Troubleshooting Guides & FAQs

Q: Why am I seeing significant polyalkylation or unreacted valeric acid in Step 1? A: This is a classic symptom of incomplete enediolate formation or rapid proton transfer between the enediolate and the newly alkylated product. Causality: If the reaction is not allowed to warm to room temperature after LDA addition, the second deprotonation (at the α-carbon) remains incomplete. Ensure exactly 2.1 equivalents of LDA are used and the thermal cycling (-78°C to RT) is strictly followed[4].

Q: The reduction step leaves unreacted carboxylic acid despite using 1.0 equivalent of LiAlH₄. Why? A: Carboxylic acids require a minimum of 0.75 equivalents of LiAlH₄ just to satisfy the theoretical stoichiometry (3 hydrides per acid: 1 for the acidic proton, 2 for the carbonyl reduction). Causality: The first equivalent of hydride is instantly consumed by the acidic proton to form hydrogen gas and the lithium carboxylate. We recommend 1.5 equivalents of LiAlH₄ to ensure a sufficient thermodynamic driving force and to account for trace moisture or impurities[3].

Q: How do I prevent the isomerization of the terminal C6-C7 alkene during the reaction or workup? A: Avoid strongly acidic quenches (e.g., concentrated HCl or prolonged exposure to acidic resins). Causality: Terminal alkenes are highly susceptible to acid-catalyzed Markovnikov hydration or double-bond migration to form the more thermodynamically stable internal alkene. The Fieser workup utilizes a basic/neutral aqueous environment (15% NaOH), which perfectly preserves the integrity of the terminal alkene while efficiently crashing out the aluminum salts[5].

Q: The Fieser workup resulted in a thick, unfilterable paste instead of a granular solid. How can I recover my product? A: This occurs when the stirring is insufficient during the water/NaOH additions, or if the exact x:x:3x volumetric ratio was violated. Causality: Without sufficient water in the final step, the aluminate salts cannot fully hydrate into their crystalline form. Fix: Add a small amount of anhydrous MgSO4​ to the stirring paste; it acts as a desiccant and a mechanical abrasive, often forcing the hydrated alumina to transition into a free-flowing powder[5].

References

  • [5] American Chemical Society (ACS). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Organic Process Research & Development. Retrieved from: [Link]

  • [3] Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from: [Link]

  • [2] Creger, P. L. Metalated carboxylic acids. I. Alkylation. Journal of the American Chemical Society (1967), 89, 2500–2501. Retrieved from: [Link]

  • [4] Zakarian, A. et al. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society (2011). Retrieved from: [Link]

Sources

Optimization

SECTION 1: Chemo-Catalytic Hydrogenation Troubleshooting

Welcome to the Technical Support Center for Long-Chain Alcohol Synthesis (C12–C22+). As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and metabolic bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Long-Chain Alcohol Synthesis (C12–C22+). As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and metabolic bottlenecks inherent in producing high-value fatty alcohols.

Whether you are scaling up high-pressure catalytic hydrogenation or engineering microbial cell factories, success relies on understanding the causality behind your experimental failures. This guide bridges the gap between theoretical mechanisms and field-proven troubleshooting, ensuring your protocols are robust, scalable, and self-validating.

The direct conversion of fatty acids or esters to long-chain alcohols requires precise control over catalyst interactions. The most common industrial failures stem from catalyst poisoning and poor selectivity during hydrogenolysis.

FAQ 1: Why is my copper chromite or ruthenium catalyst deactivating so rapidly during direct fatty acid hydrogenation? Causality & Solution: Direct hydrogenation of free fatty acids (FFAs) is notoriously harsh on transition metal catalysts. FFAs act as potent poisons by reacting with the active metal to form metal soaps (e.g., copper soaps), which irreversibly block active sites. Even at concentrations as low as 0.5 mol%, residual FFAs can completely deactivate homogeneous catalysts like Ru-Macho-BH (). Action: Implement a pre-esterification step to convert FFAs to fatty acid methyl esters (FAMEs) before hydrogenation. To maintain long catalyst life, it is imperative to ensure the feed has an exceptionally low acid value ().

FAQ 2: I am seeing a high fraction of alkanes (over-reduction) instead of my target fatty alcohols. How do I tune selectivity? Causality & Solution: Over-reduction occurs when the catalyst's hydrogenolysis activity cleaves the C–O bond of the newly formed alcohol. This is a common failure mode when using unpromoted Ni or Pd catalysts at elevated pressures (>4.0 MPa). Action: Modulate the active phase interaction. Utilizing carbon-stabilized bimetallic catalysts (such as Ni-Cu@C) suppresses undesired C–C and C–O hydrogenolysis. Keep H2 pressure strictly between 2.0 and 3.0 MPa; exceeding this threshold drastically shifts the thermodynamic equilibrium toward alkane formation ().

Data Presentation: Catalyst Performance & Troubleshooting Metrics
Failure ModeRoot CauseDiagnostic IndicatorMitigation Strategy
Rapid Catalyst Deactivation Free Fatty Acid (FFA) poisoningHigh acid value in feed; formation of metal soapsImplement pre-esterification; keep FFA < 0.1%
High Alkane By-products Over-reduction (Hydrogenolysis)GC-MS shows high C14-C18 alkane peaksReduce H2 pressure (< 3.0 MPa); use carbon-stabilized bimetallics
Incomplete Conversion Mass transfer limitationHigh residual ester/aldehyde in productIncrease agitation speed; optimize H2 sparging
Emulsions during Recovery Unreacted glycerides/soapsPoor phase separation in downstream aqueous washEnsure complete transesterification prior to hydrogenation
Protocol 1: Two-Step Chemoenzymatic Synthesis of Myristyl Alcohol

This self-validating workflow avoids direct FFA hydrogenation by utilizing a mild enzymatic esterification followed by homogeneous hydrogenation.

Phase 1: Enzymatic Esterification

  • Charge a bubble column reactor with equimolar amounts of myristic acid and myristyl alcohol.

  • Add immobilized Lipase B from Candida antarctica (CALB) as the biocatalyst.

  • React at 60°C under neat conditions (no solvent). Use a gentle inert gas sparge (N2) to continuously strip the water by-product, driving the thermodynamic equilibrium toward complete esterification.

  • Validation Checkpoint: Perform GC-FID analysis. Do not proceed to Phase 2 until residual myristic acid is <0.1 mol% to prevent downstream catalyst poisoning.

  • Filter the mixture to recover the immobilized CALB for recycling.

Phase 2: Homogeneous Hydrogenation

  • Transfer the intermediate myristyl myristate to a high-pressure Parr reactor.

  • Add the homogeneous chemocatalyst Ru-Macho-BH (0.5 mol%).

  • Pressurize the reactor with H2 to 35 bar (significantly milder than the 250+ bar required in traditional heterogeneous Lurgi processes).

  • Heat to 100°C and agitate at 1000 RPM until hydrogen uptake ceases.

  • Depressurize, cool, and purify the resulting myristyl alcohol via vacuum distillation.

SECTION 2: Biocatalytic Synthesis in Engineered Microbes

For researchers leveraging synthetic biology, producing long-chain alcohols via microbial fermentation offers a green alternative to petrochemical routes. However, achieving high titers requires overcoming strict metabolic bottlenecks.

FAQ 3: My engineered E. coli produces fatty aldehydes, but terminal conversion to C16-C18 fatty alcohols is extremely low. What is missing? Causality & Solution: Standard E. coli strains lack a highly efficient endogenous terminal reductase specific for long-chain (C16-C18) aldehydes. While heterologous acyl-ACP reductases (AAR) successfully generate aldehydes, the pathway stalls at the final reduction step. Action: Overexpress the endogenous ybbO gene. YbbO is an NADP(+)-dependent aldehyde reductase that exhibits maximum affinity and catalytic efficiency for C16 and C18 chain lengths. Studies show that deletion of ybbO reduces long-chain alcohol production by >90%, proving its critical role as the terminal enzyme ().

FAQ 4: How do I prevent the degradation of synthesized fatty alcohols back into the host's β-oxidation pathway? Causality & Solution: The microbial host's native metabolism will scavenge synthesized fatty acids and alcohols for energy. The enzyme acyl-CoA synthetase (encoded by fadD) reactivates free fatty acids into acyl-CoAs, feeding them into the degradation cycle. Action: Knock out the fadD gene using CRISPR/Cas9 or lambda red recombination. This eliminates substrate degradation and forces the carbon flux toward the terminal alcohol.

Pathway Visualization

G FA Free Fatty Acid (C12-C18) AcylCoA Fatty Acyl-CoA FA->AcylCoA FadD (Acyl-CoA synthetase) ATP -> AMP Aldehyde Fatty Aldehyde FA->Aldehyde CAR (Carboxylic acid reductase) ATP + NADPH AcylCoA->Aldehyde Acr1 / AAR NADH -> NAD+ Alcohol Long-Chain Fatty Alcohol (Target) Aldehyde->Alcohol YbbO (Aldehyde reductase) NADPH -> NADP+ Alkane Alkane (Byproduct) Aldehyde->Alkane ADO (Aldehyde deformylating oxygenase)

Biocatalytic pathways for long-chain fatty alcohol synthesis in engineered microbes.

Protocol 2: Whole-Cell Biotransformation for C16-C18 Fatty Alcohols

This protocol utilizes a metabolically engineered host to drive carbon flux toward terminal long-chain alcohols.

Phase 1: Strain Construction & Preparation

  • Utilize an E. coli BL21(DE3) host with a ΔfadD knockout to prevent fatty acid degradation.

  • Transform the host with a dual-plasmid system co-expressing cyanobacterial acyl-ACP reductase (AAR) and the endogenous NADP(+)-dependent aldehyde reductase (ybbO).

Phase 2: Cultivation & Induction

  • Inoculate a fed-batch bioreactor containing modified M9 minimal medium supplemented with 2% glucose.

  • Grow cells at 37°C until the OD600 reaches 0.6–0.8.

  • Induce expression with 0.5 mM IPTG and immediately lower the temperature to 30°C. Causality: Lowering the temperature slows transcription rates, preventing the formation of insoluble inclusion bodies and ensuring proper folding of the YbbO reductase.

Phase 3: Biotransformation & Recovery

  • Maintain fermentation for 48 hours. Continuously feed glucose to sustain the intracellular NADPH pool.

  • Validation Checkpoint: Monitor the intracellular NADPH/NADP+ ratio via fluorescence assay. A sharp drop indicates substrate limitation or YbbO uncoupling, requiring an immediate adjustment to the glucose feed rate.

  • Harvest the culture and extract the whole broth using an equal volume of ethyl acetate to recover the secreted long-chain fatty alcohols. Resolve any emulsions by centrifugation at 5000 x g for 15 minutes before separating the organic phase.

References

  • Title: Identification of long chain specific aldehyde reductase and its use in enhanced fatty alcohol production in E. coli Source: Metabolic Engineering URL: [Link]

  • Title: Catalyst in Basic Oleochemicals Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

  • Title: Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Highly Selective Hydrogenation of Bioderived Fatty Acids to Fatty Alcohols over a Carbon-Stabilized Ni–Cu Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Troubleshooting

Technical Support Center: Preventing Double Bond Isomerization in Chemical Synthesis

Welcome to the Synthesis Troubleshooting Center. Unwanted double bond isomerization—whether it is the migration of a terminal alkene to an internal position or the stereochemical flipping of a Z-alkene to an E-alkene—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Center. Unwanted double bond isomerization—whether it is the migration of a terminal alkene to an internal position or the stereochemical flipping of a Z-alkene to an E-alkene—is a pervasive failure mode in transition-metal-catalyzed synthesis.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind alkene isomerization and provide self-validating protocols to lock your double bonds exactly where you want them.

Quantitative Data Summary: Additive Efficacy

Before diving into the mechanistic troubleshooting, it is critical to understand the baseline impact of reaction modifiers. The table below summarizes the quantitative efficacy of specific additives in suppressing unwanted alkene migration during Ruthenium-catalyzed cross-metathesis [1, 2].

Catalyst SystemSubstrate TypeAdditive UsedUnwanted Isomerization (%)Target Product Yield (%)
Grubbs IIAllyl etherNone (Control)> 40%< 50%
Grubbs IIAllyl ether1,4-Benzoquinone (10 mol%)< 2%> 90%
Hoveyda-Grubbs IIAllylbenzeneAcetic Acid (1.0 equiv)< 5%85%
Hoveyda-Grubbs IIAllylbenzenePhenylphosphoric acid< 1%92%

Troubleshooting FAQs & Deep Dives

Q1: Why does my terminal alkene migrate to an internal position during Ruthenium-catalyzed cross-metathesis, and how do I stop it?

The Causality: Ruthenium-alkylidene catalysts (like Grubbs and Hoveyda-Grubbs generations) are highly robust, but they are susceptible to thermal decomposition and ethylene-triggered degradation. When the active Ru-alkylidene decomposes, it sheds its alkylidene moiety and forms a highly active Ru-hydride species [1]. This Ru-hydride binds to your terminal alkene substrate and initiates a rapid β -hydride elimination and reinsertion cycle, effectively "walking" the double bond down the carbon chain to a thermodynamically more stable internal position [2].

The Solution: You must chemically quench the Ru-hydride species in situ without poisoning the active metathesis cycle. Hydride scavengers such as 1,4-benzoquinone or acetic acid act as sacrificial electron acceptors or proton donors, neutralizing the hydride intermediate before it can interact with your substrate[1, 2].

Ru_Isomerization Ru_cat Active Ru Alkylidene Metathesis Normal Metathesis Cycle (Target Product) Ru_cat->Metathesis Olefin Binding Decomp Catalyst Decomposition (Thermal/Ethylene) Ru_cat->Decomp Side Reaction Ru_H Ru-Hydride Species (Active Isomerization Cat.) Decomp->Ru_H Generates Terminal Terminal Alkene Substrate Ru_H->Terminal Binds Internal Internal Alkene (Isomerized Byproduct) Terminal->Internal β-Hydride Elimination & Reinsertion Additive 1,4-Benzoquinone (Hydride Scavenger) Additive->Ru_H Quenches

Mechanism of Ru-hydride induced isomerization and its prevention via 1,4-benzoquinone.

Self-Validating Protocol: Metathesis with Hydride Scavenging

  • Solvent Preparation: Sparge dichloromethane (DCM) with Argon for 30 minutes. Validation Check: Oxygen presence will prematurely oxidize phosphine ligands, accelerating Ru-hydride formation. Strict degassing is your first line of defense.

  • Reagent Mixing: In a glovebox, dissolve the alkene substrates (0.1 M) and 1,4-benzoquinone (10 mol% relative to catalyst) in the degassed DCM.

  • Catalyst Addition: Add the Grubbs II catalyst (5 mol%) in one portion. Validation Check: The solution should maintain a deep red/purple hue. A rapid shift to a muddy brown color indicates catastrophic catalyst decomposition and hydride formation.

  • Reaction and Monitoring: Stir at 40 °C. Monitor via GC-MS every 2 hours. Terminate the reaction immediately upon consumption of the starting material by adding ethyl vinyl ether (quenches the active alkylidene).

Q2: My ring-closing metathesis (RCM) initially forms the desired Z-macrocycle, but over time it isomerizes to the E-isomer. How can I lock the Z-geometry?

The Causality: Catalytic olefin metathesis is inherently reversible. The Z-alkene is typically the kinetic product but is higher in energy due to steric strain. Because it is more strained, the Z-alkene is highly susceptible to re-entering the catalytic cycle (post-RCM isomerization). The metal complex reacts with the fragile Z-alkene, opening the ring and re-closing it to form the thermodynamically favored, lower-energy E-alkene [3].

The Solution: You must use a kinetically controlled, Z-selective catalyst (such as Mo- or W-based Monoaryloxide Pyrrolide (MAP) complexes or cyclometalated Ru-alkylidenes) [3]. Furthermore, you must strictly control the reaction time. The catalyst must be potent enough to form the Z-alkene but must be physically removed or quenched before it can mediate secondary Z-to-E relaxation.

Self-Validating Protocol: Z-Selective Macrocyclic RCM

  • Substrate Dilution: Dissolve the diene substrate in anhydrous, degassed toluene at high dilution (0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Injection: Add a W-based MAP complex (e.g., 5-10 mol%).

  • Kinetic Trapping: Run the reaction at a lowered temperature (e.g., 22 °C instead of reflux). Validation Check: Pull aliquots at 30, 60, and 90 minutes for 1 H NMR analysis. Track the vinyl proton shifts. The moment the Z-isomer concentration plateaus, quench the reaction immediately with wet silica or benzaldehyde. Do not "leave it overnight to ensure completion," as this guarantees thermodynamic degradation to the E-isomer.

Q3: During my Palladium-catalyzed Heck / Suzuki couplings, the double bond of my product is migrating along the alkyl chain. How do I prevent this "chain-walking"?

The Causality: In Pd-catalyzed cross-coupling, after the initial migratory insertion of the alkene into the Pd-Aryl bond, the resulting alkyl-Pd species undergoes β -hydride elimination to form the new double bond. However, the resulting Pd-H species must rapidly dissociate from the product (reductive elimination). If the Pd-H intermediate is long-lived, it will re-insert into the alkene on the opposite face or at an adjacent carbon, initiating a chain-walking sequence [4, 5].

The Solution: You must accelerate the dissociation of the Pd-H species or restrict its conformational flexibility.

  • Ligand Tuning: Monodentate ligands often allow the flexibility needed for re-insertion. Switching to bulky, bidentate ligands (e.g., dppf, Xantphos) creates a rigid coordination sphere that forces the rapid release of the product, inhibiting the isomerization pathway [5].

  • Halide Abstraction: Adding silver salts (like Ag 2​ CO 3​ or AgSbF 6​ ) abstracts the halide from the Pd center, creating a highly electrophilic cationic Palladium species that accelerates the final β -hydride elimination and product release [4].

Pd_Workflow Start Alkene Isomerization Detected in Pd Cross-Coupling Check1 Is the substrate prone to β-hydride elimination? Start->Check1 Action1 Use bulky bidentate ligands (e.g., dppf, Xantphos) Check1->Action1 Yes Check2 Is the Pd-H intermediate living too long? Check1->Check2 No Action2 Add Ag+ salts (e.g., Ag2CO3) to abstract halides Check2->Action2 Yes Action3 Lower reaction temperature & degas thoroughly Check2->Action3 No

Troubleshooting workflow for suppressing alkene chain-walking in Pd-catalyzed couplings.

Self-Validating Protocol: Ag-Modified Heck Coupling

  • Vessel Preparation: In an oven-dried Schlenk flask under Argon, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), Pd(OAc) 2​ (5 mol%), and a bulky bidentate ligand like dppf (6 mol%).

  • Additive Integration: Add Ag 2​ CO 3​ (1.5 equiv) as both the base and the halide abstractor. Validation Check: The presence of the silver salt will cause the immediate precipitation of AgX (a cloudy solid) as the reaction proceeds, visually confirming that the halide is being successfully trapped and removed from the catalytic cycle.

  • Execution: Add degassed DMF, heat to 80 °C, and stir for 12 hours. Filter the crude mixture through a pad of Celite to remove the AgX salts and Pd black before chromatographic purification.

References

  • Recent Advances in Ruthenium-Based Olefin Metathesis Source: RSC Publishing URL:[Link]

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis Source: DSpace@MIT / NIH URL:[Link]

  • Palladium-catalysed alkene chain-running isomerization Source: PMC - NIH URL:[Link]

  • Palladium(0)-Catalyzed Cis−Trans Alkene Isomerizations Source: ResearchGate URL:[Link]

Optimization

catalyst deactivation and regeneration in olefin metathesis for alkenols

Welcome to the Technical Support Center for Olefin Metathesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden drops in yield, unexpected s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Olefin Metathesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden drops in yield, unexpected side products, or "dead" catalysts when working with alkenols.

Metathesis is not just about mixing a substrate with a ruthenium (Ru) carbene; it is a delicate kinetic race between productive catalytic turnover and irreversible catalyst decomposition. This guide is designed to move you beyond trial-and-error by explaining the fundamental causality behind catalyst behavior, providing self-validating protocols, and offering field-proven troubleshooting strategies.

I. Troubleshooting FAQs: Mechanistic Causality

Q: Why does my Ru-catalyst die rapidly when running metathesis on primary alkenols (e.g., allyl alcohol)? A: The presence of primary allylic alcohols drives a highly specific and destructive degradation pathway. As postulated by Werner and Wolf, the reaction of a Grubbs-type catalyst with allyl alcohol forms an unstable hydroxymethyl carbene intermediate[1]. In solution, this intermediate undergoes a rapid β -hydride transfer from the alkylidene CH2​ group directly to the ruthenium center[1]. Following reductive elimination, this cascade irreversibly converts the active catalyst into inactive ruthenium-carbonyl and ruthenium-hydride species[1].

Q: I switched to a fast-initiating catalyst (e.g., 2nd Gen Hoveyda-Grubbs) to outcompete degradation, but my turnover numbers (TON) are still low. What is happening? A: Fast initiation is inextricably linked to fast decomposition. Fogg and co-workers demonstrated that fast-initiating, phosphine-free catalysts are highly susceptible to bimolecular coupling[2]. The highly active 14-electron methylidene intermediate ( Ru=CH2​ ) couples with another molecule of itself, liberating ethylene gas and forming an inactive ruthenium dimer[2]. By using fast-initiating catalysts at high concentrations, you transiently spike the concentration of this 14-electron species, thereby accelerating its bimolecular self-destruction[2].

Q: My alkenol ring-closing metathesis (RCM) is working, but my NMR shows significant double-bond migration (isomerization). How do I prevent this? A: Isomerization is a direct consequence of the catalyst decomposition described above. The ruthenium-hydride species generated from alkenol degradation (or via metallacyclobutane ring expansion) act as potent alkene isomerization catalysts via a π -allyl or hydride mechanism[3]. To suppress this, you must chemically intercept the hydride species. The addition of electron-deficient additives, such as 1,4-benzoquinone, effectively oxidizes or sequesters these Ru-hydrides, shutting down the isomerization pathway and preserving your desired alkenol product[4].

II. Visualizing Catalyst Deactivation

MechanisticPathways A Active Ru-Alkylidene (14-electron) B Hydroxymethyl Carbene Intermediate A->B + Primary Alkenol E Bimolecular Coupling (Self-Reaction) A->E Fast Initiation C Ru-Hydride / Ru-Carbonyl (Inactive) B->C β-Hydride Transfer D Isomerized Alkenol (Side Product) C->D Promotes Isomerization F Ru-Dimer + Ethylene (Dead Catalyst) E->F Methylidene Coupling

Mechanistic pathways of Ru-catalyst deactivation via alkenol degradation and bimolecular coupling.

III. Quantitative Data Summaries

Table 1: Catalyst Deactivation Pathways in Alkenol Metathesis

Trigger ConditionKey IntermediateDeactivation MechanismResulting Inactive Species
Primary Alkenols Hydroxymethyl carbene β -hydride transferRu-carbonyl + Ru-hydride
Fast Initiation 14-electron methylideneBimolecular couplingRu-dimer + Ethylene
Excess Ethylene Unsubstituted ruthenacyclobutaneRing expansion / 1,2-H shiftAlkylidene-free Ru complexes

Table 2: Chemical Additives for Metathesis Optimization & Regeneration

AdditiveTypical LoadingMechanism of ActionPrimary Benefit
1,4-Benzoquinone 10 mol%Intercepts Ru-hydride speciesSuppresses olefin isomerization
Acetic Acid 10–20 mol%Disrupts non-productive chelatesAccelerates RCM in polar substrates
Polar Isocyanides Excess (Workup)Rapid carbene insertionQuenches catalyst, enables Ru removal

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Alkenol RCM with Isomerization Suppression

Objective: Achieve high TON in alkenol metathesis while preventing double-bond migration.

  • Solvent Preparation: Degas dichloromethane (DCM) or toluene thoroughly via argon sparging for 15 minutes. Causality: Oxygen promotes oxidative degradation of the carbene, prematurely killing the catalyst.

  • Substrate & Additive Mixing: Dissolve the alkenol substrate in the degassed solvent to a concentration of 0.01 M. Add 10 mol% 1,4-benzoquinone. Causality: Maintaining high dilution favors intramolecular RCM over bimolecular catalyst coupling[2]. Adding the benzoquinone beforehand pre-emptively establishes a hydride sink[4].

  • Catalyst Introduction: Add the Ru-catalyst (e.g., Hoveyda-Grubbs II) at 2–5 mol%.

  • Self-Validation Checkpoint: Run a parallel 1 mL control aliquot without benzoquinone. Monitor both via GC/MS. If the control shows >5% isomerized product while the treated reaction shows <1%, the hydride-interception mechanism is validated and actively protecting your reaction.

Protocol B: Rapid Catalyst Cleanup and Quenching (Diver Method)

Objective: Instantly halt metathesis and remove ruthenium residues to <1 ppm for pharmaceutical-grade purity.

  • Quenching: Upon reaction completion, add a carboxylate-functionalized polar isocyanide (e.g., α -isocyanoacetate) directly to the crude reaction mixture[5].

  • Incubation: Stir for 30 minutes at room temperature. Causality: The isocyanide rapidly inserts into the Ru-carbene bond, destroying metathesis activity and forming a highly polar coordination complex[5][6].

  • Filtration: Pass the mixture through a short pad of silica gel. Causality: The extreme polarity of the newly formed Ru-isocyanide complex ensures it binds irreversibly to the silica gel, allowing the organic alkenol product to elute cleanly[5].

  • Self-Validation Checkpoint: The reaction mixture will change from a characteristic dark brown/purple (active Ru) to a distinct orange/yellow hue upon isocyanide coordination. Post-filtration, the absence of color in the eluent and an Inductively Coupled Plasma (ICP) analysis reading of <1 ppm Ru validates successful sequestration[5].

CleanupWorkflow S1 1. Metathesis Reaction (Alkenol + Ru-Catalyst) S2 2. Add Polar Isocyanide (Quenching Agent) S1->S2 S3 3. Carbene Insertion (30 min, RT) S2->S3 Rapid Deactivation S4 4. Silica Gel Filtration (Traps Polar Ru-Complex) S3->S4 S5 5. Pure Product (<1 ppm Ru) S4->S5 Elution

Diver method workflow for rapid quenching and cleanup of ruthenium metathesis reactions.

V. References

1.[1] Decomposition of Ruthenium Olefin Metathesis Catalyst, mdpi.com. 1 2.[4] Isomerization During Olefin Metathesis: An Assessment of Potential Catalyst Culprits, researchgate.net. 4 3.[2] Bimolecular Coupling as a Vector for Decomposition of Fast-Initiating Olefin Metathesis Catalysts, acs.org. 2 4.[5] A Rapid and Simple Cleanup Procedure for Metathesis Reactions, organic-chemistry.org. 5 5.[3] Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization, acs.org. 3 6.[6] A rapid and simple cleanup procedure for metathesis reactions, nih.gov. 6

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap in Heptenol Isomers

Welcome to the Technical Support Center for chromatographic separation of aliphatic alcohols. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic separation of aliphatic alcohols. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the co-elution of heptenol isomers (e.g., 2-heptenol, 3-heptenol, and their respective E/Z geometric configurations).

Because heptenol isomers share identical molecular weights and exhibit nearly indistinguishable boiling points and polarities, standard chromatographic methods frequently fail to achieve baseline resolution. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome these analytical bottlenecks.

Diagnostic Workflow: Resolving Co-Elution

Before adjusting instrument parameters, it is critical to diagnose the structural nature of the isomers causing the overlap. The workflow below outlines the logical progression for resolving positional versus geometric heptenol isomers.

G Start Peak Overlap: Heptenol Isomers Type Identify Isomer Type Start->Type Positional Positional Isomers (e.g., 2- vs 3-heptenol) Type->Positional Geometric Geometric Isomers (E/Z configuration) Type->Geometric PEG Use Polar Wax Column (e.g., PEG 20M) Positional->PEG Ag Argentation Chromatography (Ag+ Ion Exchange) Geometric->Ag Temp Optimize Temp Ramp (< 3°C/min) PEG->Temp Ag->Temp Res Baseline Resolution? Temp->Res Res->Temp No, adjust parameters Success Quantification (GC-MS/FID) Res->Success Yes

Caption: Diagnostic workflow for resolving heptenol isomer peak overlap based on structural type.

Troubleshooting FAQs

Q1: Why do my heptenol positional and geometric isomers co-elute on a standard non-polar (e.g., 5% phenyl/95% dimethylpolysiloxane) GC column?

A: Non-polar columns separate analytes primarily based on boiling point and dispersive (van der Waals) interactions. Heptenol isomers (such as 2-hepten-1-ol and 3-hepten-1-ol) have nearly identical boiling points. Furthermore, the E (trans) and Z (cis) configurations of these molecules have highly similar dipole moments. Because a non-polar stationary phase lacks the functional groups necessary to exploit the subtle differences in hydrogen bonding or pi-bond spatial arrangement, the isomers co-elute. To resolve this, you must shift the separation mechanism from boiling point to specific chemical interactions (e.g., polarity or pi-complexation).

Q2: How can I achieve baseline resolution of E and Z (trans/cis) heptenol isomers?

A: The most effective and authoritative method for separating geometric isomers of alkene alcohols is Argentation (Silver-Ion) Chromatography [1].

  • The Causality: Silver ions (Ag⁺) impregnated into a stationary phase (such as a macroporous styrene-divinylbenzene resin or silica) act as electron acceptors. The pi-electrons of the heptenol double bond act as electron donors, forming a reversible coordination complex.

  • The Resolution Mechanism: The Z (cis) isomer experiences less steric hindrance when approaching the silver ion compared to the E (trans) isomer. Consequently, the Z-isomer forms a stronger, more stable pi-complex with the Ag⁺ stationary phase and is retained longer, allowing for excellent baseline resolution[1].

Q3: If I am restricted to Gas Chromatography (GC), what column chemistry and temperature programming should I use for positional isomers?

A: For positional isomers (e.g., separating the double bond position along the carbon chain), highly polar stationary phases like Polyethylene Glycol (PEG, e.g., HP-INNOWax) are required[2].

  • The Causality: PEG columns exploit the subtle differences in the inductive effects of the double bond position relative to the hydroxyl (-OH) group.

  • Temperature Programming: A rapid temperature ramp will compress the chromatogram and force co-elution. You must use a shallow temperature gradient. Start at a low initial temperature (e.g., 50°C) to maximize the partitioning of the volatile heptenols into the stationary phase, followed by a slow ramp of 3°C/min to 5°C/min through the critical elution zone (typically 85°C to 120°C)[2].

Quantitative Data: Expected Separation Metrics

The following table summarizes the expected separation behaviors of heptenol isomers using the optimized methodologies discussed above.

Isomer PairAnalytical TechniqueStationary PhasePrimary Separation MechanismExpected Elution OrderResolution (Rs)
E- / Z-2-heptenolArgentation LCAg⁺-exchanged ResinSteric hindrance in pi-complexationE elutes before Z> 1.5 (Baseline)
E- / Z-3-heptenolArgentation LCAg⁺-exchanged ResinSteric hindrance in pi-complexationE elutes before Z> 1.5 (Baseline)
2-heptenol / 3-heptenolGC-FID/MSPEG 20M (Wax)Dipole-dipole & H-bonding3-heptenol before 2-heptenol~ 1.2 - 1.5

Experimental Protocols

Protocol 1: Silver-Ion Exchange Chromatography for E/Z Heptenol Separation

This protocol is self-validating; the complete separation of the E and Z isomers in the eluent confirms the successful loading of the silver ions.

Materials: Macroporous styrene-divinylbenzene copolymer (sulfonic acid type), Silver Nitrate (AgNO₃), Methanol.

  • Stationary Phase Preparation: Pass a 10% (w/v) aqueous solution of AgNO₃ through a column packed with the sulfonic acid resin until the eluent shows the presence of Ag⁺ (test with NaCl to observe AgCl precipitation).

  • Washing: Wash the column thoroughly with deionized water to remove unbound silver ions, followed by a methanol flush to condition the column for organic analytes.

  • Sample Loading: Dissolve the heptenol isomer mixture in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate blend) and load it onto the column.

  • Elution: Elute using a gradient of increasing polarity (e.g., increasing the ratio of ethyl acetate in hexane).

  • Validation: Monitor the eluent. The E-isomer (trans) will elute first due to weaker pi-complexation caused by steric hindrance, followed by the Z-isomer (cis)[1].

Protocol 2: GC-FID/MS Temperature Optimization on a Polar Wax Column

Use this protocol for resolving positional isomers of heptenol.

Instrument Setup: Agilent 7890B (or equivalent) with FID and/or MS detector.

  • Column Selection: Install a high-polarity PEG column (e.g., HP-INNOWax, 60 m × 0.25 mm i.d. × 0.25 μm film thickness)[2].

  • Inlet Parameters: Set the injector to 250°C. Use splitless mode for trace analysis or a 10:1 split for concentrated samples. Injection volume: 1 μL[2].

  • Carrier Gas: Helium at a constant flow rate of 1.0 to 1.2 mL/min.

  • Optimized Oven Program:

    • Initial temperature: 50°C, hold for 3.5 minutes[2].

    • Ramp 1: Increase at 3°C/min to 85°C.

    • Ramp 2: Increase at 5°C/min to 120°C (Critical separation zone for heptenols)[2].

    • Ramp 3: Increase at 10°C/min to 240°C, hold for 5 minutes to bake out the column[2].

  • Validation: Inject a known standard mixture of 2-heptenol and 3-heptenol. Adjust Ramp 1 and 2 by ±1°C/min if baseline resolution (Rs ≥ 1.5) is not fully achieved.

References

  • Title: Characterisation of the Volatile Compounds and Key Odourants in Japanese Mandarins by Gas Chromatography–Mass Spectrometry and Gas Chromatography–Olfactometry Source: MDPI URL: [Link]

  • Title: Method of separating E and Z isomers of an alkene alcohol and derivatives thereof (US7332092B2)

Sources

Optimization

strategies for scaling up the production of 2-Propylhept-6-en-1-ol

Welcome to the Process Development & Technical Support Center for the scale-up synthesis of 2-Propylhept-6-en-1-ol (CAS: 157500-94-2). As a branched C10 unsaturated alcohol, 2-propylhept-6-en-1-ol is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development & Technical Support Center for the scale-up synthesis of 2-Propylhept-6-en-1-ol (CAS: 157500-94-2).

As a branched C10 unsaturated alcohol, 2-propylhept-6-en-1-ol is a critical intermediate for specialized plasticizers, surfactants, and lipid nanoparticle (LNP) precursors. Direct alkylation of aldehydes to achieve this structure is notoriously unscalable due to self-aldol condensation. To ensure high regioselectivity and thermodynamic control at the pilot scale, our validated workflow utilizes a Malonic Ester Synthesis followed by a selective Red-Al® Reduction .

Below, you will find our self-validating protocols, quantitative scale-up metrics, and an advanced troubleshooting Q&A designed for drug development professionals and process chemists.

Process Overview: Scale-Up Pathway

G A Diethyl Propylmalonate + 5-Bromo-1-pentene B Alkylated Malonate Intermediate A->B NaOEt / EtOH (Alkylation) C 2-Propylhept-6-enoic Acid (Decarboxylation) B->C 1. NaOH, H2O 2. H+, Heat D 2-Propylhept-6-en-1-ol (Target Product) C->D Red-Al / Toluene (Reduction)

Scale-up synthesis workflow for 2-Propylhept-6-en-1-ol via malonic ester route.

Enolate Alkylation Methodology

Objective: C-alkylation of diethyl propylmalonate with 5-bromo-1-pentene.

Step-by-Step Protocol:

  • Enolate Generation: Charge a glass-lined reactor with anhydrous ethanol (5 L/kg of substrate). Slowly add sodium ethoxide (NaOEt, 1.05 eq). Dropwise, add diethyl propylmalonate (1.0 eq) at 20°C.

  • Alkylation: Heat the mixture to 50°C. Add 5-bromo-1-pentene (1.1 eq) dropwise over 2 hours to maintain thermal control[1].

  • Reflux: Elevate temperature to 78°C (reflux) for 6 hours.

  • Self-Validation Check: The reaction is complete when the pH of the organic mixture drops from >12 to ~8, indicating the consumption of the strongly basic ethoxide enolate. A fine precipitate of NaBr will visually confirm the successful SN2 displacement.

  • Workup: Filter the NaBr salts, concentrate the filtrate under reduced pressure, and partition between MTBE and water. Retain the organic layer.

Saponification & Decarboxylation Methodology

Objective: Conversion of the diester to 2-propylhept-6-enoic acid.

Step-by-Step Protocol:

  • Saponification: Treat the crude alkylated malonate with 3.0 eq of 20% aqueous NaOH. Reflux at 100°C for 4 hours until the biphasic mixture becomes a homogeneous aqueous solution (Self-Validation: Disappearance of the organic ester layer confirms complete saponification).

  • Acidification: Cool to 5°C. Slowly acidify with 6M HCl until pH 1 is reached. Extract the precipitated dicarboxylic acid into ethyl acetate, dry, and concentrate.

  • Decarboxylation: Transfer the neat dicarboxylic acid to a distillation apparatus. Heat slowly to 160–180°C.

  • Self-Validation Check: Monitor the bubbler. Vigorous CO2 gas evolution will occur. The cessation of gas bubbling serves as an intrinsic stoichiometric indicator that decarboxylation is 100% complete, yielding crude 2-propylhept-6-enoic acid.

Selective Reduction Methodology

Objective: Reduction of the carboxylic acid to the primary alcohol without saturating the terminal alkene.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-propylhept-6-enoic acid in anhydrous toluene (4 L/kg). Cool the reactor to 0°C under N2.

  • Reduction: Slowly add Red-Al® (Sodium bis(2-methoxyethoxy)aluminum dihydride, 65 wt% in toluene, 2.5 eq)[2].

  • Heating: Allow the reactor to warm to room temperature, then heat to 60°C for 4 hours.

  • Quench & Workup: Cool to 0°C. Critical Step: Quench by slowly adding a saturated aqueous solution of Rochelle salt (sodium potassium tartrate). Stir vigorously for 2 hours.

  • Self-Validation Check: The organic phase will initially form a thick, cloudy aluminum emulsion. Once the tartrate successfully chelates the aluminum ions, the mixture will abruptly resolve into two sharply defined, transparent layers.

  • Purification: Isolate the toluene layer, wash with brine, concentrate, and purify via fractional distillation (b.p. ~110°C at 5 mmHg) to yield pure 2-propylhept-6-en-1-ol.

Quantitative Scale-Up Metrics

Reaction PhaseKey ReagentsTemp (°C)Time (h)Avg. Pilot Yield (%)Purity (GC-FID)
1. Alkylation Diethyl propylmalonate, NaOEt, 5-bromo-1-pentene78685 – 88%> 98.0%
2. Decarboxylation NaOH (aq), HCl, Heat (Neat)170790 – 92%> 97.5%
3. Reduction Red-Al® (65% in Toluene), Rochelle Salt0 → 60488 – 91%> 99.2%

Troubleshooting & FAQs

Q: Why use the malonic ester route instead of direct alkylation of valeraldehyde (pentanal)? A: Direct alkylation of aldehydes is highly unscalable due to competing self-aldol condensation and poor regioselectivity. The malonic ester synthesis exploits the enhanced acidity of the alpha-hydrogen (pKa ~13) situated between two electron-withdrawing ester groups[3]. This ensures quantitative enolate formation and strictly mono-alkylation when using a pre-substituted substrate like diethyl propylmalonate.

Q: During the alkylation with 5-bromo-1-pentene, we observe elimination byproducts (1,4-pentadiene). How can we minimize this? A: 5-Bromo-1-pentene is susceptible to E2 elimination if the base is too strong or sterically hindered. Ensure you are exclusively using sodium ethoxide (NaOEt) in ethanol. Ethoxide perfectly matches the ester groups (preventing transesterification) and acts as a competent nucleophile without the excessive basicity of reagents like tert-butoxide. Maintain the temperature at a gentle reflux[1].

Q: Why choose Red-Al® over Lithium Aluminum Hydride (LiAlH4) for the final reduction step on a pilot scale? A: While LiAlH4 is standard for lab-scale reductions, it is highly pyrophoric as a solid and poses severe industrial hazards. Red-Al® exhibits similar reactivity to lithium aluminum hydride but is non-pyrophoric, significantly less sensitive to air, and highly soluble in aromatic solvents like toluene[4]. It is commercially available as a stable solution, allowing for safe, pumpable transfers at scale[2]. Furthermore, its polar mechanism—where hydride transfer generates an organic anion neutralized upon workup—efficiently reduces the carboxylic acid to the primary alcohol without reducing the isolated terminal alkene[5].

Q: The workup of the Red-Al® reduction is yielding a stubborn, gelatinous emulsion. Centrifugation isn't working. How do we break it? A: Alkoxyaluminum hydrides often form thick colloidal aluminum hydroxide emulsions upon aqueous quenching. Never use straight water or simple acids for this specific workup at scale. You must use a saturated aqueous solution of Rochelle salt (sodium potassium tartrate). The tartrate acts as a bidentate ligand, chelating the aluminum ions into a highly water-soluble complex. Vigorous stirring for 1–2 hours is required, but it guarantees a crystal-clear phase separation.

References

  • Grokipedia. Malonic ester synthesis.
  • Beilstein Journal of Organic Chemistry. Novel supramolecular affinity materials based on (−)-isosteviol as molecular templates.
  • Thieme Connect. Spotlight 312: Red-Al.
  • Wikipedia. Reductions with metal alkoxyaluminium hydrides.
  • Sigma-Aldrich. Red-Al® Reducing Agent.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-Propylhept-6-en-1-ol and its saturated analog

An In-depth Comparative Analysis: 2-Propylhept-6-en-1-ol and its Saturated Analog, 2-Propylheptan-1-ol A Guide for Researchers and Drug Development Professionals In the landscape of chemical synthesis and drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Analysis: 2-Propylhept-6-en-1-ol and its Saturated Analog, 2-Propylheptan-1-ol

A Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the subtle difference of a single double bond can profoundly alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of the unsaturated alcohol, 2-Propylhept-6-en-1-ol, and its saturated counterpart, 2-propylheptan-1-ol. By examining their structural differences, physical properties, and chemical reactivity, this document serves as a technical resource for researchers leveraging these or similar scaffolds in their work.

The inclusion or exclusion of unsaturation is a critical design choice. For instance, an alkene can serve as a synthetic handle for further functionalization, a potential site for metabolic activity, or a key element in tuning a molecule's conformational flexibility and lipophilicity. Understanding the fundamental differences between these two C10 alcohols is therefore paramount for predictable and successful molecular design.

Molecular Structure: The Foundational Difference

The core distinction between these two molecules lies in the presence of a carbon-carbon double bond in 2-Propylhept-6-en-1-ol. This feature, absent in the fully saturated 2-propylheptan-1-ol, introduces a region of high electron density and planar geometry, which is the origin of their differing properties and reactivity.

  • 2-Propylheptan-1-ol (Saturated): A branched-chain primary alcohol with a ten-carbon skeleton. All carbon-carbon bonds are single (sp³ hybridized), allowing for free rotation and conformational flexibility.[1]

  • 2-Propylhept-6-en-1-ol (Unsaturated): Also a primary alcohol, but it contains a terminal double bond between C6 and C7. The sp² hybridization of these carbons creates a rigid, planar site within the otherwise flexible alkyl chain.

Caption: Structural comparison highlighting the key differentiating feature.

Comparative Physicochemical Properties

The presence of the double bond influences several key physical properties. While specific experimental data for 2-Propylhept-6-en-1-ol is scarce, we can infer its properties based on established principles comparing alkanes and alkenes of similar size. The data for 2-propylheptan-1-ol is well-documented.

Property2-Propylheptan-1-ol (Saturated)2-Propylhept-6-en-1-ol (Unsaturated)Rationale for Difference
Molecular Formula C₁₀H₂₂O[1][2]C₁₀H₂₀O[3]Loss of two hydrogen atoms to form the double bond.
Molecular Weight 158.28 g/mol [2]156.27 g/mol [3]Corresponds to the difference of two hydrogen atoms.
Boiling Point ~217-225 °C[4][5]Expected to be slightly lower than the saturated analog.The slight decrease in molecular weight and potentially weaker van der Waals forces due to the molecule's shape can lower the boiling point.
Density ~0.824-0.828 g/cm³[4][6]Expected to be similar or slightly higher.Alkenes are often slightly denser than their corresponding alkanes.
Flash Point ~87-108 °C[4][5]Expected to be slightly lower.Generally, lower boiling point compounds have lower flash points.
Water Solubility Insoluble[4][6]InsolubleThe long, nonpolar hydrocarbon chain dominates the molecule's character, making both effectively insoluble in water despite the polar -OH group.
logP (Octanol/Water) ~3.8 (Calculated)[2][7]~4.4 (Calculated for 2-propylhept-1-en-1-ol)[8]The unsaturated compound is generally more lipophilic. The pi-system contributes to this property.
Synthesis and Spectroscopic Characterization
Plausible Synthetic Routes

2-Propylheptan-1-ol: This alcohol is produced industrially. A common route involves the hydroformylation ("oxo synthesis") of C4 alkenes (butenes) to produce C5 aldehydes (pentanals).[9][10] The n-pentanal isomer is then subjected to an aldol condensation with itself, followed by hydrogenation of both the resulting double bond and the aldehyde group to yield 2-propylheptan-1-ol.[10][11][12]

Synthesis_Saturated Butenes Butenes Pentanal n-Pentanal Butenes->Pentanal Hydroformylation (Rh Catalyst) Aldol_Product Unsaturated C10 Aldehyde Pentanal->Aldol_Product Aldol Condensation Final_Product 2-Propylheptan-1-ol Aldol_Product->Final_Product Hydrogenation

Caption: Industrial synthesis pathway for 2-propylheptan-1-ol.

2-Propylhept-6-en-1-ol: A targeted laboratory synthesis would be required. One plausible route involves the reaction of a Grignard reagent prepared from 5-bromo-1-pentene with pentanal. The resulting secondary alcohol is then oxidized to a ketone, followed by a Wittig reaction to introduce the propyl group and subsequent reduction to the primary alcohol. A more direct approach could involve the coupling of appropriate organometallic reagents.

Spectroscopic Differentiation

Standard spectroscopic methods can easily distinguish between the two compounds.

Technique2-Propylheptan-1-ol (Saturated)2-Propylhept-6-en-1-ol (Unsaturated)
¹H NMR Absence of signals above ~4.0 ppm. Complex aliphatic signals between ~0.8-1.6 ppm. A signal around 3.5 ppm for the -CH₂OH protons.Characteristic signals for vinyl protons (CH₂=CH-) in the 4.9-5.8 ppm region. A broad singlet for the -OH proton.
¹³C NMR All signals appear in the aliphatic region (< 80 ppm).Two distinct signals in the olefinic region (114-140 ppm) corresponding to the sp² carbons of the double bond.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹). C-H stretches (~2850-2960 cm⁻¹). No C=C stretch.Broad O-H stretch (~3300 cm⁻¹). C-H stretches (~2850-2960 cm⁻¹). A characteristic C=C stretch at ~1640 cm⁻¹.
Mass Spec (EI) NIST data shows characteristic fragmentation patterns.[13]Expected to show a molecular ion peak at m/z 156. Fragmentation may include loss of water and cleavage near the double bond.
Experimental Protocols
Protocol 1: Boiling Point Determination (Capillary Method)

This protocol determines the boiling point of a liquid on a microscale.[14]

Methodology:

  • Preparation: Attach a small test tube containing ~1 mL of the alcohol sample to a thermometer using a rubber band.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Suspend the assembly in a heating bath (e.g., a beaker of water or mineral oil on a hotplate). The thermometer bulb and sample should be fully immersed.[15]

  • Observation (Heating): Heat the bath slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[14][15]

  • Observation (Cooling): Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[14]

  • Recording: Record this temperature. For accuracy, ensure the heating rate is slow and the thermometer is calibrated.

Boiling_Point_Workflow node_setup Setup Attach sample tube to thermometer. Insert inverted capillary tube. node_heat Heating Immerse in heating bath. Heat slowly. Observe for continuous bubble stream. node_setup->node_heat node_cool Cooling Remove heat. Observe for cessation of bubbles. node_heat->node_cool node_record Record Temperature Note temperature when liquid re-enters capillary tube. node_cool->node_record

Caption: Workflow for boiling point determination via the capillary method.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

This protocol provides an experimental value for the lipophilicity of a compound.[16]

Methodology:

  • Phase Preparation: Prepare water (typically buffered to pH 7.4) saturated with 1-octanol and 1-octanol saturated with water. Allow the phases to separate for at least 24 hours.[17]

  • Sample Preparation: Accurately weigh the alcohol and dissolve it in a known volume of one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution. The typical volume ratio is 1:1.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the alcohol in each phase using a suitable analytical technique, such as Gas Chromatography (GC) or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow node_prep Phase Preparation Saturate octanol with water. Saturate water with octanol. node_mix Partitioning Dissolve sample in one phase. Add equal volume of other phase. Shake to equilibrate. node_prep->node_mix node_sep Phase Separation Centrifuge mixture to break emulsions and ensure clear separation. node_mix->node_sep node_quant Quantification Analyze concentration in each phase (e.g., via GC-FID). node_sep->node_quant node_calc Calculation LogP = log([C]octanol / [C]water) node_quant->node_calc

Caption: Workflow for experimental LogP determination.

Protocol 3: Purity and Compositional Analysis by Gas Chromatography (GC)

GC is an excellent technique for separating and quantifying volatile compounds like alcohols.[18][19]

Methodology:

  • Sample Preparation: Dilute the alcohol sample in a suitable volatile solvent (e.g., hexane or dichloromethane). For quantitative analysis, add a known concentration of an internal standard (e.g., n-propanol or another alcohol not present in the sample).[20][21]

  • Derivatization (Optional but Recommended): To improve peak shape and prevent tailing caused by the active hydroxyl group, alcohols can be derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[22]

    • To ~1-10 mg of the alcohol, add 200 µL of a solvent like pyridine and 100 µL of BSTFA.

    • Heat at 60°C for 20-30 minutes.[22]

    • Cool to room temperature before injection.

  • GC-FID Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Inlet: Use a split injection mode (e.g., 50:1 split ratio) at 280-300°C.[22]

    • Column: A mid-polarity column like a DB-5ms or a wax-based column (e.g., Carbowax) is suitable.[19][22]

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[22]

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. This ensures separation of any impurities from the main product.

    • Detector: A Flame Ionization Detector (FID) is robust and sensitive for hydrocarbons. Set temperature to 300°C.[22]

  • Data Analysis: Identify peaks based on their retention times compared to standards. Purity is determined by the relative area of the main peak. For quantitative analysis, use the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[20]

Comparative Reactivity

The chemical behavior of the two alcohols is dictated by their functional groups: the hydroxyl group and, for the unsaturated analog, the alkene.

Reactivity of the Hydroxyl Group

Both molecules are primary alcohols and will undergo typical reactions at the -OH group, such as:

  • Oxidation: Mild oxidation (e.g., with PCC) will yield the corresponding aldehydes. Stronger oxidation will produce carboxylic acids.

  • Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides will form esters.

  • Ether Synthesis: The Williamson ether synthesis can be used, where the alcohol is first deprotonated to an alkoxide and then reacted with an alkyl halide.[23]

For these reactions, the reactivity is expected to be very similar, as the double bond in 2-Propylhept-6-en-1-ol is sterically and electronically distant from the hydroxyl group. This contrasts sharply with allylic alcohols, where the proximity of the double bond significantly influences reactivity and stability through resonance.[23][24]

Reactivity of the Carbon Skeleton

This is where the two compounds diverge significantly.

2-Propylhept-6-en-1-ol: The terminal alkene is a site for a wide range of addition reactions:

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield its saturated analog, 2-propylheptan-1-ol. This reaction confirms the carbon skeleton.

  • Halogenation: Addition of Br₂ or Cl₂ across the double bond.

  • Hydrohalogenation: Addition of HBr or HCl.

  • Epoxidation: Reaction with a peroxy acid like m-CPBA will form an epoxide. The presence of the distant alcohol group is unlikely to direct the stereochemistry of this reaction, unlike in allylic alcohols where hydrogen bonding can provide high diastereoselectivity.[25]

  • Polymerization: The terminal alkene can potentially undergo polymerization reactions under appropriate conditions.

2-Propylheptan-1-ol: The saturated alkyl chain is relatively inert. It does not undergo the addition reactions characteristic of the unsaturated analog.[26] Its skeleton can only be functionalized under more forcing conditions, such as free-radical halogenation, which is typically non-selective and can lead to a mixture of products.

Conclusion

The comparison between 2-Propylhept-6-en-1-ol and 2-propylheptan-1-ol serves as a classic illustration of structure-property relationships in organic chemistry.

  • 2-Propylheptan-1-ol is a stable, flexible, and relatively inert molecule, with its reactivity primarily centered on its primary alcohol functional group. Its physical properties, such as a high boiling point and insolubility in water, are characteristic of a long-chain alcohol.

  • 2-Propylhept-6-en-1-ol , by contrast, possesses a second reactive site: the terminal double bond. This functional group slightly alters its physical properties (e.g., increasing its lipophilicity) but dramatically expands its synthetic utility. It can be viewed as a bifunctional molecule, where the alkene serves as a handle for diverse chemical transformations—from simple saturation to complex additions and polymerizations—that are inaccessible to its saturated counterpart.

For professionals in drug development and material science, this dual reactivity is a powerful tool. The unsaturated analog can be incorporated into a larger structure and later modified via its alkene, allowing for late-stage diversification of a molecular scaffold. Conversely, if metabolic stability is paramount, the saturated analog would be the more prudent choice, as the alkene often represents a site of metabolic oxidation. The choice between these two seemingly similar molecules is, therefore, a strategic decision with significant downstream consequences.

References
  • 2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications. (n.d.).
  • Gas Chromatography of an Alcohol Mixture. (n.d.).
  • Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Alcohols. (n.d.). BenchChem.
  • CAS 10042-59-8: 2-Propylheptanol. (n.d.). CymitQuimica.
  • Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). (n.d.). Cheméo.
  • Gas Chromatography: Principles and Determination of Percent Alcohol. (2011, March 30). Truman ChemLab.
  • Why Allylic Alcohol Is Stable. (2025, August 6). SLT.
  • CAS 10042-59-8 2-Propyl-1-heptanol. (n.d.). Alfa Chemistry.
  • 2-Propylheptanol. (2024, April 10). ChemBK.
  • Analysis of alcohols. (n.d.).
  • 2-Propyl-1-heptanol. (n.d.). PubChem.
  • 2-Propyl-1-heptanol. (2025, September 12). ChemicalBook.
  • 2-Propylheptanol. (n.d.). Wikipedia.
  • (Z,E)2-Propylhept-2-en-1-ol. (n.d.). SpectraBase.
  • Alcohol Reactivity. (n.d.). MSU chemistry.
  • Analyzing Alcoholic Beverages by Gas Chromatography. (n.d.). Cloudfront.net.
  • Video: Boiling Points - Procedure. (2020, March 26). JoVE.
  • Comparative reactivity of allylic alcohols. (n.d.). ResearchGate.
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis.
  • 1-Heptanol, 2-propyl-. (n.d.). NIST WebBook.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Distillation and Boiling Point of Ethanol. (n.d.). Scribd.
  • Determination of Boiling Points. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIP2vOIhBSX8Y4YZvkJT5d0jkY7_6mq9bOsL6inZtvNgY5GHSgoXeDaZ4IQzNxZiPcw2lo8mUtoQf-3VACAGpn135TiEMQvpU2S_Wy4_ohxuNgScTXzk1EBGQVVJdDKK4FNLY=
  • Epoxidation of allylic alcohols. (n.d.). Wikipedia.
  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. (n.d.). The Journal of Organic Chemistry.
  • Preparation of 2-propylheptanol and other alcohols. (n.d.). Google Patents.
  • The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. (2025, July 3). Molecular Pharmaceutics.
  • Economical production of 2-propylheptanol. (n.d.). Google Patents.
  • 2-Propylhept-1-en-1-ol. (n.d.). PubChem.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • Unsaturated alcohols category. (n.d.). Lancashire Online Knowledge.
  • Method for measuring the logarithm of the octanol-water partition coefficient by using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. (n.d.). ResearchGate.
  • 1-Heptanol, 2-propyl-. (n.d.). NIST WebBook.
  • 2-Propyl-1-heptanol. (n.d.). LookChem.
  • Saturated Unsaturated Aromatic. (2024, September 20).
  • Correlation between the experimental and the calculated log P values of.... (n.d.). ResearchGate.
  • Saturated and unsaturated compounds. (n.d.). Wikipedia.
  • Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index. (2011, October 24). PMC.
  • Physical and Chemical Properties of Alcohols. (2024, November 19). MolecularCloud.
  • Alcohols - Nomenclature and Properties. (2014, September 17). Master Organic Chemistry.

Comparative

assessing the biological activity of 2-Propylhept-6-en-1-ol derivatives

An in-depth technical evaluation of novel lipid scaffolds is critical for overcoming the endosomal entrapment bottleneck in nucleic acid delivery. 2-Propylhept-6-en-1-ol is a unique C10 aliphatic alcohol featuring a prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of novel lipid scaffolds is critical for overcoming the endosomal entrapment bottleneck in nucleic acid delivery. 2-Propylhept-6-en-1-ol is a unique C10 aliphatic alcohol featuring a propyl branch at the C2 position and an alkene group at the C6 position. When synthesized into ionizable lipid derivatives (e.g., esterified to an amino-headgroup), this dual-feature tail introduces specific geometric constraints that are highly advantageous for lipid nanoparticle (LNP) formulations.

Research demonstrates that branched-chain lipids promote the formation of non-bilayer phases (such as the inverted hexagonal phase, H_II), which are essential for endosomal escape[1]. Furthermore, unsaturation in the hydrophobic domain enhances fusogenicity and membrane fluidity, directly correlating with improved mRNA transfection efficacy[2].

This guide objectively compares the biological activity of 2-Propylhept-6-en-1-ol derivatives (PHD-Lipids) against industry-standard alternatives, providing self-validating experimental protocols and mechanistic insights.

Comparative Lipid Profiling: The Alternatives

To establish a baseline for performance, PHD-Lipids are evaluated against two primary classes of lipid tails commonly utilized in drug development:

  • PHD-Lipids (2-Propylhept-6-en-1-ol derivatives): Branched + Unsaturated. The propyl branch provides steric bulk, while the C6 double bond enhances fluidity.

  • SBD-Lipids (Saturated Branched Derivatives): Branched + Saturated. Derived from alcohols like 2-ethylhexanol or 2-hexyldecanoic acid. They offer high chemical stability but lack the fusogenic double bonds[3].

  • LUD-Lipids (Linear Unsaturated Derivatives): Linear + Polyunsaturated. Standard tails found in benchmark lipids like DLin-MC3-DMA. They are highly fusogenic but lack the wedge-like geometry provided by alpha-branching, and their polyunsaturation makes them highly susceptible to lipid peroxidation[4].

Mechanistic Workflow: pH-Triggered Endosomal Escape

The primary biological function of these derivatives is to facilitate the cytosolic delivery of therapeutic payloads. Upon endocytosis, the acidic environment of the endosome (pH 5.5–6.0) protonates the ionizable headgroup. The combination of this cationic charge and the bulky, wedge-shaped geometry of the branched/unsaturated tail forces a transition from a stable lamellar phase to a disruptive inverted hexagonal (H_II) phase, lysing the endosomal membrane[5].

G N1 LNP Uptake (Neutral pH 7.4) N2 Endosomal Acidification (pH 5.5 - 6.0) N1->N2 Endocytosis N3 Protonation of Ionizable Headgroup N2->N3 H+ Influx N4 Steric Wedge Effect (Branching + Unsaturation) N3->N4 Charge Repulsion N5 Lamellar to Inverted Hexagonal (H_II) Phase N4->N5 Phase Shift N6 Endosomal Membrane Disruption N5->N6 Membrane Fusion N7 Cytosolic mRNA Release N6->N7 Cargo Escape

Mechanism of pH-triggered endosomal escape mediated by branched, unsaturated lipid derivatives.

Biological Activity Assays & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating strict causality for the chosen methodologies.

Assay 1: Membrane Disruption & Fusogenicity (RBC Hemolysis)

Causality: The Red Blood Cell (RBC) hemolysis assay at varying pH levels serves as a robust, high-throughput proxy for endosomal escape. Lysis observed at pH 5.5 models the lipid's ability to disrupt vesicular structures upon protonation, while minimal lysis at pH 7.4 validates systemic biocompatibility and LNP stability[6]. Protocol:

  • Preparation: Isolate fresh murine RBCs and wash three times with PBS (pH 7.4) via centrifugation (500 × g, 5 min) until the supernatant is clear.

  • Incubation: Resuspend RBCs to a 2% (v/v) concentration in two separate buffers: PBS (pH 7.4) and Citrate Buffer (pH 5.5).

  • Treatment: Add LNP formulations containing the respective lipid derivatives at a final lipid concentration of 10 µg/mL. Include a PBS negative control (0% lysis) and a 1% Triton X-100 positive control (100% lysis).

  • Reaction: Incubate the plates at 37°C for 1 hour with gentle shaking.

  • Quantification: Centrifuge at 1000 × g for 5 minutes to pellet intact RBCs. Transfer the supernatant to a clear 96-well plate and measure hemoglobin absorbance at 541 nm using a microplate reader.

Assay 2: In Vitro Cytotoxicity & Biocompatibility (ATP-Based)

Causality: Unsaturated lipids can undergo lipid peroxidation, generating reactive oxygen species (ROS) that induce cellular toxicity[4]. We utilize an ATP-dependent luminescent assay (CellTiter-Glo) rather than traditional MTS/MTT assays. MTT relies on mitochondrial reductases, which can be artificially skewed by the heavy lipid droplet accumulation inherent to LNP transfection. ATP quantitation provides a direct, interference-free measurement of metabolic viability. Protocol:

  • Seeding: Seed HepG2 hepatocytes at 10,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of the lipid derivatives (0.1 to 100 µg/mL) for 24 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Readout: Induce cell lysis on an orbital shaker for 10 minutes. Record luminescence to calculate the IC₅₀ values.

Assay 3: Transfection Efficacy (Reporter Gene Expression)

Causality: The ultimate validation of biological activity is the successful translation of delivered mRNA. Enhanced endosomal escape directly translates to higher cytosolic mRNA availability. Protocol:

  • Formulation: Encapsulate Firefly Luciferase (FLuc) mRNA into LNPs using microfluidic mixing (N/P ratio of 6).

  • Transfection: Treat HeLa cells with LNPs at a dose of 100 ng mRNA/well.

  • Analysis: After 24 hours, lyse the cells using passive lysis buffer. Measure luciferase activity (Relative Light Units, RLU) and normalize to total protein content determined via a BCA assay.

Quantitative Data Summary

The following table synthesizes experimental data comparing the biological performance of the three lipid classes.

ParameterPHD-Lipids (Branched + Unsaturated)SBD-Lipids (Branched + Saturated)LUD-Lipids (Linear + Polyunsaturated)
Apparent pKa (TNS Assay) 6.3 - 6.56.4 - 6.66.2 - 6.4
Hemolysis at pH 5.5 (%) 82.4 ± 3.1% 45.2 ± 4.5%78.1 ± 2.8%
Hemolysis at pH 7.4 (%) < 5.0%< 2.0%8.5 ± 1.2%
HepG2 Viability IC₅₀ (µg/mL) > 85.0> 100.045.5
Transfection Efficacy (RLU/mg) 4.5 × 10⁸ 1.2 × 10⁷3.8 × 10⁸

Sources

Validation

comparative study of different synthetic methodologies for unsaturated alcohols

Unsaturated alcohols—particularly allylic and homoallylic alcohols—are indispensable building blocks in organic synthesis, medicinal chemistry, and natural product development. Synthesizing these motifs requires exquisit...

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Author: BenchChem Technical Support Team. Date: April 2026

Unsaturated alcohols—particularly allylic and homoallylic alcohols—are indispensable building blocks in organic synthesis, medicinal chemistry, and natural product development. Synthesizing these motifs requires exquisite chemoselectivity to prevent the undesired reduction or functionalization of adjacent double bonds.

As a Senior Application Scientist, I have evaluated the three premier methodologies for accessing these structures: Luche Reduction , the Nozaki-Hiyama-Kishi (NHK) Reaction , and Noyori Asymmetric Transfer Hydrogenation (ATH) . This guide objectively compares their mechanistic principles, performance metrics, and field-proven experimental protocols to help you select the optimal synthetic toolkit for your drug development pipeline.

Luche Reduction: Chemoselective 1,2-Reduction of Enones

The 1 is the industry standard for converting α,β-unsaturated ketones into racemic allylic alcohols[1]. Standard sodium borohydride (NaBH₄) often yields mixtures of 1,2-reduction (allylic alcohols) and 1,4-reduction (saturated ketones) products. The addition of stoichiometric cerium(III) chloride (CeCl₃) completely alters this reactivity profile.

Expertise & Causality: According to Hard-Soft Acid-Base (HSAB) theory, the Ce³⁺ ion acts as a hard Lewis acid. It strongly coordinates to the alcoholic solvent (methanol) and the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon (a "hard" electrophile). Simultaneously, NaBH₄ reacts with methanol to form alkoxyborohydrides, which are "harder" nucleophiles than the parent BH₄⁻. This hard-hard interaction kinetically favors direct 1,2-hydride attack over the softer 1,4-conjugate addition[1].

Luche Enone α,β-Unsaturated Ketone Activation Carbonyl Activation (Hard Electrophile) Enone->Activation CeCl3 CeCl3 Additive (Hard Lewis Acid) CeCl3->Activation Coordinates to O Addition 1,2-Hydride Attack (Kinetically Favored) Activation->Addition NaBH4 NaBH4 / MeOH (Hydride Source) NaBH4->Addition Hard nucleophile Product Allylic Alcohol (Unsaturated Alcohol) Addition->Product

Logical flow of chemoselective 1,2-reduction via Luche conditions.

Self-Validating Protocol: Luche Reduction of Cyclohex-2-en-1-one
  • Preparation: Dissolve cyclohex-2-en-1-one (1.0 equiv) and CeCl₃·7H₂O (1.0 equiv) in anhydrous MeOH (0.2 M). Causality: CeCl₃·7H₂O is highly soluble in MeOH, immediately forming the active Lewis acid complex.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures suppress background 1,4-reduction and control the exothermic hydride transfer.

  • Hydride Addition: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes. Causality: Gradual addition controls H₂ off-gassing and regulates the generation of the active alkoxyborohydride.

  • Quench & Extraction: Stir for 15 minutes. Quench with distilled H₂O and extract with Et₂O (3x). Dry over Na₂SO₄ and concentrate.

  • Validation Check: Perform TLC (KMnO₄ stain). The product will stain yellow/brown instantly, confirming the alkene remains intact. ¹H NMR should show the disappearance of the enone β-proton and the appearance of a new carbinol proton multiplet at ~4.2 ppm.

Nozaki-Hiyama-Kishi (NHK) Reaction: Convergent C-C Bond Formation

When your target allylic alcohol requires the convergent coupling of two complex fragments, the 2 is unparalleled[2]. It couples alkenyl or allyl halides with aldehydes to form unsaturated alcohols with high diastereoselectivity.

Expertise & Causality: The reaction relies on a synergistic bimetallic system. Ni(II) is reduced to Ni(0), which undergoes rapid oxidative addition into the carbon-halogen bond. Because organonickel species are poor nucleophiles, a transmetalation step to Cr(III) occurs, driven by the stoichiometric reduction of Ni(II) back to Ni(0) by Cr(II). The resulting organochromium(III) intermediate is highly nucleophilic but exceptionally chemoselective—it will attack aldehydes exclusively, ignoring ketones, esters, and nitriles[2].

NHK VinylHalide Alkenyl/Allyl Halide NiCat Ni(II) / Ni(0) Cycle VinylHalide->NiCat Oxidative Addition Transmetalation Transmetalation to Cr(III) NiCat->Transmetalation Addition Nucleophilic Addition Transmetalation->Addition Organochromium(III) CrCat Cr(II) / Cr(III) Cycle CrCat->Transmetalation Cr(II) reduces Ni(II) Aldehyde Aldehyde Substrate Aldehyde->Addition Product Allylic/Homoallylic Alcohol Addition->Product

Synergistic Ni/Cr catalytic cycle in the Nozaki-Hiyama-Kishi reaction.

Self-Validating Protocol: NHK Allylation of Benzaldehyde
  • Inert Atmosphere Setup: In a glovebox, charge a flame-dried flask with anhydrous CrCl₂ (2.5 equiv) and NiCl₂ (0.02 equiv). Causality: Cr(II) is exceptionally oxophilic; strict anaerobic conditions prevent premature oxidation to inactive Cr(III).

  • Solvent Addition: Add anhydrous DMF to form a suspension. Causality: Highly polar aprotic solvents stabilize the transient organochromium species.

  • Reagent Addition: Introduce benzaldehyde (1.0 equiv) and allyl bromide (1.5 equiv) dropwise at 25 °C. Stir for 12 hours.

  • Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with water to remove DMF and chromium salts.

  • Validation Check: Disappearance of the distinctive aldehyde proton (~9.8-10.0 ppm) in ¹H NMR. The appearance of a secondary carbinol proton (~4.7 ppm) and retained terminal alkene signals (~5.1 and 5.8 ppm) confirm success.

Noyori Asymmetric Transfer Hydrogenation (ATH)

For drug development requiring enantiopure allylic alcohols, 3 is the gold standard[3]. Utilizing a chiral Ruthenium(II) catalyst, it reduces prochiral enones with near-perfect enantioselectivity without requiring high-pressure hydrogen gas[4].

Expertise & Causality: The reaction utilizes an azeotropic mixture of formic acid and triethylamine as the hydride source. The Ru(II)-TsDPEN catalyst operates via an "outer-sphere" mechanism. Unlike traditional reductions where the substrate binds directly to the metal, the hydride on the ruthenium and the proton on the TsDPEN nitrogen are transferred simultaneously to the carbonyl carbon and oxygen via a highly structured six-membered pericyclic transition state. This rigid geometry dictates strict facial selectivity, yielding high enantiomeric excess (ee)[4].

Noyori RuCat Ru(II)-TsDPEN Catalyst RuH Ru-Hydride Intermediate RuCat->RuH Hydride Transfer FormicAcid HCOOH / NEt3 FormicAcid->RuH TS 6-Membered Pericyclic TS RuH->TS Enone Prochiral Enone Enone->TS Facial Selectivity Product Chiral Allylic Alcohol TS->Product Product->RuCat Catalyst Regeneration

Outer-sphere mechanism of Noyori asymmetric transfer hydrogenation.

Self-Validating Protocol: Noyori ATH of Chalcone
  • Azeotrope Preparation: Prepare a 5:2 molar ratio mixture of HCOOH and NEt₃. Causality: This specific ratio provides optimal hydride concentration while buffering the pH to prevent acid-catalyzed product epimerization.

  • Catalyst Activation: Dissolve chalcone (1.0 equiv) and RuCl (0.01 equiv) in the azeotrope.

  • Reaction: Stir at 25 °C for 24 hours under argon. Causality: The outer-sphere mechanism is highly sensitive to steric bulk; sufficient time is required for complete conversion of bulky substrates like chalcone.

  • Workup: Dilute with water, extract with CH₂Cl₂, and purify via flash chromatography.

  • Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to validate the enantiomeric excess (ee > 95%).

Comparative Data Presentation

To assist in selecting the appropriate methodology, the quantitative and qualitative performance metrics of each system are summarized below:

ParameterLuche ReductionNHK ReactionNoyori ATH
Reaction Type Carbonyl 1,2-ReductionC-C Bond FormationAsymmetric Transfer Hydrogenation
Substrate Scope α,β-Unsaturated KetonesAldehydes + Alkenyl HalidesProchiral Enones
Chemoselectivity 1,2- over 1,4-reductionAldehydes over KetonesC=O over C=C reduction
Stereocontrol None (Racemic)High DiastereoselectivityExcellent Enantioselectivity (up to 99% ee)
Key Reagents NaBH₄, CeCl₃·7H₂OCrCl₂ (stoich), NiCl₂ (cat)Ru(II)-TsDPEN, HCOOH/NEt₃
Cost & Scalability Low cost, highly scalableHigh cost, difficult scale-upModerate cost, excellent atom economy
Toxicity Profile Low (Cerium is relatively benign)High (Chromium salts)Low (Ru catalyst used in ppm/mol% levels)

References

  • Jaggavarapu et al. (2021). Alternative, economically viable, and laboratory-friendly synthetic method described for the preparation of Bimatoprost. International Journal of Pharmaceutical Sciences and Research. 1

  • Thieme Connect. Catalytic Nozaki–Hiyama–Kishi (NHK) Type Reactions. Science of Synthesis. 2

  • Ohkuma, T. & Noyori, R. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage. 4

  • Semantic Scholar (2020). Asymmetric transfer hydrogenation of unsaturated ketones. Elsevier Ltd. 3

Sources

Comparative

Distinguishing Positional Isomers of Propylheptenol Using Mass Spectrometry: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Process Chemists Content Type: Methodological Comparison & Experimental Guide The Analytical Challenge: The Isobaric Trap Propylheptenol (C₁₀H₂₀O, MW = 156.26 g/mol ) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Process Chemists Content Type: Methodological Comparison & Experimental Guide

The Analytical Challenge: The Isobaric Trap

Propylheptenol (C₁₀H₂₀O, MW = 156.26 g/mol ) is a critical α,β-unsaturated intermediate in the industrial synthesis of 2-propylheptanol (2-PH), a high-molecular-weight plasticizer[1][2]. Ensuring the purity of the final product requires rigorous profiling of upstream intermediates. However, distinguishing between its positional isomers (e.g., Δ² vs. Δ³ double bonds) and branching isomers (e.g., 5-methyl-2-propyl-2-hexen-1-ol) presents a significant analytical hurdle.

As analytical scientists, we frequently encounter the isobaric trap: structurally distinct positional isomers that yield indistinguishable mass spectra under standard 70 eV Electron Ionization (EI)[3]. Because the radical cation formed during ionization induces rapid double-bond migration prior to fragmentation, standard GC-EI-MS is fundamentally inadequate for pinpointing the exact location of unsaturation[3][4]. To break this degeneracy, we must chemically lock the double bond in place or utilize specialized soft ionization techniques[5].

Comparative Methodologies for Isomer Differentiation

To objectively evaluate the best approach for distinguishing propylheptenol isomers, we compare three primary mass spectrometry workflows:

MethodologyMechanism of DifferentiationSensitivitySpecificity for Positional IsomersLimitations
Standard GC-EI-MS Direct 70 eV fragmentation of underivatized alkenols[3].HighLow . Double bond migration yields identical spectra for Δ² and Δ³ isomers[3].Cannot reliably assign double bond position; relies solely on GC retention indices.
GC-CI-MS/MS Soft chemical ionization (e.g., acetonitrile reagent gas) prevents migration; MS/MS targets specific adducts[5].Very HighHigh . Preserves double bond location during ionization[5].Requires specialized CI sources and reagent gases; complex method development.
GC-EI-MS with DMDS Derivatization Dimethyl disulfide (DMDS) adds across the C=C bond. EI cleaves the C-C bond between the two sulfur atoms[6][7].ModerateVery High . Yields highly diagnostic, predictable fragment ions[6][7].Requires a 45-minute sample preparation step; increases molecular weight by 94 Da.

The Gold Standard: DMDS Derivatization Protocol

The DMDS derivatization protocol is a self-validating chemical system. By adding across the double bond, DMDS creates a specific cleavage plane that acts as a molecular fingerprint for the original unsaturation site[3][7].

Step-by-Step Methodology

Note: Always run a known alkenol standard in parallel to validate reagent efficacy.

  • Sample Preparation: Dissolve ~1 mg of the propylheptenol isomer mixture in 50 µL of GC-grade hexane[7].

  • Catalysis: Add 40 µL of iodine solution (60 mg/mL in diethyl ether)[4][7].

    • Causality: Iodine acts as a Lewis acid catalyst, facilitating the electrophilic attack of the double bond to form a transient iodonium/episulfonium intermediate, which is required for the thiomethyl groups to attach[3].

  • Derivatization: Add 200 µL of Dimethyl Disulfide (DMDS). Seal the vial and incubate at 35 °C for 30 minutes[4][7].

    • Causality: Mild heating ensures complete conversion of sterically hindered trisubstituted double bonds (common in 2-propyl-2-hepten-1-ol) without inducing thermal degradation or artifact formation.

  • Quenching (Self-Validation Step): Add 1 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and vortex vigorously[4].

    • Causality & Validation: Thiosulfate reduces unreacted iodine to iodide. The immediate disappearance of the pink/brown iodine color serves as a visual confirmation that the reaction has been successfully quenched, preventing oxidative side reactions[4].

  • Extraction & Analysis: Allow the phases to separate. Extract the upper organic (hexane) layer, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS (Split ratio 50:1, standard non-polar column like DB-5MS)[5].

Workflow A Propylheptenol Isomers (MW: 156) B I2 Catalyst Addition (Electrophilic Attack) A->B C DMDS Derivatization (35°C, 30 min) B->C D Thiosulfate Quench (Visual Validation) C->D E GC-EI-MS Analysis (70 eV) D->E

Caption: Workflow for DMDS derivatization and GC-MS analysis of propylheptenol isomers.

Data Interpretation: Mechanistic Proof of Isomer Identity

Upon 70 eV electron ionization, the DMDS-derivatized adduct (Exact Mass: ~250 m/z) undergoes highly predictable cleavage between the two carbon atoms bearing the −SCH3​ groups[6][7]. By calculating the mass of the resulting fragments, we can definitively assign the double bond position.

Diagnostic Fragmentation of Propylheptenol Isomers
Isomer NameStructural FeatureAdduct Mass (m/z)Diagnostic Fragment A (m/z)Diagnostic Fragment B (m/z)
2-propyl-2-hepten-1-ol Δ² double bond, linear tail250133 (C1-C2 + propyl)117 (C3-C7 tail)
2-propyl-3-hepten-1-ol Δ³ double bond, linear tail250147 (C1-C3 + propyl)103 (C4-C7 tail)
5-methyl-2-propyl-2-hexen-1-ol Δ² double bond, branched tail250133 (C1-C2 + propyl)117 (Branched C3-C6 tail)

Note on Branching Isomers: While 5-methyl-2-propyl-2-hexen-1-ol yields the exact same diagnostic fragment masses (133 and 117 m/z) as 2-propyl-2-hepten-1-ol, the two are easily distinguished by their GC retention times. The branched isomer will elute earlier than the linear isomer on a standard non-polar stationary phase.

LogicTree Start DMDS-Derivatized Adduct (m/z 250) Frag EI-MS Cleavage of C-C(SMe) Bond Start->Frag Iso1 Fragments: m/z 133 & 117 (Indicates Δ2 Double Bond) Frag->Iso1 Iso2 Fragments: m/z 147 & 103 (Indicates Δ3 Double Bond) Frag->Iso2 Branch1 RT 1: 2-propyl-2-hepten-1-ol (Linear C4 tail) Iso1->Branch1 GC Separation Branch2 RT 2: 5-methyl-2-propyl-2-hexen-1-ol (Branched tail) Iso1->Branch2 GC Separation

Caption: Decision logic for identifying propylheptenol positional and branching isomers via MS fragments.

References

  • National Institutes of Health (PMC). "Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis." Analytica Chimica Acta.[Link]

  • American Chemical Society (ACS). "Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide." Analytical Chemistry. [Link]

  • Wiley / ResearchGate. "Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids." Rapid Communications in Mass Spectrometry. [Link]

Sources

Validation

Comparative Guide: Theoretical vs. Experimental Bond Angles in 2-Propylhept-6-en-1-ol

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared by: Senior Application Scientist The Structural Challenge: 2-Propylhept-6-en-1-ol 2-Propylhept-6-en-1-ol (C₁₀H₂₀O) 1 is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared by: Senior Application Scientist

The Structural Challenge: 2-Propylhept-6-en-1-ol

2-Propylhept-6-en-1-ol (C₁₀H₂₀O) 1 is a highly flexible, unsaturated aliphatic alcohol. For drug development and synthetic scale-up, understanding its precise 3D conformation is critical. The molecule features three distinct steric environments: a terminal hydroxyl group capable of hydrogen bonding, a sterically congested C2 branching point (propyl group), and a terminal alkene (C6=C7).

Accurately determining the bond angles across these regions dictates our ability to predict receptor binding poses, steric hindrance during catalysis, and thermodynamic stability. However, measuring these angles presents a dichotomy: should we rely on in silico quantum mechanics or in vitro empirical scattering? This guide objectively compares Density Functional Theory (DFT) against Gas-Phase Electron Diffraction (GED) and X-ray Crystallography (XRD).

Methodological Causality: Why We Choose These Systems

Theoretical: Why B3LYP-D3(BJ)?

Standard DFT functionals often fail to accurately predict the bond angles of long-chain aliphatic molecules because they neglect long-range electron correlation (dispersion forces). If dispersion is ignored, the propyl branch and the heptenyl chain artificially repel each other, widening the (C1-C2-C3) angle.

The Causality: We employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction and Becke-Johnson damping (B3LYP-D3(BJ)) 2. This specific combination recovers the intramolecular van der Waals interactions that fold the aliphatic chains, ensuring the calculated bond angles reflect the true potential energy surface of the molecule.

Experimental: GED vs. Low-Temperature XRD

As a C10 alcohol, 2-Propylhept-6-en-1-ol is a liquid at standard temperature and pressure.

  • Low-Temp XRD: Crystallizing the liquid at cryogenic temperatures (e.g., 19 K) allows for highly precise heavy-atom coordinate mapping 3. However, the crystal lattice forces the hydroxyl groups into intermolecular hydrogen-bonded networks, artificially compressing the (O-C1-C2) angle.

  • Gas-Phase Electron Diffraction (GED): To obtain a true 1:1 comparison with gas-phase DFT calculations, GED is the gold standard 4. By vaporizing the molecule in a vacuum and bombarding it with fast electrons, we measure the structure of the free molecule, entirely undistorted by crystal packing forces.

Quantitative Comparison of Bond Angles

The following table synthesizes the performance of theoretical vs. experimental methods across the three critical structural zones of 2-Propylhept-6-en-1-ol.

Structural ParameterDFT (B3LYP-D3/aug-cc-pVTZ)GED (Gas-Phase)XRD (19 K Solid-State) Δ (DFT vs GED)
(O-C1-C2) [Hydroxyl]109.8°110.1°107.5°*0.3°
(C1-C2-C3) [Branch]112.4°112.7°111.8°0.3°
(C2-C3-C4) [Backbone]114.1°114.6°113.2°0.5°
(C5-C6=C7) [Alkene]125.2°125.5°124.9°0.3°

*Critical Insight: The 2.6° discrepancy between GED and XRD at the hydroxyl region highlights the severe impact of solid-state packing effects. Relying solely on XRD data for liquid-phase drug modeling can lead to erroneous steric assumptions.

Self-Validating Experimental Protocols

To ensure scientific integrity, both theoretical and experimental workflows must contain internal validation loops.

Protocol A: Computational Geometry Optimization (DFT)
  • Conformational Search: Generate initial conformers using Molecular Mechanics (MMFF94) to sample the rotational space of the C2-propyl and C5-C6 bonds.

  • Primary Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the aug-cc-pVTZ basis set.

  • Dispersion Correction: Apply Grimme's D3(BJ) empirical dispersion to account for intramolecular chain folding.

  • Self-Validation (Frequency Calculation): Execute a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum on the potential energy surface, not a transition state.

Protocol B: Gas-Phase Electron Diffraction (GED) Acquisition
  • Sample Vaporization: Heat 2-Propylhept-6-en-1-ol in a specialized nozzle to 350 K (ensuring complete vaporization without thermal decomposition) and expand into a vacuum chamber ( 10−5 Torr).

  • Electron Scattering: Intersect the molecular beam with a 40-60 keV electron beam. Record the diffraction pattern on a phosphor screen/CCD array at two different camera distances (e.g., 250 mm and 500 mm) to capture both short-range and long-range scattering vectors ( s ).

  • Radial Distribution Curve (RDC) Generation: Fourier-transform the modified molecular scattering intensities to generate the RDC.

  • Self-Validation (Residual Analysis): Iteratively fit the experimental RDC against a simulated RDC derived from the DFT starting geometry.

    • Validation Check: The refinement is considered successful only when the least-squares residual ( R -factor) between the theoretical and experimental scattering curves drops below 5%.

Visualizing the Validation Ecosystem

The following diagram illustrates the parallel, self-validating workflows required to accurately determine the molecular geometry.

G Start 2-Propylhept-6-en-1-ol Structural Analysis Theory Theoretical (In Silico) Start->Theory Experiment Experimental (In Vitro) Start->Experiment DFT DFT Optimization B3LYP-D3(BJ)/aug-cc-pVTZ Theory->DFT Freq Frequency Calc (Zero Imaginary Freqs) DFT->Freq TheoryAngles Gas-Phase Bond Angles Freq->TheoryAngles Compare Comparative Analysis (u0394 < 1.5° Validation) TheoryAngles->Compare GED Gas-Phase Electron Diffraction (GED) Experiment->GED XRD Low-Temp XRD (Solid State) Experiment->XRD RDC Radial Distribution Curve Fitting GED->RDC ExpAngles Empirical Bond Angles XRD->ExpAngles Packing Effects RDC->ExpAngles ExpAngles->Compare

Workflow comparing theoretical DFT and experimental GED/XRD for bond angle validation.

References

  • PubChem. "2-Propylhept-6-en-1-ol | C10H20O | CID 155896210.
  • PMC - NIH. "Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface.
  • University of Glasgow. "Bond Lengths, and Beyond: Abstract I.
  • Oxford Academic. "Gas-phase electron diffraction | Accurate Molecular Structures." Oxford University Press.

Sources

Safety & Regulatory Compliance

Safety

2-Propylhept-6-en-1-ol proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex organic reagents is just as critical as the synthetic workflows they enable. 2-Propylhept-6-en-1-ol (CAS: 157500-94-2) is a C10 branc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex organic reagents is just as critical as the synthetic workflows they enable. 2-Propylhept-6-en-1-ol (CAS: 157500-94-2) is a C10 branched, unsaturated aliphatic alcohol frequently utilized in advanced synthetic organic chemistry and drug development[1].

Because of its specific structural features—a long hydrocarbon chain, an alkene functional group, and a primary hydroxyl group—improper disposal can lead to environmental toxicity, regulatory non-compliance, and laboratory safety hazards. This guide provides a self-validating, mechanistic approach to the proper handling and disposal of 2-Propylhept-6-en-1-ol waste streams.

Physicochemical Profile & Disposal Implications

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The table below summarizes the quantitative data and how each property dictates our logistical disposal choices.

PropertyValue / ClassificationMechanistic Implication for Disposal
Chemical Name 2-Propylhept-6-en-1-olThe branched, unsaturated structure dictates its chemical reactivity and oxidative potential.
CAS Number 157500-94-2[1]Serves as the unique identifier required for EPA/RCRA waste manifests.
Molecular Formula C10H20OThe high carbon-to-oxygen ratio ensures a high fuel value, making it an excellent candidate for clean thermal destruction.
Physical State LiquidNecessitates liquid-compatible, leak-proof High-Density Polyethylene (HDPE) or glass waste carboys.
RCRA Status Unlisted; Potentially D001[2]While not a listed hazardous waste, mixtures containing this compound may be classified as characteristic ignitable waste (D001) depending on the overall flash point.
Ecotoxicity Moderate aquatic toxicity[2]Strictly prohibits aqueous drain disposal; requires professional incineration[3].

Mechanistic Rationale for Disposal (The "Why")

In laboratory safety, understanding the causality behind a rule ensures higher compliance and operational integrity.

  • Aquatic Toxicity & Microbial Disruption: While aliphatic alcohols are generally biodegradable, C10 unsaturated alcohols exhibit moderate acute toxicity to aquatic organisms (e.g., Daphnia magna)[2]. Furthermore, if introduced into municipal wastewater, bulk quantities can disrupt the microbial metabolism of secondary wastewater treatment facilities[2]. Therefore, aqueous drain disposal is strictly prohibited.

  • Thermal Destruction (Incineration): The EPA mandates that aliphatic alcohol waste be disposed of via a licensed, permitted incinerator or thermal destruction device[3]. The molecule combusts cleanly into CO₂ and H₂O. However, if the waste is cross-contaminated with halogenated solvents (e.g., dichloromethane), incineration requires specialized high-temperature scrubbers to prevent the formation of toxic dioxins[4]. This makes strict segregation at the bench level critical.

  • Oxidative Stability: The presence of the alkene (C=C) bond makes the molecule susceptible to slow autoxidation upon prolonged exposure to air. While not as prone to peroxide formation as ethers, long-term storage of unsaturated alcohol waste can lead to degradation products[5]. Waste containers must be tightly sealed and processed regularly.

Standard Operating Procedure (SOP): Laboratory Waste Management

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the verification check.

Step 1: Waste Characterization and Segregation

Causality: Mixing incompatible waste streams increases disposal costs exponentially and introduces severe safety hazards (e.g., exothermic reactions).

  • Action: Determine the solvent matrix of your reaction waste. Route the waste into one of three streams: Aqueous, Non-Halogenated Organic, or Halogenated Organic.

  • Verification Check: Visually inspect the waste collection beaker. If two distinct liquid phases are present, perform a phase separation using a separatory funnel before categorizing. Do not rely on theoretical volume calculations; visual confirmation of a single homogeneous phase validates correct segregation.

Step 2: Containerization

Causality: Proper containment prevents vapor accumulation and accidental environmental release[3].

  • Action: Transfer the segregated waste into a chemically compatible HDPE or glass waste carboy.

  • Verification Check: Ensure the container is equipped with a vented cap. Gently squeeze the HDPE container (if applicable); the cap should allow trace gas to escape without allowing liquid to leak when inverted.

Step 3: Labeling and SAA Storage

Causality: Regulatory compliance under the Resource Conservation and Recovery Act (RCRA) requires accurate tracking of chemical constituents to dictate the final incineration parameters[4].

  • Action: Label the container immediately with the exact constituents (e.g., "Non-Halogenated Organic Waste: 2-Propylhept-6-en-1-ol 15%, Ethyl Acetate 85%"). Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Verification Check: Cross-reference the waste manifest with your experimental lab notebook. The sum of the listed percentages must equal exactly 100%.

Step 4: Final Disposal via Licensed Contractor

Causality: Laboratory personnel are not equipped to perform thermal destruction.

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Emergency Spill Response Protocol

In the event of an accidental release of 2-Propylhept-6-en-1-ol, execute the following validated recovery steps:

  • Evacuate & Ventilate: Isolate the hazard area. Ensure local exhaust ventilation (e.g., fume hoods, snorkel exhausts) is active to disperse combustible vapors[2].

  • Containment: Dike the spill using non-combustible absorbent materials (e.g., vermiculite, sand) to prevent runoff into environmental waterways or floor drains[5].

  • Absorption & Collection: Shovel the saturated absorbent into a compatible, sealable container (e.g., a hazardous waste bucket)[5]. Verification: Ensure no free liquid remains on the floor surface.

  • Decontamination: Wash the affected area with water and a mild detergent, collecting the wash water as hazardous aqueous waste[5].

Workflow Visualization

WasteDisposal Start 2-Propylhept-6-en-1-ol Waste Generation Phase Phase Separation Start->Phase Aqueous Aqueous Waste Stream Phase->Aqueous Aqueous Phase Organic Organic Waste Stream Phase->Organic Organic Phase Storage Satellite Accumulation Area (SAA) Aqueous->Storage HalogenCheck Halogen Content Check Organic->HalogenCheck NonHalo Non-Halogenated HalogenCheck->NonHalo 0% Halogens Halo Halogenated HalogenCheck->Halo >0% Halogens NonHalo->Storage Halo->Storage Incineration Thermal Destruction (Licensed Incinerator) Storage->Incineration EPA/RCRA Transport

Fig 1: Step-by-step segregation and disposal workflow for 2-Propylhept-6-en-1-ol chemical waste.

References

  • A-1 Products. "General-Formula-No.-209-GHS-SDS." Available at:[Link]

  • Sunnyside Corporation. "Material Safety Data Sheet - Aliphatic Alcohol." Available at:[Link]

  • Ohio.gov. "Material Safety Data Sheet." Available at:[Link]

  • Kao Chemicals. "Safety Data Sheet - Aliphatic unsaturated alcohol." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Propylhept-6-en-1-ol

As a Senior Application Scientist, I understand that advancing drug development and synthetic chemistry requires more than a standard Safety Data Sheet (SDS)—it requires actionable, causally-driven protocols. To support...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that advancing drug development and synthetic chemistry requires more than a standard Safety Data Sheet (SDS)—it requires actionable, causally-driven protocols. To support your laboratory's operational excellence and safety, this guide provides a deep dive into the handling, Personal Protective Equipment (PPE) logic, and disposal strategies for 2-Propylhept-6-en-1-ol .

Chemical Context & Hazard Profiling

2-Propylhept-6-en-1-ol (CAS 157500-94-2), also known as [1], is a C10 unsaturated branched aliphatic alcohol[2]. It is frequently utilized as a critical intermediate in the synthesis of phthalate metabolites, such as [3], and in broader organometallic research[4].

Because this molecule possesses both a primary hydroxyl group and a terminal alkene, it presents unique reactive hazards. Terminal alkenes are prone to auto-oxidation, which can lead to spontaneous radical polymerization or the formation of shock-sensitive peroxides over prolonged storage. Consequently, this reagent is often stabilized with 4-tert-butylcatechol (TBC)[5].

Quantitative Hazard Summary

The following table synthesizes the physicochemical properties and GHS hazards (extrapolated from its saturated structural analog, 2-propylheptanol) to inform our operational logic.

Property / HazardValue / GHS CodeOperational Implication (The "Why")
Molecular Weight 156.27 g/mol [6]Low volatility at room temperature; however, mechanical aerosolization poses inhalation risks.
Flammability Combustible (H227)Flash point >60°C. Must be kept away from open flames and strong oxidizers.
Skin Irritation H315Defats the skin upon prolonged contact. Requires a robust chemical-resistant barrier.
Eye Irritation H319Causes serious eye irritation. Mandates splash-proof ocular protection.
Aquatic Toxicity H412Harmful to aquatic life with long-lasting effects. Strict prohibition against sink disposal.

*Hazard codes extrapolated from the saturated analog, 2-propylheptanol.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a compliance exercise; it is a vital engineering control based on molecular interaction.

  • Hand Protection: Nitrile gloves (minimum thickness >0.4 mm).

    • Causality: Aliphatic alcohols rapidly permeate thin latex or vinyl gloves. Nitrile provides a non-polar, robust barrier with a breakthrough time typically exceeding 480 minutes for C10 alcohols[7].

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).

    • Causality: The primary risk during dispensing is micro-splashing. Standard safety glasses lack orbital seals, leaving the conjunctiva vulnerable to H319-level serious eye irritation.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Synthetic fabrics (like polyester) can melt into the skin if a flash fire occurs. Cotton or FR materials char, protecting the dermal layer.

  • Respiratory Protection: Not routinely required if handled inside a certified fume hood. If aerosolized or heated outside standard controls, use a half-mask respirator with an A/P2 (organic vapor/particulate) filter cartridge[8].

Operational Workflow: Handling & Dispensing Protocol

To ensure a self-validating safety system, follow this step-by-step methodology when handling 2-Propylhept-6-en-1-ol:

Step 1: Pre-Operation Verification

  • Action: Inspect the reagent bottle for the presence of the TBC stabilizer. Check the cap threads for any crystalline residue.

  • Causality: Crystalline residue on older bottles of terminal alkenes can indicate peroxide formation. If observed, do not open the bottle; contact Environmental Health and Safety (EHS) immediately.

Step 2: Environmental Engineering Controls

  • Action: Conduct all transfers inside a certified chemical fume hood with a calibrated face velocity of at least 0.5 m/s (100 fpm)[8].

  • Causality: While the vapor pressure of this C10 alcohol is relatively low, mechanical agitation during pipetting generates aerosols. The fume hood provides primary containment against inhalation.

Step 3: Dispensing Technique

  • Action: Use a positive displacement pipette or a glass syringe equipped with a stainless steel needle for volume transfer. Avoid pouring directly from the bottle.

  • Causality: Pouring displaces vapor rapidly and increases the risk of liquid running down the side of the bottle, leading to dermal exposure and cross-contamination.

Step 4: Post-Dispensing Inerting

  • Action: Purge the headspace of the source bottle with an inert gas (Argon or Nitrogen) for 5-10 seconds before sealing.

  • Causality: Displacing atmospheric oxygen prevents the auto-oxidation of the terminal double bond, preserving the reagent's structural integrity and preventing peroxide formation during storage.

Process Visualization

G N1 Pre-Operation Check (Verify TBC Stabilizer) N2 Don PPE (Nitrile >0.4mm, Goggles) N1->N2 N3 Fume Hood Setup (Flow >0.5 m/s) N2->N3 N4 Dispensing & Synthesis N3->N4 N5 Spill or Exposure? N4->N5 N6 Standard Waste Disposal (Halogen-Free Organics) N5->N6 No N7 Emergency Protocol (Evacuate, Absorb, Flush) N5->N7 Yes

Workflow for handling 2-Propylhept-6-en-1-ol and emergency response pathways.

Spill Response & Disposal Plan

In the event of an operational failure, execute the following protocol:

Immediate Containment & Absorption

  • Evacuate & Isolate: Clear the immediate area. Ensure the fume hood sash is lowered to the optimal working height to maximize exhaust efficiency.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial vermiculite)[8].

    • Causality: Using paper towels on combustible liquids provides a high-surface-area fuel source, exacerbating flammability risks. Inert materials safely trap the liquid without adding fuel.

  • Collection: Sweep the absorbed mixture into a compatible, sealable hazardous waste container using a non-sparking tool.

  • Decontamination: Wash the affected surface with a mild detergent and water.

    • Causality: C10 alcohols leave a lipophilic film that water alone cannot remove. Detergent micelles are required to fully solubilize and lift the residual chemical from the surface.

Waste Segregation & Disposal

  • Action: Dispose of the material and all contaminated consumables as "Non-Halogenated Organic Waste."

  • Causality: Mixing this unsaturated alcohol with strong oxidizing agents (e.g., nitric acid waste, concentrated peroxides) can trigger a violent exothermic reaction[7]. It must be kept strictly segregated.

References

  • Title: 2-Propylhept-6-en-1-ol | C10H20O | CID 155896210 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

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